p-Hydroxycinnamic acid
説明
特性
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50940-26-6 | |
| Details | Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |
| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6064660 | |
| Record name | p-Hydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-08-0 | |
| Record name | p-Coumaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to p-Hydroxycinnamic Acid: Natural Sources and Biosynthesis
Abstract: p-Hydroxycinnamic acid, also known as p-coumaric acid, is a phenolic compound of significant interest in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. As a key intermediate in the phenylpropanoid pathway in plants, it is a precursor to a vast array of secondary metabolites, including flavonoids and lignin (B12514952). This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing its concentration in various plants. Furthermore, it elucidates the core biosynthetic pathways responsible for its production and furnishes detailed experimental protocols for its extraction, quantification, and the activity assays of key biosynthetic enzymes. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this valuable biomolecule.
Natural Sources of this compound
This compound is widely distributed throughout the plant kingdom, found in a variety of fruits, vegetables, cereals, and fungi.[1] It exists in both free and conjugated forms, often esterified to cell wall components like polysaccharides and lignin, or linked to smaller molecules such as quinic acid or glucose.[1] The concentration of this compound can vary significantly depending on the plant species, cultivar, part of the plant, growing conditions, and maturity at harvest.
The following table summarizes the quantitative content of this compound in a range of natural sources, with data compiled and standardized for comparative analysis.
| Food Category | Source | Plant Part | Concentration (mg/100g fresh weight) | Reference(s) |
| Fruits | Apple | - | 4.1 - 18.8 | [2] |
| Pear | - | - | [3] | |
| Grape | - | 11.7 - 38 | [2] | |
| Orange | - | 17.8 - 18.1 | [2] | |
| Tomato | Whole, Raw | - | [4] | |
| Strawberry | - | - | [3] | |
| Blueberry | Fruit | 0.04 - 1.58 | [5] | |
| Blackberry | Fruit | 0.5 | [2] | |
| Cranberry | Fruit | ~25 | [5] | |
| Cherry | - | 51 | [2] | |
| Plum (Prune) | Dried | 1.11 | [4] | |
| Vegetables | Carrot | - | - | [6] |
| Potato | - | - | [3] | |
| Onion | - | - | [3] | |
| Eggplant (Purple) | Whole, Raw | 0.08 | [7] | |
| Olive (Green) | Raw | 5.90 | [7] | |
| Olive (Black) | Raw | 1.43 | [7] | |
| Cereals & Grains | Maize (Corn) | Refined Flour | 0.33 | [4] |
| Oat | Whole Grain Flour | 0.16 | [4] | |
| Wheat | Whole Grain Flour | 0.03 | [4] | |
| Rye | Whole Grain Flour | 0.23 | [4] | |
| Barley | Grain | - | [6] | |
| Rice | Parboiled | 0.19 | [4] | |
| Other | Peanuts | - | - | [6] |
| Navy Beans | - | - | [6] | |
| Basil | - | - | [6] | |
| Garlic | - | - | [6] | |
| Wine (Red) | Beverage | 0.55 (mg/100ml) | [4] | |
| Vinegar | Beverage | - | [6] |
Note: Concentrations can vary widely. The values presented are indicative and compiled from the cited literature. Some sources provided data in different units (e.g., μg/g, mg/kg), which have been converted to mg/100g for consistency where possible.
Biosynthesis of this compound
This compound is a central intermediate in the phenylpropanoid pathway, one of the most important metabolic routes for the synthesis of plant secondary metabolites.[8] Its biosynthesis primarily originates from the aromatic amino acids L-phenylalanine or L-tyrosine through two principal enzymatic routes.
-
The Phenylalanine Pathway (General Phenylpropanoid Pathway): This is the most common route in higher plants.[8]
-
Step 1: L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid.[5][8]
-
Step 2: trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield this compound (p-coumaric acid).[5][8]
-
-
The Tyrosine Pathway: Some plants and bacteria can synthesize this compound directly from L-tyrosine.
-
Step 1: L-tyrosine is deaminated by Tyrosine Ammonia-Lyase (TAL) in a single step to directly produce this compound. This pathway is more direct and energetically favorable.
-
Once synthesized, this compound can be activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA, which serves as a critical branch-point intermediate for the biosynthesis of flavonoids, stilbenes, and lignin monomers.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 6. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cores.emory.edu [cores.emory.edu]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
A Comprehensive Technical Guide to the Biological Activities of p-Coumaric Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a pivotal secondary metabolite synthesized by plants through the phenylpropanoid pathway.[1][2] It serves as a central precursor for a vast array of phenolic compounds, including lignin (B12514952), flavonoids, and stilbenes, which are integral to plant structure, defense, and signaling.[2][3] This technical guide provides an in-depth examination of the multifaceted biological activities of p-CA in plants. It details its biosynthesis, its regulatory roles in growth and development, its critical functions in mediating responses to both biotic and abiotic stress, and its involvement in complex signaling networks. The guide also includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in plant biology and natural product development.
Biosynthesis of p-Coumaric Acid
p-Coumaric acid is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine, a product of the shikimate pathway.[2][4] The biosynthesis involves two primary enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4]
-
Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position (the fourth carbon of the phenyl ring) to yield p-coumaric acid.[4][5]
From this point, p-CA serves as a crucial branch-point intermediate, being channeled into various biosynthetic routes to produce a diversity of secondary metabolites essential for plant life.[2][3]
Caption: Biosynthesis of p-Coumaric Acid via the Phenylpropanoid Pathway.
Biological Activities and Physiological Roles
p-Coumaric acid's functions in plants are diverse, ranging from influencing fundamental growth processes to orchestrating complex defense mechanisms. Its activity is often concentration-dependent, with some studies reporting growth inhibition at high concentrations and promotion at lower concentrations.[6]
Regulation of Plant Growth and Development
-
Structural Precursor: p-CA is a fundamental building block for lignin, a complex polymer that provides structural rigidity to cell walls, enables water transport, and acts as a physical barrier against pathogens.[7][8] An increase in lignin production, stimulated by exogenous p-CA, has been shown to reduce hyperhydricity (a physiological disorder) in in vitro-grown Arabidopsis seedlings.[8]
-
Growth Modulation: The effect of exogenous p-CA on plant growth varies. In chia (Salvia hispanica L.), supplementation with 100 μM p-CA significantly enhanced shoot length, fresh and dry weights, and photosynthetic pigment content.[6] Conversely, in other species, it has been reported to inhibit seed germination and root growth, showcasing its allelopathic potential.[6][9]
-
Developmental Signaling: p-CA can influence specific developmental programs. For example, it is known to induce the formation of asexual plantlets from leaf margins in Kalanchoë pinnata, suggesting a role in hormonal signaling pathways that control morphogenesis.[10]
Response to Abiotic and Biotic Stress
p-Coumaric acid is a key player in plant adaptation to environmental challenges.
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Salt Stress Mitigation: Exogenous application of p-CA has been demonstrated to alleviate the detrimental effects of salinity.[7] In chia seedlings subjected to salt stress, p-CA application reversed the negative impact on biomass and enhanced the uptake of essential macronutrients like magnesium (Mg) and calcium (Ca), which are crucial for metabolic regulation.[7][11] The proposed mechanism involves the reduction of reactive oxygen species (ROS) and the maintenance of ion homeostasis.[4][7]
-
Pathogen Defense: p-CA contributes significantly to plant immunity. Upon pathogen attack, its incorporation into the cell wall via lignification fortifies this physical barrier.[12] Furthermore, p-CA can act as a signaling molecule, inducing defense-related pathways. In Brassica napus, pretreatment with p-CA conferred resistance to black rot disease by triggering the jasmonic acid (JA) signaling pathway, leading to the accumulation of protective phenolic compounds.[12]
Allelopathic Activity
p-Coumaric acid is a well-documented allelochemical, a compound released by a plant that influences the growth of neighboring plants.[9][13] It has been identified in the root exudates and decomposing residues of various plant species, including grasses like Brachiaria humidicola and weeds such as Ageratum conyzoides.[9][14] Its release into the soil can inhibit the germination and growth of competing plant species, providing a competitive advantage.[15][16]
Signaling Pathways Involving p-Coumaric Acid
p-Coumaric acid is not merely an end-product or structural component; it is an active signaling molecule that modulates key cellular pathways.
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Reactive Oxygen Species (ROS) Signaling: There is a complex interplay between p-CA and ROS. While p-CA has antioxidant properties and can scavenge free radicals, it can also promote growth by activating specific ROS signaling pathways.[1][6] In chia seedlings, p-CA-induced growth enhancement was linked to an increase in superoxide (B77818) (O₂⁻) levels without a corresponding rise in damaging hydrogen peroxide (H₂O₂) or lipid peroxidation.[6] This suggests that p-CA can trigger a controlled ROS signal that promotes growth, possibly regulated by an accumulation of the osmolyte proline.[6]
-
Jasmonic Acid (JA) Pathway Induction: As a defense signal, p-CA can induce the JA pathway, a major hormonal cascade for defense against pathogens and insects.[12] In Brassica napus, p-CA treatment led to the accumulation of JA and the upregulation of genes involved in the phenylpropanoid pathway, resulting in an enhanced defensive state against Xanthomonas campestris.[12]
Caption: p-Coumaric Acid in Plant Stress Signaling Pathways.
Quantitative Data on Biological Activities
The following tables summarize quantitative findings from studies investigating the effects of exogenous p-coumaric acid on various plant parameters.
Table 1: Effects of Exogenous p-Coumaric Acid on Plant Growth Parameters
| Plant Species | p-CA Concentration | Parameter | % Change vs. Control | Reference |
|---|---|---|---|---|
| Salvia hispanica L. (Chia) | 100 µM | Shoot Fresh Weight | +59% | [17] |
| Salvia hispanica L. (Chia) | 100 µM | Shoot Dry Weight | +28% | [17] |
| Salvia hispanica L. (Chia) | 100 µM | Total Chlorophyll (B73375) | +37.6% | [6] |
| Salvia hispanica L. (Chia) | 100 µM | Carotenoids | +25.1% | [6] |
| Cucumber (Cucumis sativus) | 0 µmol/g soil | Leaf Area (cm²/plant) | 209 ± 6 |[18] |
Table 2: Effects of Exogenous p-Coumaric Acid on Plant Physio-Biochemical Parameters under Salt Stress
| Plant Species | Treatment | Parameter | % Change vs. Control | Reference |
|---|---|---|---|---|
| Salvia hispanica L. (Chia) | 100 mM NaCl | Phosphorus (P) Content | -75% | [7] |
| Salvia hispanica L. (Chia) | 100 mM NaCl + 100 µM p-CA | Phosphorus (P) Content | -35% | [7] |
| Salvia hispanica L. (Chia) | 100 mM NaCl + 100 µM p-CA | Magnesium (Mg) Content | Significantly Increased* | [7][11] |
| Salvia hispanica L. (Chia) | 100 mM NaCl + 100 µM p-CA | Calcium (Ca) Content | Significantly Increased* | [7][11] |
| Salvia hispanica L. (Chia) | 100 µM p-CA | Proline Content | +170% | [6] |
| Salvia hispanica L. (Chia) | 100 µM p-CA | Glycine Betaine Content | +22.4% | [6] |
*Specific percentage change not provided, but noted as a significant enhancement over the salt-only treatment.
Experimental Protocols
Extraction and Quantification of p-Coumaric Acid
A widely used method for the analysis of p-CA in plant tissues is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20]
Protocol: Methanol Extraction and HPLC Analysis
-
Sample Preparation: Freeze-dry plant material (e.g., leaves, roots) to completion and grind into a fine powder.
-
Extraction: Extract a known weight of the dried powder with methanol. The extraction can be enhanced by sonication or shaking for a specified period.
-
Purification: Centrifuge the extract to pellet solid debris. Collect the supernatant. The solvent may be evaporated using a rotary evaporator and the residue redissolved in a smaller volume of methanol.[21]
-
Filtration: Filter the final extract through a 0.45-µm syringe filter to remove any remaining particulate matter before injection.[21]
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a C18 column and a UV/Vis or Diode Array Detector (DAD) is typically used.[20]
-
Mobile Phase: A gradient elution is common, using two solvents such as 0.5% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[21] A typical gradient might run from 5% to 80% Solvent B over 30 minutes.[21]
-
Detection: Monitor the eluent at the maximum absorbance wavelength for p-CA, which is around 310 nm.[20]
-
Quantification: Prepare a calibration curve using a series of known concentrations of a pure p-CA standard.[21] Calculate the concentration in the plant extract by comparing its peak area to the standard curve.[21]
-
Assessment of p-CA's Biological Effects on Seedlings
This protocol outlines a general workflow for studying the impact of exogenously applied p-CA on plant growth, particularly under stress conditions like salinity.
Experimental Workflow
-
Plant Material and Germination: Germinate seeds of the target plant species (e.g., Salvia hispanica, Nicotiana tabacum) on a suitable sterile medium or soil. Grow seedlings to a uniform size under controlled environmental conditions (photoperiod, temperature).
-
Treatment Application: Divide seedlings into treatment groups:
-
Control (nutrient solution only)
-
p-CA (nutrient solution supplemented with a specific concentration of p-CA, e.g., 100 µM)
-
Stress (nutrient solution with a stressor, e.g., 100 mM NaCl)
-
p-CA + Stress (nutrient solution with both p-CA and the stressor) Apply treatments at regular intervals (e.g., every 2 days) for a defined period (e.g., 14 days).[7][11]
-
-
Data Collection (Post-Treatment):
-
Growth Parameters: Measure shoot/root length, fresh weight, and dry weight (after drying at ~60-70°C to a constant weight).
-
Physiological Parameters: Measure chlorophyll and carotenoid content spectrophotometrically from leaf extracts.
-
Biochemical Parameters: Analyze tissue samples for osmolytes (proline), ROS levels (H₂O₂, O₂⁻), lipid peroxidation (MDA content), and antioxidant enzyme activities (e.g., SOD, CAT).
-
Ionomic Analysis: Determine the concentration of essential macro- and micro-elements using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
Caption: General Experimental Workflow for Assessing p-CA Effects.
Conclusion
p-Coumaric acid is a cornerstone of plant secondary metabolism, exhibiting a remarkable range of biological activities. Its role extends beyond being a simple precursor to complex polymers like lignin and flavonoids; it is an active participant in regulating plant growth, development, and adaptation to the environment.[22][23] As a signaling molecule, it modulates responses to both abiotic and biotic stresses through intricate networks involving ROS and plant hormones.[6][12] The allelopathic properties of p-CA also highlight its importance in shaping plant community structures.[9] A thorough understanding of its biosynthesis, mode of action, and physiological effects, supported by robust experimental methodologies, is crucial for researchers in plant science and offers significant potential for applications in agriculture and the development of natural products.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. Allelochemical produced by the forage grass Brachiaria humidicola - Advances in Weed Science [awsjournal.org]
- 15. jircas.go.jp [jircas.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Effects of p-coumaric acid on cucumber seedling growth. - figshare - Figshare [figshare.com]
- 19. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.st [2024.sci-hub.st]
- 21. phcogres.com [phcogres.com]
- 22. chemicaljournal.in [chemicaljournal.in]
- 23. The role of p-coumaric acid on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]
p-Hydroxycinnamic Acid: A Deep Dive into its Antioxidant Mechanisms
For Immediate Release
This technical guide provides a comprehensive overview of the antioxidant mechanisms of p-Hydroxycinnamic acid (p-HCA), a phenolic compound widely found in plant-based foods. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of p-HCA and its derivatives.
Core Antioxidant Mechanisms
This compound and its derivatives, such as ferulic acid, caffeic acid, and sinapic acid, exert their antioxidant effects through several key mechanisms.[1][2] These compounds are potent antioxidants primarily due to their ability to act as hydrogen donors, singlet oxygen quenchers, and efficient reducing and metal-chelating agents.[1] The antioxidant capacity of these molecules is largely attributed to the phenolic hydroxyl group, which can react with free radicals to form a resonance-stabilized phenoxyl radical, and the propenoic side chain that further stabilizes this radical.[1]
The primary mechanisms of antioxidant action for this compound can be categorized as:
-
Direct Radical Scavenging: p-HCA can directly neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is considered the foremost mechanism of their antioxidant action and is linked to their hydrogen- or electron-donating ability.[3] The stability of the resulting phenoxyl radical is a key determinant of its scavenging efficiency.[3]
-
Metal Ion Chelation: By chelating transition metals like iron and copper, p-HCA can prevent the initiation of oxidative chain reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals.[1][3]
-
Modulation of Endogenous Antioxidant Systems: p-HCA can upregulate the expression and activity of endogenous antioxidant enzymes through the activation of cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4]
-
Inhibition of Pro-oxidant Enzymes: Some studies suggest that hydroxycinnamic acids can inhibit enzymes involved in the generation of ROS, such as xanthine (B1682287) oxidase.[2][5]
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the radical scavenging activity of these compounds. The following tables summarize the reported IC50 values for p-HCA and related compounds in common antioxidant assays.
Table 1: DPPH Radical Scavenging Activity of Hydroxycinnamic Acids
| Compound | IC50 (μM) | Reference |
| p-Coumaric Acid | >1000 | [6] |
| Caffeic Acid | 14.3 | [6] |
| Ferulic Acid | 26.5 | [6] |
| Sinapic Acid | 16.2 | [6] |
| 3,4,5-Trihydroxycinnamic Acid | 16.45 ± 3.35 | [5] |
| Ascorbic Acid (Reference) | 33.16 ± 7.38 | [5] |
Table 2: ABTS Radical Scavenging Activity of Hydroxycinnamic Acids
| Compound | IC50 (μM) | Reference |
| p-Coumaric Acid | 114.2 | [6] |
| Caffeic Acid | 8.9 | [6] |
| Ferulic Acid | 10.8 | [6] |
| Sinapic Acid | 9.4 | [6] |
Key Signaling Pathway: The Nrf2-ARE Axis
A critical aspect of the antioxidant mechanism of this compound involves the activation of the Nrf2-ARE signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of genes encoding antioxidant and detoxification enzymes, often referred to as "phase II enzymes."[7][8]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7][9] Upon exposure to oxidative stress or electrophilic compounds like p-HCA, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[8][9] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7][8]
The activation of this pathway leads to the increased expression of several crucial antioxidant and cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[10][11]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the formation of reactive semiquinone radicals.[4]
-
Glutathione (B108866) S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion.[4]
-
Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide, respectively.[4]
The activation of the Nrf2 pathway by p-HCA and its derivatives has been demonstrated in various cell types, highlighting its importance in mediating the cellular antioxidant response.[4][10][11]
References
- 1. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
- 6. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of p-Coumaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid, a phenolic compound ubiquitously found in the plant kingdom, and its synthetic and natural derivatives have garnered significant attention for their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research into the anti-inflammatory effects of these compounds. It details their mechanisms of action, focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data on the bioactivity of various p-coumaric acid derivatives, offers detailed protocols for essential in vitro and in vivo experimental assays, and provides insights into the synthesis of these promising anti-inflammatory agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of p-coumaric acid and its derivatives are primarily attributed to their ability to modulate intracellular signaling cascades that are critical in the inflammatory response. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.
p-Coumaric acid and its derivatives have been shown to interfere with this pathway at multiple points. They can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1][2] This ultimately leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
Studies have demonstrated that p-coumaric acid can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[1][3][4] By inhibiting the activation of these key kinases, p-coumaric acid and its derivatives can effectively dampen the inflammatory response.
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of p-coumaric acid and its derivatives has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of their efficacy.
Table 1: In Vitro Anti-inflammatory Activity of p-Coumaric Acid and Derivatives
| Compound | Assay | Cell Line | Stimulant | Endpoint Measured | IC50 / % Inhibition | Reference |
| p-Coumaric acid | NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide | 60% inhibition at 100 µM | [5] |
| p-Coumaric acid | NF-κB Activation | RAW 264.7 | LPS | Luciferase Activity | 15% inhibition at 200 µM | [5] |
| Kojic acid ester of p-coumaric acid | NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide | 60% inhibition at 100 µM | [5] |
| Kojic acid ester of p-coumaric acid | NF-κB Activation | RAW 264.7 | LPS | Luciferase Activity | ~32% inhibition at 25 µM | [5] |
| 6-Methylcoumarin | NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide | Significant reduction at 400 µM | [6] |
| 6-Methylcoumarin | PGE2 Production | RAW 264.7 | LPS (1 µg/mL) | Prostaglandin E2 | Significant reduction at 400 µM | [6] |
| 6-Methylcoumarin | TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Significant reduction at 400 µM | [6] |
| 6-Methylcoumarin | IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Significant reduction at 400 µM | [6] |
Table 2: In Vivo Anti-inflammatory Activity of p-Coumaric Acid and Derivatives
| Compound | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |
| p-Coumaric acid | Rat | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction | [7] |
| Coumarin derivatives | Rat | Carrageenan-induced paw edema | Not specified | Significant suppression | [8] |
| Ellagic acid (for comparison) | Rat | Carrageenan-induced paw edema | 1-30 mg/kg (i.p.) | ED50 = 8.41 mg/kg | [9] |
| 1,3,5-triazine derivatives (for comparison) | Rat | Carrageenan-induced paw edema | 200 mg/kg | 72.08% - 99.69% | [10] |
Detailed Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the anti-inflammatory effects of p-coumaric acid derivatives.
In Vitro Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using LPS and the subsequent measurement of inflammatory mediators.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
p-Coumaric acid derivative stock solution (dissolved in DMSO)
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for TNF-α, IL-6, etc.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the p-coumaric acid derivative (typically in serum-free DMEM) for 1-2 hours. Include a vehicle control (DMSO).
-
Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) should also be included.
-
-
Incubation: Incubate the plates for 24 hours.
-
Measurement of Nitric Oxide (NO):
-
Collect 50-100 µL of the cell culture supernatant.
-
Mix with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
-
-
Measurement of Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT solution to the remaining cells in the wells.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
p-Coumaric acid derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Indomethacin (B1671933) (positive control)
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the rats into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Carrageenan group (vehicle + carrageenan)
-
Positive control group (Indomethacin + carrageenan)
-
Test groups (p-coumaric acid derivative at different doses + carrageenan)
-
-
Dosing: Administer the vehicle, indomethacin (e.g., 10 mg/kg, i.p.), or the p-coumaric acid derivative orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[3][11]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Synthesis of p-Coumaric Acid Derivatives
The synthesis of p-coumaric acid derivatives, primarily esters and amides, is a key step in exploring their structure-activity relationships.
Synthesis of p-Coumaric Acid Esters
A common method for the synthesis of p-coumaric acid esters is through Fischer esterification.
General Procedure:
-
Dissolve p-coumaric acid in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).[3]
-
After cooling, pour the mixture into cold water and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of p-Coumaric Acid Amides
The synthesis of amides often involves the activation of the carboxylic acid group of p-coumaric acid, for example, by converting it to an acid chloride.
General Procedure:
-
Activation of p-Coumaric Acid: React p-coumaric acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form p-coumaroyl chloride.[1]
-
Amide Formation: React the in-situ generated p-coumaroyl chloride with the desired amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl formed during the reaction.
-
Work-up the reaction mixture by washing with dilute acid, base, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Conclusion and Future Directions
p-Coumaric acid and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their well-defined mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for rational drug design. The quantitative data presented in this guide highlight the potential for enhancing the anti-inflammatory potency through chemical modification.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships. Further in-depth mechanistic studies are warranted to identify other potential molecular targets. Additionally, preclinical studies in more complex models of inflammatory diseases are necessary to translate the promising in vitro and acute in vivo findings into clinically relevant applications. This technical guide serves as a valuable resource to support and stimulate these future endeavors in the exciting field of p-coumaric acid-based anti-inflammatory drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. statalist.org [statalist.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential [scholarlycommons.pacific.edu]
The Pivotal Role of p-Hydroxycinnamic Acids in the Architecture of Plant Cell Walls: A Technical Guide
Abstract
p-Hydroxycinnamic acids (p-HCAs), primarily p-coumaric acid and ferulic acid, are integral phenolic components of the plant cell wall, particularly in commelinid monocots. They are synthesized via the phenylpropanoid pathway and are incorporated as ester-linked appendages to cell wall polymers, namely glucuronoarabinoxylans and lignin (B12514952).[1][2][3] The capacity of these molecules, especially ferulic acid, to undergo oxidative coupling reactions facilitates the cross-linking of polysaccharide chains and the tethering of lignin to the polysaccharide network. This intricate molecular architecture profoundly influences the physical and chemical properties of the cell wall, impacting plant growth, development, defense against pathogens, and the digestibility of biomass for biofuel and agricultural applications. This technical guide provides an in-depth exploration of the biosynthesis of p-HCAs, their incorporation into the cell wall matrix, and their multifaceted roles in dictating cell wall structure and function. Detailed experimental protocols for the analysis of p-HCAs and quantitative data on their abundance in various plant species are also presented.
Introduction
The plant cell wall is a dynamic and complex extracellular matrix that provides structural support, dictates cell shape, and acts as a primary defense barrier against environmental stresses.[2][3] Its composition, a composite of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses, pectins, and lignin, is intricately regulated. Among the key modifying components of this matrix are the p-hydroxycinnamic acids (p-HCAs), which play a crucial role in reinforcing the cell wall structure.[1] This guide focuses on the two most abundant p-HCAs in the cell walls of many commercially important plants: p-coumaric acid and ferulic acid.
These phenolic compounds are covalently linked to cell wall polymers, primarily through ester bonds, and can form a variety of cross-linkages that significantly impact the wall's integrity and properties.[4][5] Understanding the biosynthesis, incorporation, and function of p-HCAs is paramount for researchers in plant biology, agriculture, and bioenergy, as well as for professionals in drug development seeking to modulate plant-based materials.
Biosynthesis of p-Hydroxycinnamic Acids
p-Coumaric acid and ferulic acid are synthesized through the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites.[6][7] The pathway begins with the amino acid L-phenylalanine.
The key enzymatic steps leading to the formation of p-coumaroyl-CoA and feruloyl-CoA, the activated precursors for their incorporation into the cell wall, are outlined below.
Caption: Phenylpropanoid biosynthesis pathway of p-coumaric and ferulic acids.
Incorporation into the Plant Cell Wall
The activated forms of p-hydroxycinnamic acids, p-coumaroyl-CoA and feruloyl-CoA, are transferred to specific hydroxyl groups on cell wall polysaccharides by a family of enzymes known as BAHD acyltransferases.[1][2][3] In grasses and other commelinid monocots, these phenolics are primarily found esterified to the 5-hydroxyl of arabinofuranosyl residues that are themselves linked to the glucuronoarabinoxylan (GAX) backbone.[1][4] p-Coumaric acid is also found esterified to the γ-position of the lignin side chain.[8] This incorporation is not a random process but rather a highly regulated enzymatic step that dictates the subsequent cross-linking potential of the cell wall.
Caption: Enzymatic incorporation of p-HCAs into cell wall polymers.
Role in Cell Wall Cross-Linking and Structure
Once incorporated, p-hydroxycinnamic acids, particularly ferulic acid, can undergo oxidative coupling reactions catalyzed by peroxidases and laccases in the cell wall.[4][5] This results in the formation of various dehydrodimers and higher-order oligomers, which act as covalent cross-links between polysaccharide chains (e.g., GAX-GAX) and between polysaccharides and lignin (GAX-lignin).[4][5][9] p-Coumaric acid has a much lower propensity for oxidative coupling compared to ferulic acid.[1]
These cross-links significantly enhance the structural integrity and rigidity of the cell wall, reduce its digestibility by herbivores and microbes, and play a role in regulating cell expansion and growth.[10]
Caption: Oxidative cross-linking of cell wall polymers via ferulic acid.
Quantitative Abundance in Plant Cell Walls
The concentration of p-coumaric acid and ferulic acid varies significantly among different plant species, tissues, and developmental stages. Gramineous plants, in particular, have high levels of these cell wall-bound phenolics. The table below summarizes the quantitative data for several important plant species.
| Plant Species | Tissue | p-Coumaric Acid (mg/g of cell wall) | Ferulic Acid (mg/g of cell wall) | Reference(s) |
| Maize (Zea mays) | Kernel | 0.03 - 0.09 | 0.8 - 2.7 | [11][12] |
| Stem | 28.0 | 11.0 | [13][14] | |
| Wheat (Triticum aestivum) | Straw | 13.7 | 11.0 | [13][14] |
| Grain | - | 4.65 - 7.32 | [15] | |
| Sugarcane (Saccharum officinarum) | Bagasse | 39.8 | 11.5 | [13][14] |
| Switchgrass (Panicum virgatum) | Leaf | - | - | [2] |
| Rice (Oryza sativa) | Leaf | - | - | [2] |
Note: Values can vary based on genotype, environmental conditions, and analytical methods.
Experimental Protocols
Quantification of Cell Wall-Bound p-Hydroxycinnamic Acids by Alkaline Hydrolysis and HPLC
This protocol describes the liberation of ester-linked p-coumaric and ferulic acids from plant cell walls via alkaline hydrolysis, followed by their quantification using High-Performance Liquid Chromatography (HPLC).
Workflow:
Caption: Workflow for HPLC quantification of p-HCAs.
Methodology:
-
Sample Preparation: Dry the plant material at 60°C to a constant weight and grind it to a fine powder (e.g., to pass through a 40-mesh screen).
-
Alkaline Hydrolysis:
-
Neutralization and Acidification:
-
Cool the tubes to room temperature.
-
Acidify the hydrolysate to pH 2 with concentrated HCl.
-
-
Extraction:
-
Add 5 mL of ethyl acetate (B1210297) and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate phase to a new tube.
-
Repeat the extraction two more times, pooling the ethyl acetate fractions.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled ethyl acetate fractions to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.
-
-
HPLC Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of, for example, acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid).
-
Detect p-coumaric acid and ferulic acid using a UV detector at their respective absorbance maxima (around 310-325 nm).
-
-
Quantification:
-
Prepare standard curves for p-coumaric acid and ferulic acid of known concentrations.
-
Quantify the amounts in the samples by comparing their peak areas to the standard curves.
-
Structural Analysis of p-Hydroxycinnamic Acid Linkages by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific linkages of p-hydroxycinnamic acids within the cell wall matrix, particularly their attachment to lignin.[8][16] Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are especially informative.
Workflow:
Caption: General workflow for NMR analysis of p-HCA linkages.
Methodology:
-
Sample Preparation: Isolate the cell wall material or a specific fraction, such as milled wood lignin (MWL) or cellulolytic enzyme lignin (CEL). The sample should be thoroughly dried.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
HSQC experiments are particularly useful for identifying correlations between protons and their directly attached carbons, allowing for the identification of specific substructures corresponding to p-coumarate and ferulate moieties and their linkages.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software.
-
Assign the signals in the spectra by comparing them to published data for model compounds and lignin preparations.[8] Specific cross-peaks in the HSQC spectrum can be diagnostic for γ-acylated lignin units.
-
Conclusion and Future Perspectives
p-Hydroxycinnamic acids are critical architectural components of the plant cell wall, influencing its physical properties and biological functions. Their biosynthesis and incorporation are tightly regulated processes that offer potential targets for genetic modification to improve biomass quality for various applications. The methodologies outlined in this guide provide a framework for the quantitative and structural analysis of these important phenolic compounds.
Future research should focus on further elucidating the specificities of the BAHD acyltransferases involved in p-HCA incorporation, understanding the precise mechanisms of oxidative coupling in different cell types and developmental stages, and exploring the full extent of their impact on plant-environment interactions. A deeper understanding of the role of p-hydroxycinnamic acids in cell wall structure will undoubtedly contribute to advancements in crop improvement, sustainable bioenergy production, and the development of novel biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases [frontiersin.org]
- 3. Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 7. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JRM | Quantitative Extraction of p-Coumaric Acid and Ferulic Acid in Different Gramineous Materials and Structural Changes of Residual Alkali Lignin [techscience.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of p-Hydroxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxycinnamic acid, also known as p-coumaric acid, is a phenolic compound of significant interest in the scientific community due to its widespread presence in the plant kingdom and its diverse range of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific attributes of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Synthesis
The journey of understanding this compound began in the early 19th century.
1.1. Initial Isolation
1.2. First Chemical Synthesis
The first successful chemical synthesis of a related compound, coumarin, which shares a common synthetic precursor, was achieved by the English chemist Sir William Henry Perkin in 1868. This work was pivotal as it introduced the "Perkin reaction," a method that would become fundamental in the synthesis of cinnamic acids and their derivatives, including this compound. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.
A second key synthetic route, the Knoevenagel condensation, also emerged as a valuable method for producing this compound. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molar Mass | 164.16 g/mol | [1] |
| Melting Point | 214-215 °C (decomposes) | [2][3][4] |
| Boiling Point | 346.00 to 347.00 °C (estimated) | [5] |
| Water Solubility | Slightly soluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, methanol, DMSO | [1][2][4] |
| pKa | 4.65 (predicted) | [2] |
| UV Absorption (λmax) | ~310 nm | [6][7][8] |
Key Experimental Protocols
The following sections provide detailed methodologies for the chemical synthesis of this compound based on established reactions.
3.1. Synthesis via Perkin Reaction (Modern Adaptation)
This protocol is a modern adaptation of the classical Perkin reaction for the synthesis of this compound.
Materials:
-
p-Hydroxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine p-hydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate in appropriate molar ratios.
-
Attach a reflux condenser and heat the mixture in a heating mantle at approximately 180°C for several hours.
-
After the reaction is complete, allow the mixture to cool.
-
Add a sufficient amount of water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
Acidify the solution with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
3.2. Synthesis via Knoevenagel Condensation (Modern Adaptation)
This protocol describes a contemporary approach to the Knoevenagel condensation for synthesizing this compound.
Materials:
-
p-Hydroxybenzaldehyde
-
Malonic acid
-
Pyridine (B92270) (as catalyst and solvent)
-
Piperidine (B6355638) (as co-catalyst)
-
Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolve p-hydroxybenzaldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the reaction mixture at a temperature of around 100-120°C for a few hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.
4.1. Antioxidant Activity
The antioxidant mechanism of this compound primarily involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance.
References
- 1. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
- 3. This compound, 98%, predominantly trans | Fisher Scientific [fishersci.ca]
- 4. 4-Hydroxycinnamic acid | 7400-08-0 [chemicalbook.com]
- 5. (E)-para-hydroxycinnamic acid, 501-98-4 [thegoodscentscompany.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pharmacological Potential of p-Hydroxycinnamic Acid: A Technical Guide
Introduction
p-Hydroxycinnamic acid (p-HCA), a phenolic compound ubiquitously found in fruits, vegetables, and whole grains, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a key dietary polyphenol, its potential therapeutic applications span a wide range of pathological conditions. This technical guide provides an in-depth overview of the core pharmacological properties of p-HCA, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.
Antioxidant Activity
The antioxidant capacity of p-HCA is a cornerstone of its pharmacological profile, primarily attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. The phenolic hydroxyl group in its structure acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Quantitative Data for Antioxidant Activity of this compound and its Derivatives
| Assay | Compound | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging | p-Coumaric acid | 164.16 µM | [1] |
| DPPH Radical Scavenging | Caffeic acid | 1.29 µM | [1] |
| DPPH Radical Scavenging | Ferulic acid | - | - |
| DPPH Radical Scavenging | Sinapic acid | - | - |
| ORAC | p-Coumaric acid | Lower than other HCAs | [2] |
| ORAC | Caffeic acid | - | - |
| ORAC | Ferulic acid | - | - |
| ORAC | Rosmarinic acid | 50–92 µM Trolox Equivalents | [2] |
| Nitric Oxide Scavenging | Ethyl acetate (B1210297) fraction of Quercus incana (containing p-HCA) | IC50 = 23.21 ± 0.31 μg/mL | [3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). Prepare various concentrations of p-HCA in a suitable solvent. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction Mixture : In a microplate well or cuvette, mix the p-HCA solution with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[4]
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation : Prepare a working solution of fluorescein (B123965), a fluorescent probe. Prepare various concentrations of p-HCA and a Trolox standard. A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is also prepared.
-
Reaction Mixture : In a black microplate, add the fluorescein solution, followed by either the p-HCA sample or the Trolox standard.
-
Incubation : Incubate the plate at 37°C to allow for thermal equilibration.
-
Initiation of Reaction : Add the AAPH solution to initiate the generation of peroxyl radicals.
-
Measurement : Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.
-
Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is typically expressed as Trolox equivalents (TE).[5]
Experimental Workflow: Antioxidant Assays
References
- 1. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. The phytochemical this compound suppresses the growth and stimulates the death in human liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to p-Hydroxycinnamic Acid Precursors in the Shikimate Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the biosynthetic origins of p-hydroxycinnamic acid (pHCA), also known as p-coumaric acid, with a focus on its precursors within the shikimate pathway. It is designed to serve as a technical resource, offering detailed pathway analysis, quantitative data from metabolic engineering efforts, and relevant experimental protocols.
Introduction to this compound and the Shikimate Pathway
This compound is a phenolic compound and a key intermediate in the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, stilbenoids, and lignin.[1][2] Its antioxidant, anti-inflammatory, and UV-screening properties make it a molecule of significant interest for the pharmaceutical, cosmetic, and food industries.[2][3]
The primary route to pHCA in microorganisms and plants is the shikimate pathway, a seven-step metabolic process that converts simple carbohydrate precursors—phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P)—into chorismate.[4][5][6] This pathway is essential for the synthesis of the three aromatic amino acids (AAAs): L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan.[7][8] As this pathway is absent in mammals, its enzymes are attractive targets for the development of herbicides and antibiotics.[6] Chorismate serves as the critical branch-point precursor, leading to the synthesis of L-Phe and L-Tyr, the direct precursors for pHCA.[7]
The Central Shikimate Pathway: From PEP and E4P to Chorismate
The biosynthesis of all aromatic amino acids begins with the condensation of phosphoenolpyruvate (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway.[4] This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and represents a major control point for carbon flux into the pathway.[5] The resulting DAHP is then cyclized to 3-dehydroquinate. A series of five subsequent enzymatic reactions, including dehydration, reduction, phosphorylation, and condensation with another molecule of PEP, leads to the formation of chorismate, the final product of the core shikimate pathway.[6]
Biosynthesis of pHCA from Aromatic Amino Acid Precursors
Chorismate is the final product of the common shikimate pathway and the precursor for the three aromatic amino acids. The biosynthesis of L-Phe and L-Tyr proceeds through the intermediate prephenate, formed via a Claisen rearrangement catalyzed by chorismate mutase.[6] From these two amino acids, two primary enzymatic pathways lead to the formation of this compound.
Route 1: The Tyrosine Ammonia Lyase (TAL) Pathway The most direct route to pHCA is the deamination of L-tyrosine, a reaction catalyzed by Tyrosine Ammonia Lyase (TAL).[2][9] This single-step conversion is highly efficient. Many enzymes exhibit dual activity as both Phenylalanine Ammonia Lyase (PAL) and TAL, often referred to as PAL/TAL enzymes.[2][9]
Route 2: The Phenylalanine Ammonia Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H) Pathway Alternatively, pHCA can be synthesized from L-phenylalanine in a two-step process. First, PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[4] Subsequently, the cytochrome P450 enzyme Cinnamate-4-Hydroxylase (C4H) hydroxylates the para position of the aromatic ring of cinnamic acid to yield pHCA.[9][10] This pathway is particularly important in plants for the production of various phenylpropanoids.[10]
Quantitative Data in Metabolic Engineering
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the high-level production of pHCA from simple carbon sources like glucose.[2][11] These efforts often involve overexpressing key pathway genes, eliminating competing pathways, and optimizing fermentation conditions. The tables below summarize key quantitative data from such studies.
Table 1: Production Titers and Yields of this compound in Engineered Microbes
| Host Organism | Key Genes Expressed | Carbon Source | Titer (g/L) | Productivity (mg/L/h) | Reference |
| E. coli | SmPAL, AtC4H, AtCPR1 | Glucose | 1.5 | 31.8 | [12] |
| E. coli | AtPAL2, AtC4H, AtATR2 | Glucose | 3.09 | 49.05 | [13] |
| S. cerevisiae | R. glutinis PAL/TAL, H. tuberosus C4H/CPR | Raffinose | 0.203 | N/A | [2] |
| C. glutamicum | F. johnsoniae TAL | Glucose | >0.5 | N/A | [14] |
Table 2: Kinetic Properties of Key Enzymes in the pHCA Biosynthesis Pathway
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| TAL | Rhodotorula glutinis | L-Tyrosine | 26 | 2.5 | [9] |
| PAL | Rhodotorula glutinis | L-Phenylalanine | 240 | 4.2 | [9] |
| AtC4H (mutant) | Arabidopsis thaliana | Cinnamic Acid | 10.1 | 1.2 | [13] |
Experimental Protocols
Protocol for Quantification of this compound via HPLC
This protocol outlines a general method for the analysis of pHCA from microbial culture supernatants.
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth at 13,000 x g for 10 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the standard curve range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water with 0.1% formic or acetic acid. A common starting point is 30:70 (v/v) acetonitrile:acidified water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 310 nm.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a standard curve using pure pHCA standard (e.g., 0, 10, 25, 50, 100, 200 mg/L).
-
Integrate the peak area corresponding to the retention time of the pHCA standard.
-
Calculate the concentration in the unknown samples by interpolating from the linear regression of the standard curve.
-
Protocol for Tyrosine Ammonia Lyase (TAL) Activity Assay
This spectrophotometric assay measures the rate of pHCA formation from L-tyrosine.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
-
Substrate Stock: 50 mM L-tyrosine in assay buffer (dissolve with gentle heating).
-
Enzyme Preparation: Cell-free extract or purified enzyme diluted in assay buffer.
-
-
Assay Procedure:
-
Set up a 1 mL reaction in a quartz cuvette.
-
Add 950 µL of assay buffer.
-
Add 20 µL of 50 mM L-tyrosine substrate (final concentration 1 mM).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the enzyme preparation. Mix quickly by inversion.
-
Monitor the increase in absorbance at 310 nm (the absorbance maximum for pHCA at this pH) for 5-10 minutes using a spectrophotometer.
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for pHCA at 310 nm and pH 8.8 is approximately 10,000 M-1cm-1.
-
One unit (U) of activity is often defined as the amount of enzyme that produces 1 µmol of pHCA per minute under the specified conditions.
-
Workflow for Metabolic Engineering of a pHCA-Producing Strain
The development of a microbial strain for efficient pHCA production follows a logical workflow involving genetic engineering, process optimization, and analytics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound from glucose in Saccharomyces cerevisiae and Escherichia coli by expression of heterologous genes from plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanillin - Wikipedia [en.wikipedia.org]
- 11. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes | Semantic Scholar [semanticscholar.org]
- 12. Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systems engineering Escherichia coli for efficient production p-coumaric acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Spectroscopic Data of p-Hydroxycinnamic Acid
This guide provides a comprehensive overview of the spectroscopic data for this compound (also known as p-coumaric acid), a phenolic compound of significant interest in research and drug development due to its antioxidant, anti-inflammatory, and other biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition and relevant biological pathways.
Spectroscopic Data
The spectroscopic data of this compound are summarized below, providing key quantitative information for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The chemical shifts are indicative of the electronic environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| H-7 | 7.58 | d | 15.8 | CDCl₃ | [1] |
| H-3, H-5 | 7.54 | d | 8.7 | CDCl₃ | [1] |
| H-2, H-6 | 6.73 | d | 8.7 | CDCl₃ | [1] |
| H-8 | 6.20 | d | 15.8 | CDCl₃ | [1] |
| H-7 | 7.50-7.46 | d | 16.0 | DMSO-d₆ | [2] |
| H-2, H-6 | 7.51-7.49 | d | 8.0 | DMSO-d₆ | [2] |
| H-3, H-5 | 6.78-6.76 | d | 8.0 | DMSO-d₆ | [2] |
| H-8 | 6.28-6.24 | d | 16.0 | DMSO-d₆ | [2] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |
| C-9 (C=O) | 169.6 | CD₃OD | [1] |
| C-1 | 159.8 | CD₃OD | [1] |
| C-7 | 145.3 | CD₃OD | [1] |
| C-3, C-5 | 132.1 | CD₃OD | [1] |
| C-4 | 126.3 | CD₃OD | [1] |
| C-2, C-6 | 115.4 | CD₃OD | [1] |
| C-8 | 114.2 | CD₃OD | [1] |
| C-9 (C=O) | 168.0 | DMSO-d₆ | [2] |
| C-1 | 159.7 | DMSO-d₆ | [2] |
| C-7 | 144.4 | DMSO-d₆ | [2] |
| C-2, C-6 | 130.9 | DMSO-d₆ | [2] |
| C-4 | 125.3 | DMSO-d₆ | [2] |
| C-3, C-5 | 115.9 | DMSO-d₆ | [2] |
| C-8 | 115.4 | DMSO-d₆ | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Reference |
| ν(C=C) alkene | 1630 | Alkene | [3] |
| Aromatic ring modes | 1605, 1588, 1515 | Aromatic Ring | [3] |
| ν(C=O) | 1283 | Carboxylic Acid | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The maximum absorption wavelength (λmax) is influenced by the solvent and pH.[4]
Table 4: UV-Vis Absorption Data for this compound
| pH | λmax (nm) | Reference |
| 1.0 | 309 | [4] |
| 3.0 | 309 | [4] |
| 5.0 | 285 | [4] |
| 7.0 | 285-290 | [4] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Objective: To identify the functional groups in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[5]
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a series of dilutions in the desired buffers to achieve different pH values. The final concentration should result in an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
Signaling and Biosynthetic Pathways
Understanding the biological context of this compound is vital for drug development. Below are diagrams of its biosynthesis and a key signaling pathway it modulates.
Biosynthesis of this compound
This compound is synthesized in plants via the shikimate pathway, starting from the amino acid phenylalanine.[8][9]
Caption: Biosynthesis of this compound via the shikimate pathway.
Modulation of the MAPK/ERK Signaling Pathway
This compound and its derivatives have been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, such as the ERK pathway, which are involved in inflammation and cell proliferation.[8][10]
References
- 1. acgpubs.org [acgpubs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of p-Hydroxycinnamic Acid from Tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Hydroxycinnamic acid (p-HCA), also known as p-coumaric acid, is a valuable phenolic compound with applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant, anti-inflammatory, and UV-protective properties.[1] It serves as a precursor for the synthesis of various commercially important chemicals, including flavonoids, stilbenes, and biopolymers.[2][3][4] While chemical synthesis methods exist, they often involve harsh conditions and generate hazardous waste.[3][5] A more sustainable and efficient approach is the biocatalytic synthesis of p-HCA from L-tyrosine using the enzyme Tyrosine Ammonia (B1221849) Lyase (TAL).[2][6][7][8] This document provides detailed protocols and application notes for the enzymatic synthesis of p-HCA from L-tyrosine, primarily focusing on whole-cell biocatalysis using genetically engineered microorganisms.
Biochemical Pathway
The synthesis of this compound from L-tyrosine is a single-step, non-oxidative deamination reaction catalyzed by the enzyme Tyrosine Ammonia Lyase (TAL; EC 4.3.1.23).[2][8] TAL converts L-tyrosine into trans-p-hydroxycinnamic acid and ammonia.[1][7][9][10] Some Phenylalanine Ammonia Lyases (PALs) also exhibit TAL activity, converting both L-phenylalanine to cinnamic acid and L-tyrosine to this compound.[1][8][11][12]
Caption: Enzymatic conversion of L-tyrosine to this compound.
Experimental Protocols
The following protocols describe the general steps for producing this compound from tyrosine using a whole-cell biocatalyst approach. This involves the expression of a Tyrosine Ammonia Lyase (TAL) gene in a suitable microbial host, followed by the bioconversion of L-tyrosine.
Protocol 1: Construction of a p-HCA Producing Microbial Strain
-
TAL Gene Selection and Synthesis:
-
Select a TAL gene from a suitable source organism. Several TAL enzymes have been characterized from various organisms, including Rhodobacter sphaeroides, Rhodotorula glutinis, and Flavobacterium johnsoniae.[1][2][3][8]
-
Codon-optimize the gene sequence for expression in the chosen host organism (e.g., E. coli, P. putida, S. cerevisiae).
-
Synthesize the codon-optimized TAL gene and clone it into an appropriate expression vector under the control of a strong, inducible promoter (e.g., T7 promoter for E. coli).
-
-
Host Strain Transformation:
-
Transform the expression vector containing the TAL gene into a competent host strain. E. coli BL21(DE3) is a commonly used strain for protein expression.
-
Select for successful transformants on appropriate antibiotic-containing agar (B569324) plates.
-
-
Verification of Transformants:
-
Confirm the presence of the TAL gene in the selected colonies by colony PCR.
-
Verify the sequence of the cloned gene by DNA sequencing.
-
Protocol 2: Whole-Cell Bioconversion of L-Tyrosine to p-HCA
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant strain into 5-10 mL of sterile Luria-Bertani (LB) medium (or other suitable growth medium) containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Cell Culture and Induction:
-
Inoculate a larger volume of growth medium (e.g., 1 L) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of the TAL gene by adding an appropriate inducer (e.g., 0.1-1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) for the T7 promoter system).
-
Continue to incubate the culture under inducing conditions, typically at a lower temperature (e.g., 20-30°C) for 12-24 hours to allow for proper protein folding.
-
-
Bioconversion Reaction:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).
-
Add L-tyrosine to the cell suspension to the desired final concentration (e.g., 1-30 mM). Note that the solubility of tyrosine can be a limiting factor.[8]
-
Incubate the reaction mixture at the optimal temperature for the specific TAL enzyme (e.g., 30-50°C) with gentle agitation.[8][13]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of p-HCA by High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow
Caption: General workflow for p-HCA production using whole-cell biocatalysis.
Data Presentation: Quantitative Summary of p-HCA Production
The following tables summarize quantitative data from various studies on the synthesis of p-HCA from tyrosine. This allows for a direct comparison of different biocatalysts and reaction conditions.
Table 1: Comparison of Different Microbial Systems for p-HCA Production
| Host Organism | TAL Source Organism | Production Titer (mg/L) | Cultivation/Reaction Time | Key Findings | Reference |
| Pseudomonas putida KT2440 | Rhodobacter sphaeroides | 1381 | Fed-batch fermentation | pH shift from 7.0 to 8.5 enhanced production. | [1][7][9][10] |
| E. coli (whole cells) | Chryseobacterium luteum | 2030 (2.03 g/L) | 8 hours | High affinity and conversion efficiency of the TAL enzyme. | [6] |
| E. coli (whole cells) | Rivularia sp. PCC 7116 | 2350 (2.35 g/L) | 24 hours | High yield achieved in a whole-cell system. | [6] |
| Streptomyces lividans | Rhodobacter sphaeroides | 786 | 7 days | Capable of producing p-HCA from glucose. | [3] |
| E. coli BL21(DE3) | Rhodotorula glutinis | 525 | Optimized reaction | Whole-cell biocatalyst with high purity of product. | [14] |
| E. coli CP032 | Rhodotorula glutinis (mutant) | 394.2 | 48 hours | Directed evolution of TAL improved catalytic activity. | [15] |
| E. coli | Saccharothrix sp. | 2900 (2.9 g/L) | 1 hour | High conversion rate at optimal pH and temperature. | [13] |
Table 2: Optimized Reaction Conditions for p-HCA Synthesis
| TAL Source Organism | Host Organism | Optimal pH | Optimal Temperature (°C) | Substrate Concentration | Other Notes | Reference |
| Rhodobacter sphaeroides | P. putida | 8.5 | Not specified | Not specified | pH shift from 7.0 to 8.5 was critical. | [1][7][9][10] |
| Rhodotorula glutinis | E. coli | 8.5 | 37 | 0.50 mM (L-tyrosine methyl ester) | Optimized for the methyl ester of p-HCA. | [8] |
| Streptomyces sp. | E. coli | 11 | 50 | 30 mM | High conversion rate (58.6%) achieved in 1 hour. | [13] |
| Phanerochaete chrysosporium | E. coli | Not specified | Increased temperature | Not specified | Thermostable TAL allowed for higher reaction temperatures and improved tyrosine solubility. | [8] |
Conclusion
The enzymatic synthesis of this compound from L-tyrosine using whole-cell biocatalysts is a highly effective and promising alternative to traditional chemical methods. By selecting a highly active Tyrosine Ammonia Lyase and optimizing the reaction conditions, significant titers of p-HCA can be achieved. The data presented here highlight the importance of factors such as the choice of microbial host, the source of the TAL enzyme, and process parameters like pH and temperature. Further improvements in p-HCA production can be anticipated through metabolic engineering of host strains to increase the precursor (L-tyrosine) supply and through protein engineering to enhance the catalytic efficiency and stability of TAL enzymes.
References
- 1. Bioconversion of L-Tyrosine into p-Coumaric Acid by Tyrosine Ammonia-Lyase Heterologue of Rhodobacter sphaeroides Produced in Pseudomonas putida KT2440 | MDPI [mdpi.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. p -Hydroxycinnamic acid production directly from cellulose using endoglucanase- and tyrosine ammonia lyase-expressing Streptomyces lividans - ProQuest [proquest.com]
- 4. US20170166936A1 - Processes for the production of hydroxycinnamic acids using polypeptides having tyrosine ammonia lyase activity - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioconversion of L-Tyrosine into p- Coumaric Acid by Tyrosine Ammonia-Lyase Heterologue of Rhodobacter sphaeroides Produced in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]
- 12. US20030079255A1 - Methods for the production of tyrosine, cinnamic acid and para-hydroxycinnamic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [Directed evolution of tyrosine ammonia-lyase to improve the production of p-coumaric acid in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of p-Hydroxycinnamic Acid from Lignocellulosic Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxycinnamic acid (p-CA), a phenolic compound widely distributed in the plant kingdom, is a key building block in the biosynthesis of lignin (B12514952) and other complex plant polymers. Found abundantly in lignocellulosic biomass, such as agricultural residues and forestry waste, p-CA and its derivatives exhibit a range of compelling biological activities. These include potent antioxidant, anti-inflammatory, and antimicrobial properties, making p-CA a molecule of significant interest for the pharmaceutical and nutraceutical industries. This document provides detailed application notes and protocols for the extraction of p-CA from lignocellulosic biomass, tailored for researchers, scientists, and professionals in drug development.
Extraction Methodologies
The extraction of p-CA from lignocellulosic biomass requires breaking the ester and ether linkages that bind it to lignin and hemicellulose. Several methods have been developed to achieve this, each with its own advantages and considerations. The primary methods include alkaline hydrolysis, enzymatic hydrolysis, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE).
Alkaline Hydrolysis
Alkaline hydrolysis is a robust and widely used method for releasing ester-linked p-CA from the plant cell wall. The use of a strong base, typically sodium hydroxide (B78521) (NaOH), effectively cleaves the ester bonds.
Protocol: Alkaline Hydrolysis of Lignocellulosic Biomass
-
Biomass Preparation:
-
Dry the lignocellulosic biomass (e.g., corn stover, sugarcane bagasse) at 60°C until a constant weight is achieved.
-
Grind the dried biomass to a fine powder (e.g., 40-60 mesh) to increase the surface area for reaction.
-
-
Hydrolysis:
-
Prepare a 2 M NaOH solution.
-
In a sealed, alkali-resistant container, suspend the powdered biomass in the 2 M NaOH solution at a solid-to-liquid ratio of 1:20 (w/v).
-
Stir the suspension at room temperature (approximately 25°C) for 6-16 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenolic compounds.
-
-
Neutralization and Lignin Precipitation:
-
After hydrolysis, filter the mixture to separate the liquid hydrolysate from the solid residue.
-
Acidify the liquid hydrolysate to a pH of approximately 2.0 using concentrated hydrochloric acid (HCl). This will precipitate the solubilized lignin.
-
Centrifuge the acidified solution (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated lignin.
-
-
Extraction of p-CA:
-
Decant the supernatant containing the p-CA.
-
Perform a liquid-liquid extraction of the supernatant using a suitable organic solvent, such as ethyl acetate (B1210297). Mix the supernatant with an equal volume of ethyl acetate, shake vigorously, and allow the phases to separate. Repeat this extraction three times.
-
Pool the organic phases.
-
-
Solvent Evaporation and Purification:
-
Evaporate the ethyl acetate from the pooled organic phases using a rotary evaporator to obtain the crude p-CA extract.
-
Further purification can be achieved by recrystallization from hot water or by column chromatography.
-
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and more specific approach to releasing p-CA, utilizing enzymes like feruloyl esterases that specifically target the ester linkages.
Protocol: Enzymatic Hydrolysis of Lignocellulosic Biomass
-
Biomass Preparation:
-
Prepare the biomass as described in the alkaline hydrolysis protocol (drying and grinding).
-
-
Enzymatic Reaction:
-
Prepare a buffer solution appropriate for the chosen enzyme (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0).
-
Suspend the powdered biomass in the buffer solution in a reaction vessel.
-
Add the feruloyl esterase enzyme preparation to the suspension. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized for the specific biomass.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation for 24-72 hours.
-
-
Enzyme Deactivation and Product Recovery:
-
Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to separate the solid residue from the liquid supernatant containing the released p-CA.
-
The supernatant can then be subjected to purification steps as described in the alkaline hydrolysis protocol (liquid-liquid extraction and solvent evaporation).
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and biomass, accelerating the extraction process.
Protocol: Microwave-Assisted Extraction of Lignocellulosic Biomass
-
Biomass and Solvent Preparation:
-
Prepare the biomass as previously described.
-
Choose an appropriate solvent. A mixture of ethanol (B145695) and water (e.g., 70:30 v/v) is often effective.
-
-
Extraction:
-
Place the powdered biomass and the solvent in a microwave-safe extraction vessel at a specified solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in a laboratory microwave extraction system.
-
Set the extraction parameters: microwave power (e.g., 450-800 W), temperature (e.g., 70-130°C), and time (e.g., 5-30 minutes). These parameters should be optimized for the specific biomass and equipment.
-
-
Post-Extraction Processing:
-
After extraction, allow the vessel to cool.
-
Filter the mixture to separate the solid residue.
-
The liquid extract can be concentrated and purified as described in the previous protocols.
-
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the plant cell walls and enhancing the release of p-CA.
Protocol: Ultrasound-Assisted Extraction of Lignocellulosic Biomass
-
Biomass and Solvent Preparation:
-
Prepare the biomass as previously described.
-
Select a suitable solvent, such as an ethanol/water mixture.
-
-
Extraction:
-
Suspend the powdered biomass in the solvent in a beaker or flask.
-
Immerse the ultrasonic probe into the suspension or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-60 minutes). The temperature can be controlled using a water bath.
-
-
Post-Extraction Processing:
-
Following sonication, filter the mixture to remove the solid biomass.
-
The resulting extract can be further processed for p-CA purification.
-
Quantitative Data Summary
The yield of p-CA is highly dependent on the biomass source and the extraction method employed. The following tables summarize quantitative data from various studies.
| Biomass Source | Extraction Method | Key Parameters | p-CA Yield | Reference |
| Sugarcane Bagasse | Alkaline Hydrolysis | 2 M NaOH, 16 h, Room Temperature | 2.0 g/L | [1] |
| Sugarcane Bagasse | Sequential Alkaline and Acid Hydrolysis | - | 4.38% (w/w) | [2] |
| Corn Stover | Alkaline Hydrolysis from GVL-Lignin | 0.2 M NaOH, 24 h, Room Temperature | 4.8% (w/w) | [3] |
Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of p-CA in extracts.
Protocol: HPLC Analysis of p-CA
-
Sample Preparation:
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Prepare a series of standard solutions of p-CA of known concentrations to generate a calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 310 nm.
-
-
Quantification:
-
Identify the p-CA peak in the chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of p-CA in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.
-
Biological Activities and Signaling Pathways
p-CA exhibits several biological activities that are of interest for drug development, primarily through the modulation of key signaling pathways.
Anti-inflammatory Activity
p-CA has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[4]
-
NF-κB Pathway: p-CA can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[4][5] It can achieve this by inhibiting the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4]
-
MAPK Pathway: p-CA can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.[6][7] It has been shown to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38.[7][8]
Antioxidant Activity
The phenolic structure of p-CA allows it to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. This activity is implicated in its protective effects in various disease models.
Anticancer Activity
Recent studies have highlighted the potential of p-CA as an anticancer agent. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells and induce apoptosis.[9]
-
PI3K/Akt Pathway: One of the key mechanisms underlying the anticancer effects of p-CA is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9][10] This pathway is often hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and growth. By inhibiting this pathway, p-CA can promote cancer cell death.[9]
Visualizations
Experimental Workflow for p-CA Extraction
Caption: General experimental workflow for the extraction and purification of p-CA.
Signaling Pathways Modulated by p-CA
Caption: Signaling pathways modulated by this compound.
References
- 1. [PDF] Extraction of p-coumaric acid from agricultural residues and separation using ‘sugaring out’ | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. p-Coumaric Acid Inhibits Osteosarcoma Growth by Inhibiting PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of p-Hydroxycinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Hydroxycinnamic acid, also known as p-coumaric acid, is a phenolic compound widely distributed in the plant kingdom. It is a precursor in the biosynthesis of various other phytochemicals, including flavonoids and stilbenes. Due to its antioxidant, anti-inflammatory, and other potential health-promoting properties, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note provides a detailed protocol for the quantification of this compound in plant extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Experimental Protocols
A generalized and robust protocol for the quantification of this compound is detailed below. This protocol is a synthesis of several validated methods reported in the scientific literature.[1][2][3][4][5]
1. Standard Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a stock solution of 100 µg/mL.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL. These will be used to construct a calibration curve.
2. Sample Preparation
The choice of extraction method can significantly impact the yield of this compound. Below are common methods for its extraction from plant materials.
-
Maceration:
-
Weigh 1 g of dried and powdered plant material.
-
Add 25 mL of methanol (or an appropriate solvent) and vortex the mixture.[7]
-
For enhanced extraction, sonicate the mixture for 30 minutes at 25 °C.[7]
-
The mixture can be stored overnight in a refrigerator to improve extraction efficiency.[7]
-
Centrifuge the extract at 4000 rpm for 5 minutes and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[7]
-
-
Soxhlet Extraction:
-
Place a known amount of dried plant powder into a thimble.
-
Extract with a suitable solvent (e.g., methanol or ethanol) in a Soxhlet apparatus for several hours.[3]
-
Evaporate the solvent from the collected extract under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase and filter through a 0.45 µm syringe filter.
-
-
Hydrolysis for Ester-Linked this compound: To quantify total this compound, including its esterified forms, a hydrolysis step is necessary.
-
To the plant extract, add a sodium hydroxide (B78521) solution (e.g., 2 M) and incubate at a controlled temperature (e.g., 80°C for 2 hours) to hydrolyze the esters.[5][8]
-
After incubation, acidify the mixture to a pH of 2 with hydrochloric acid.[5][8]
-
Extract the liberated this compound with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
3. HPLC Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A mixture of an aqueous acidic solution and an organic solvent. Common examples include: - Methanol: 0.1% Acetic Acid in Water (40:60, v/v)[5] - Acetonitrile: Water with 0.1% Formic Acid (Isocratic or Gradient)[3][9] |
| Flow Rate | 0.8 - 1.0 mL/min[2][4] |
| Injection Volume | 5 - 20 µL[6][7] |
| Column Temperature | Ambient or controlled at 25-30 °C[1][7] |
| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength of 280 nm, 305 nm, or 310 nm[1][2][4] |
4. Method Validation
For reliable quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The calibration curve should exhibit a linear relationship between the concentration of the standard and the peak area, with a correlation coefficient (R²) of ≥ 0.998.[4][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[2][6]
-
Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (%RSD) of ≤ 2.0%.[6]
-
Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix. The recovery should typically be within 98.0% - 102.0%.[6][10]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of this compound.[6]
Data Presentation
Table 1: Summary of HPLC Methods for this compound Quantification
| Plant Source | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Wine | C18 | Water:Acetonitrile (77:23) with Formic Acid (pH 3.5) | 0.7 | 305 | [1] |
| Pineapple | Gemini C18 | Gradient of 0.5% Phosphoric Acid and Acetonitrile | 0.8 | 280 | [2] |
| Mimosa pudica | C18 | Water (with Formic Acid, pH 3):Acetonitrile (90:10) | Not Specified | Not Specified | [3] |
| Cynodon dactylon | C18 (250x4.6mm, 5µm) | Water:Methanol:Glacial Acetic Acid (65:34:1) | 1.0 | 310 | [4] |
| Ligustrum robustum | C18 | Methanol:0.1% Acetic Acid in Water (40:60) | 1.0 | 310 | [5] |
| Byrsonima crassifolia & Senna alata | C18 (150x4.6mm, 5µm) | Gradient of 1% Formic Acid in Water and Acetonitrile | 1.0 | 254 | [9] |
Table 2: Quantitative Data of this compound in Various Plant Extracts
| Plant Species | Part Used / Extract Type | Concentration of this compound | Reference |
| Ananas comosus (Pineapple) | Ripe Juice Extract | 11.75 µg/mL | [2] |
| Ananas comosus (Pineapple) | Unripe Juice Extract | 0.41 µg/mL | [11] |
| Ananas comosus (Pineapple) | Ripe Methanol Extract | 0.03 µg/mL | [2] |
| Mimosa pudica | Leaves (Aqueous Extract) | 3.35% w/w | [3] |
| Ligustrum robustum | Leaves (60-70% Ethanol Extract) | 3.96–3.99 mg/g (free) | [5] |
| Ligustrum robustum | Leaves (50-80% Ethanol Extract) | 202.6–210.6 mg/g (total esters) | [5] |
| Brassica juncea | Seeds | Present (quantification not specified) | [12] |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Detailed sample preparation workflow for this compound analysis.
References
- 1. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 2. phcogres.com [phcogres.com]
- 3. Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method | International Journal of Current Research [journalcra.com]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
Application Note: UV-Vis Spectrophotometric Assay for the Quantification of p-Hydroxycinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Hydroxycinnamic acid (p-HCA), also known as p-coumaric acid, is a phenolic compound widely found in various plants, fruits, and vegetables. It serves as a precursor in the biosynthesis of other important compounds, such as flavonoids and lignin. Due to its significant antioxidant, anti-inflammatory, and UV-screening properties, p-HCA is of great interest in the pharmaceutical, cosmetic, and food industries.[1][2] A simple, rapid, and cost-effective method for its quantification is essential for quality control and research purposes. UV-Visible spectrophotometry offers a reliable and accessible analytical technique for determining the concentration of p-HCA in various samples.[3][4]
Principle
The quantitative analysis of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. p-HCA possesses a chromophore, a conjugated system of double bonds in its aromatic ring and acrylic acid side chain, which absorbs light in the ultraviolet region of the electromagnetic spectrum.[5] The wavelength of maximum absorbance (λmax) is influenced by the solvent and pH.[6][7] By measuring the absorbance at a specific λmax, the concentration of an unknown sample can be determined by referencing a standard curve prepared with known concentrations of p-HCA.
Materials and Methods
Instrumentation
-
UV-Vis Spectrophotometer (double or single beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes: 10 mL, 50 mL, 100 mL)
-
Micropipettes
Reagents and Solvents
-
This compound (p-HCA) reference standard (purity ≥ 98%)
-
Solvent: Ethanol (B145695), Methanol (B129727), or Phosphate Buffer (pH selection depends on the desired λmax, see Table 1). For general purposes, ethanol or methanol containing 0.1% acetic acid is recommended.[8]
-
Deionized water
Experimental Protocols
Determination of Maximum Absorbance Wavelength (λmax)
-
Prepare a standard solution: Accurately weigh and dissolve a small amount of p-HCA reference standard in the chosen solvent to obtain a concentration of approximately 10 µg/mL.
-
Scan the spectrum: Fill a quartz cuvette with the solution. Use the same solvent as a blank reference.
-
Perform a UV scan: Scan the solution over a wavelength range of 200–400 nm.[3]
-
Identify λmax: Determine the wavelength at which the maximum absorbance occurs. This will be the analytical wavelength for all subsequent measurements. The expected λmax varies with pH (see Table 1). For instance, in ethanol, the λmax is observed around 300 nm, while in acidic methanol, it is around 310 nm.[3][8]
Table 1: Optical Characteristics of this compound in Various Solvents
| Solvent/Condition | Wavelength of Maximum Absorbance (λmax) | Reference |
| Acidic pH (pH 1.0) | 309 nm | [6] |
| Near-Neutral pH (pH 7.0) | 285 nm | [6] |
| Ethanol | 300 nm | [3] |
| Methanol-0.1% Acetic Acid | 310 nm | [8] |
Protocol for Standard Curve Generation
-
Prepare a Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the p-HCA reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the selected solvent. Mix thoroughly. This solution should be stored in a dark, refrigerated environment.
-
-
Prepare Working Standard Solutions (Serial Dilutions):
-
Pipette appropriate volumes of the stock solution into a series of volumetric flasks (e.g., 10 mL).
-
Dilute with the solvent to obtain several concentrations within a suitable range (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Measure Absorbance:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent as a blank.
-
Measure the absorbance of each working standard solution in triplicate.
-
-
Construct the Calibration Curve:
-
Plot a graph of the average absorbance (Y-axis) versus the corresponding concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for the curve to be considered linear.
-
Protocol for Sample Analysis
-
Sample Preparation:
-
Prepare the sample containing an unknown concentration of p-HCA by dissolving or extracting it in the chosen solvent.
-
The sample may require filtration (using a 0.45 µm filter) or centrifugation to remove any particulate matter.
-
-
Dilution:
-
Dilute the sample solution with the solvent to ensure that the final concentration falls within the linear range of the standard curve.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted sample solution at the λmax against the solvent blank. Perform the reading in triplicate.
-
-
Concentration Calculation:
-
Calculate the concentration of p-HCA in the sample using the linear regression equation derived from the standard curve:
-
Concentration (µg/mL) = (Average Absorbance - y-intercept) / slope
-
-
Multiply the result by the dilution factor to determine the concentration in the original, undiluted sample.
-
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3]
Table 2: Representative Method Validation Parameters
| Parameter | Specification | Typical Result | Reference |
| Linearity Range | R² ≥ 0.995 | 11.0–352.0 µg/mL (R² = 1.000) | [8] |
| Precision (%RSD) | Intra-day & Inter-day RSD ≤ 2% | < 2% | [8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 2.00 µg/mL | [8] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 6.07 µg/mL | [8] |
| Accuracy (% Recovery) | 98-102% | 103.3% ± 1.1% | [8] |
Accuracy (Recovery Study)
Accuracy is determined by spiking a sample with known amounts of p-HCA standard at different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).[3] The percentage recovery is then calculated.
Table 3: Example of an Accuracy (Recovery) Study
| Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 8.0 | 8.2 | 102.5% | |
| 10.0 | 10.4 | 104.0% | 103.3% |
| 12.0 | 12.4 | 103.3% |
% Recovery = [(Amount Found - Original Amount) / Amount Added] x 100
Visualized Workflows and Relationships
Caption: Experimental workflow for p-HCA quantification.
Caption: Logical relationship between pH and λmax shift.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy | MDPI [mdpi.com]
- 7. Spectroscopic properties of hydroxycinnamic acids under acidic, neutral, and basic conditions [morressier.com]
- 8. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Liberation of p-Hydroxycinnamic Acid from Lignin: A Detailed Protocol for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the targeted release of bioactive compounds from complex biopolymers like lignin (B12514952) is of significant interest. p-Hydroxycinnamic acid (p-HCA), a phenolic compound with antioxidant and other pharmacologically relevant properties, is often ester-linked within the lignin-carbohydrate complex of plant cell walls. This document provides a detailed protocol for the enzymatic release of p-HCA from lignin, focusing on the application of feruloyl esterases (FAEs).
Introduction
Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds. p-Hydroxycinnamic acids, such as p-coumaric acid (pCA) and ferulic acid (FA), are covalently linked to lignin and polysaccharides, contributing to the recalcitrance of the plant cell wall.[1][2] Feruloyl esterases (FAEs, EC 3.1.1.73) are a class of enzymes that specifically catalyze the hydrolysis of the ester bonds linking these hydroxycinnamic acids to arabinoxylans and, consequently, to lignin.[3][4] The enzymatic release of p-HCA offers a mild and specific alternative to harsh chemical methods, preserving the integrity of the target compound for downstream applications.[3]
This protocol details the materials, methods, and analytical procedures for the efficient enzymatic release and quantification of p-HCA from isolated lignin, providing a foundation for its recovery and utilization in various research and development endeavors.
Experimental Protocols
This section outlines the detailed methodology for the enzymatic release of this compound from a lignin substrate using a commercially available feruloyl esterase.
Materials and Reagents
-
Lignin Substrate: Isolated lignin from a relevant biomass source (e.g., corn stover, wheat straw). The lignin should be well-characterized in terms of its p-HCA content.
-
Feruloyl Esterase (FAE): A commercially available FAE preparation. Note the enzyme's activity units (U/mg or U/mL).
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 5.8): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH with acetic acid.
-
Enzyme Inactivation Solution: 99°C water bath or heating block.
-
Analytical Standards: High-purity p-coumaric acid and ferulic acid for HPLC calibration.
-
HPLC Grade Solvents: Acetonitrile, water, and formic acid (or acetic acid).
-
Syringe Filters (0.45 µm): For sample preparation before HPLC analysis.
Protocol for Enzymatic Hydrolysis
-
Substrate Preparation:
-
Accurately weigh 5 mg of the isolated lignin substrate into a 2 mL microcentrifuge tube.
-
Add 500 µL of 50 mM sodium acetate buffer (pH 5.8) to the tube.
-
Vortex the mixture to ensure the lignin is well-suspended.
-
-
Enzyme Addition:
-
Prepare a stock solution of the feruloyl esterase in sodium acetate buffer. A typical enzyme loading is 25 µg of FAE-containing filtrate (at a concentration of 1 mg/mL) per 5 mg of substrate.[4] The optimal enzyme loading may need to be determined empirically for different lignin sources and enzyme preparations.
-
Add the appropriate volume of the enzyme solution to the lignin suspension.
-
For a negative control, add an equivalent volume of buffer without the enzyme to a separate tube containing the lignin substrate.
-
-
Incubation:
-
Incubate the reaction mixtures for 19 hours in the dark at 37°C with head-over-tail mixing to ensure continuous agitation.[4]
-
-
Enzyme Inactivation:
-
Terminate the enzymatic reaction by placing the tubes in a heating block or water bath at 99°C for 5 minutes.[4]
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the remaining solid lignin.[4]
-
Carefully collect the supernatant, which contains the released p-HCA.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Protocol for HPLC Analysis of Released p-Hydroxycinnamic Acids
This protocol provides a general method for the quantification of p-coumaric acid and ferulic acid. The specific conditions may need to be optimized for the available instrumentation and column.
-
HPLC System and Column:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
-
Mobile Phase and Gradient:
-
Flow Rate and Detection:
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm for optimal detection of p-coumaric and ferulic acids.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of p-coumaric acid and ferulic acid of known concentrations.
-
Inject the standards to generate a calibration curve based on peak area versus concentration.
-
Inject the prepared samples and quantify the amount of released p-HCA by comparing their peak areas to the calibration curve.
-
Data Presentation
The following tables summarize quantitative data on the release of p-coumaric acid (pCA) and ferulic acid (FA) from various lignocellulosic sources using different treatment methods. This allows for a comparison of the efficacy of enzymatic hydrolysis versus traditional alkaline hydrolysis.
Table 1: Enzymatic Release of p-Coumaric Acid and Ferulic Acid from Various Substrates using Feruloyl Esterases.
| Substrate | FAE Subfamily | % pCA Released of Total Esterified | % FA Released of Total Esterified | Reference |
| Corn Stover Lignin Isolate | SF5 | Not Reported | High | [4] |
| Corn Stover Lignin Isolate | SF7 | Not Reported | High | [4] |
| Wheat Straw | SF5 | ~15% | ~40% | [4] |
| Wheat Straw | SF7 | ~12% | ~35% | [4] |
| Corn Stover | SF5 | ~20% | ~50% | [4] |
| Corn Stover | SF7 | ~18% | ~45% | [4] |
Table 2: Release of p-Coumaric Acid and Ferulic Acid via Alkaline Hydrolysis.
| Biomass Source | Hydrolysis Conditions | pCA Yield (mg/g dry material) | FA Yield (mg/g dry material) | Reference |
| Sugarcane Bagasse | 1 M NaOH, 100°C, 4 h | 39.8 | 11.5 | [7][8] |
| Wheat Straw | 1 M NaOH, 100°C, 4 h | 13.7 | 11.0 | [7][8] |
| Corn Stover | 1 M NaOH, 100°C, 4 h | 28.0 | 11.0 | [7][8] |
| Corncob | 1 M NaOH, 100°C, 4 h | 35.1 | 14.5 | [7][8] |
Visualizations
The following diagrams illustrate the experimental workflow for the enzymatic release of this compound from lignin.
Caption: Experimental workflow for enzymatic release of p-HCA.
Caption: Linkage of p-HCA to lignin and polysaccharides.
References
- 1. Ferulic and p-coumaric acids extraction by alkaline hydrolysis of brewer's spent grain | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for lignocellulosic hydroxycinnamic acid release and biotransformation into high-value coniferyl alcohol using feruloyl esterase and double reduction whole cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates [frontiersin.org]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer’s Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. JRM | Quantitative Extraction of p-Coumaric Acid and Ferulic Acid in Different Gramineous Materials and Structural Changes of Residual Alkali Lignin [techscience.com]
Application Notes and Protocols for the Derivatization of p-Hydroxycinnamic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of p-hydroxycinnamic acid (also known as p-coumaric acid) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability, which can lead to poor chromatographic peak shape and inaccurate quantification. Derivatization is a crucial step to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2][3][4] The two most common derivatization techniques for phenolic acids are silylation and esterification (alkylation).[5]
Overview of Derivatization Methods
Silylation: This is a widely used method for derivatizing compounds with active hydrogens, such as those in hydroxyl (-OH) and carboxylic acid (-COOH) groups.[1][3][5] Silylating reagents replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[2][6] The resulting TMS derivatives of this compound are more volatile and less polar, leading to improved chromatographic separation.[1]
Esterification (Alkylation): This method converts the carboxylic acid group of this compound into an ester, typically a methyl ester.[5] While diazomethane (B1218177) is a highly effective methylating agent, it is also toxic and explosive.[7][8][9][10] Safer alternatives include the use of methanol (B129727) with an acidic catalyst, such as sulfuric acid or hydrochloric acid.[11][12] This application note will focus on a protocol using methanolic HCl. Esterification primarily targets the carboxylic acid group, and for comprehensive derivatization of both the carboxylic and phenolic hydroxyl groups, a subsequent silylation step may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for the trimethylsilyl (TMS) derivative of this compound. This data is essential for method development and for the identification of the derivatized analyte in a sample.
| Derivative | Derivatization Reagent | Molecular Weight ( g/mol ) | Key Mass Spectral Ions (m/z) | Kovats Retention Index (Semi-standard non-polar) |
| This compound di-TMS | BSTFA + 1% TMCS | 308.52 | 293, 219, 73[13][14] | 1924 - 1961[14] |
Note: The Kovats Retention Index is a relative measure of retention time and can be used to predict the elution order of compounds in a temperature-programmed GC run.
Experimental Protocols
3.1. Protocol for Silylation of this compound
This protocol describes the derivatization of this compound using BSTFA with TMCS as a catalyst.
Materials:
-
This compound standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or the dried sample extract into a GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylation reagents are sensitive to moisture.[5]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 45-60 minutes in a heating block or water bath.[1][6]
-
Cooling and Analysis: Allow the vial to cool to room temperature.
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
3.2. Protocol for Methyl Esterification of this compound
This protocol describes a safer alternative to using diazomethane for the methylation of the carboxylic acid group of this compound.
Materials:
-
This compound standard or dried sample extract
-
Methanolic HCl (e.g., 1.25 M HCl in methanol) or Methanol and concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Preparation: Place approximately 1 mg of the dried this compound sample in a reaction vial.
-
Reagent Preparation (Methanolic HCl): If using sulfuric acid, prepare the reagent by slowly adding 0.5 mL of concentrated H₂SO₄ to 10 mL of methanol.
-
Reaction: Add 1 mL of methanolic HCl (or the prepared methanol/H₂SO₄ solution) to the sample vial.[11] Cap the vial tightly and heat at 60-70°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Washing: Wash the hexane extract with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 1 mL of water.
-
Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Concentration: Transfer the dried extract to a GC vial and, if necessary, concentrate under a gentle stream of nitrogen.
-
GC-MS Injection: Inject 1 µL of the final solution into the GC-MS.
Note: This protocol primarily methylates the carboxylic acid group. The phenolic hydroxyl group may remain underivatized. For complete derivatization, a subsequent silylation step can be performed on the dried methyl ester.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the derivatization process, highlighting the conversion of functional groups to make the molecule suitable for GC-MS analysis.
Caption: Logic of derivatization for GC-MS compatibility.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments [experiments.springernature.com]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Coumaric acid, 2TMS derivative [webbook.nist.gov]
- 14. Cinnamic acid, p-(trimethylsiloxy)-, trimethylsilyl ester | C15H24O3Si2 | CID 5366701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction (SPE) Cleanup of p-Hydroxycinnamic Acid
Introduction
p-Hydroxycinnamic acid, also known as p-coumaric acid, is a phenolic compound widely distributed in the plant kingdom and is of significant interest to researchers in the fields of food science, pharmaceuticals, and natural products due to its antioxidant and other biological activities.[1][2][3] Accurate quantification of this compound in complex matrices such as plant extracts, beverages, and biological fluids often requires a sample cleanup step to remove interfering substances.[1][2] Solid-phase extraction (SPE) is a highly effective and widely used technique for the selective isolation and concentration of analytes from complex samples.[4][5][6] This application note provides a detailed protocol for the cleanup of this compound using reversed-phase SPE, a common and effective method for polar analytes.[5]
The principle of reversed-phase SPE involves the partitioning of the analyte between a polar mobile phase (the sample) and a nonpolar stationary phase (the sorbent). This compound, being a moderately polar compound, can be retained on a nonpolar sorbent while more polar impurities are washed away. Subsequent elution with a less polar solvent allows for the recovery of the purified analyte. The efficiency of the extraction can be influenced by factors such as the choice of sorbent, pH of the sample, and the composition of the wash and elution solvents.
Quantitative Data Summary
The following table summarizes representative recovery data for phenolic acids, including this compound, using solid-phase extraction from various matrices. This data is intended to provide a general indication of the expected performance of SPE for this class of compounds. Actual recovery rates may vary depending on the specific sample matrix, sorbent used, and experimental conditions.
| Analyte | SPE Sorbent | Sample Matrix | Recovery (%) | Analytical Method | Reference |
| p-Coumaric Acid | C18 | Plant Extract | Up to 99.8% | HPLC | [4] |
| Phenolic Acids | Reversed-Phase Polymeric | Spelt Seeds | High Recoveries | LC-MS | [5] |
| Acidic Drugs (various) | Polymeric (Bond Elut Plexa) | Human Plasma | 91 - 100% | LC/MS/MS | [7] |
| Phenolic Compounds | Not Specified | Grapes | < 5% RSD (for most) | Not Specified | [8] |
| Ferulic & p-Coumaric Acid | Not Specified | Corn & Miscanthus Stalks | 0.58 - 3.89% (release) | Not Specified | [9] |
Experimental Protocol: SPE Cleanup of this compound
This protocol outlines a general procedure for the cleanup of this compound from a liquid sample (e.g., a plant extract) using a reversed-phase SPE cartridge.
Materials:
-
Solid-Phase Extraction (SPE) Cartridges: C18 or other suitable reversed-phase polymeric sorbent.
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid or Acetic Acid (for pH adjustment)
-
Sample containing this compound
-
Collection Vials
Procedure:
-
Sample Pre-treatment:
-
Ensure the sample is in a liquid form and free of particulate matter. Centrifuge or filter the sample if necessary.
-
Adjust the pH of the sample to approximately 2-3 with a suitable acid (e.g., 0.1% formic acid).[10] This ensures that this compound (an acidic compound) is in its neutral, protonated form, which enhances its retention on the reversed-phase sorbent.[7]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 1-2 column volumes of methanol to activate the sorbent.
-
Equilibrate the cartridge with 1-2 column volumes of deionized water (acidified to the same pH as the sample). Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min). A slow flow rate ensures adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of deionized water (acidified) to remove polar interferences that are not retained on the sorbent.
-
A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be performed to remove less polar interferences. The exact composition should be optimized to ensure this compound is not eluted prematurely.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the retained this compound from the cartridge with a suitable volume (e.g., 1-2 mL) of an appropriate organic solvent or solvent mixture. Methanol is a common choice.[4] The elution can also be performed with methanol containing a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte remains protonated and elutes efficiently.
-
Apply a gentle vacuum to slowly pass the elution solvent through the sorbent and collect the eluate.
-
-
Post-Elution Processing:
-
The collected eluate containing the purified this compound can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC).[11]
-
Visualizations
Below are diagrams illustrating the experimental workflow and the underlying principles of the solid-phase extraction method for this compound cleanup.
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. In-line pressurized-fluid extraction-solid-phase extraction for determining phenolic compounds in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
- 11. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
Application of p-Hydroxycinnamic Acid in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxycinnamic acid (p-HCA), also known as p-coumaric acid, is a naturally occurring phenolic compound found in a wide variety of plants, fruits, and vegetables.[1] It belongs to the class of hydroxycinnamic acids, which are recognized for their potent antioxidant and various beneficial effects on the skin.[2][3] In cosmetic science, p-HCA is gaining significant attention as a multifunctional active ingredient for its skin-lightening, anti-aging, antioxidant, and photoprotective properties.[1][4] Its chemical structure, similar to L-tyrosine, allows it to act as a competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis, making it an effective agent for addressing hyperpigmentation.[1][4] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and formulators interested in utilizing p-HCA in cosmetic and dermatological preparations.
Mechanism of Action
This compound exerts its cosmetic benefits through several key mechanisms:
-
Skin Whitening and Hyperpigmentation Control: The primary mechanism for its skin-lightening effect is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. By binding to the active site of tyrosinase, p-HCA prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing melanin production.[1][4]
-
Antioxidant and Anti-aging Effects: As a phenolic compound, p-HCA is an effective scavenger of reactive oxygen species (ROS). This antioxidant activity helps to protect skin cells from oxidative stress induced by UV radiation and environmental pollutants, which is a major contributor to skin aging. Furthermore, p-HCA has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation.[2][5]
-
UV Protection: p-HCA exhibits significant absorption in the UVB and UVA regions of the electromagnetic spectrum, allowing it to function as a natural UV filter.[6] This property, combined with its antioxidant effects, provides a dual-pronged approach to photoprotection.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.
Table 1: Tyrosinase Inhibitory Activity of this compound and its Derivatives
| Compound | Enzyme Source | Substrate | IC50 Value (µM) | Reference |
| This compound | Mushroom Tyrosinase | L-DOPA | 115.6 | [7] |
| This compound | Human Tyrosinase | L-Tyrosine | Potent and selective inhibitor | [4] |
| Ascorbyl-3-p-coumarate | Not Specified | Not Specified | Decreased melanin content by 65% at 100 µM | [5] |
| Ascorbyl-2-p-coumarate | Not Specified | Not Specified | Decreased melanin content by 59% at 100 µM | [5] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | L-DOPA | 17.76 | [7] |
Table 2: Antioxidant Activity of this compound
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | IC50 | Concentration-dependent scavenging activity | [8][9] |
| ABTS Radical Cation Scavenging | Trolox Equivalent Antioxidant Capacity (TEAC) | 0.6 (relative to Trolox) | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | Not Specified | Exhibits reducing power |
Table 3: In Vitro UV Protection Properties of this compound
| Parameter | Value | Reference |
| UV Absorption | Absorbs in both UVB (280–315 nm) and UVA (315–400 nm) regions | [6] |
| In Vitro Sun Protection Factor (SPF) (8% concentration) | 19.3 | [2] |
| UVA/UVB Ratio | 0.42 | [2] |
| Critical Wavelength (λc) | 331 nm | [2] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol details the in vitro assessment of the tyrosinase inhibitory activity of p-HCA.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of p-HCA and kojic acid in DMSO. Create a series of dilutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (p-HCA or kojic acid at various concentrations) or DMSO (for the control).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance of the plate at a specific wavelength (typically 475-492 nm) using a microplate reader.
-
Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of p-HCA and fitting the data to a dose-response curve.
-
Cellular Melanin Content Assay
This protocol describes the measurement of melanin content in B16F10 melanoma cells treated with p-HCA.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulating melanogenesis)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of p-HCA for a specified period (e.g., 48-72 hours). A positive control (e.g., kojic acid) and an untreated control should be included. If desired, co-treat with α-MSH to stimulate melanin production.
-
-
Melanin Extraction:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.
-
Incubate the plate at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysates at 405 nm or 475 nm using a microplate reader.
-
(Optional) Normalize the melanin content to the total protein content of each well. A separate plate can be set up in parallel for protein quantification using an assay like the Bradford or BCA assay.
-
-
Data Analysis:
-
Calculate the percentage of melanin content relative to the control group.
-
DPPH Radical Scavenging Activity Assay
This protocol outlines the procedure for determining the antioxidant capacity of p-HCA using the DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol (B129727) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Prepare stock solutions of p-HCA and the positive control in methanol at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test sample or positive control solution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well (e.g., 100 µL).
-
Include a control well containing methanol and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Visualizations
Signaling Pathway of Melanogenesis and Inhibition by this compound
References
- 1. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1835884A2 - Composition and method for treating hyperpigmented skin - Google Patents [patents.google.com]
- 7. jcadonline.com [jcadonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Skin-whitening and skin-condition-improving effects of topical oxidized glutathione: a double-blind and placebo-controlled clinical trial in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Stability of p-Hydroxycinnamic Acid Through Advanced Encapsulation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxycinnamic acid (p-HCA), also known as p-coumaric acid, is a phenolic compound widely found in various plants, fruits, and vegetables. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and other therapeutic properties. However, the inherent instability of p-HCA, particularly its susceptibility to degradation by light, heat, and oxidation, poses a significant challenge to its effective formulation and application. Encapsulation technologies offer a promising strategy to protect p-HCA from degradation, enhance its solubility, and control its release, thereby improving its overall bioavailability and therapeutic efficacy.
These application notes provide a detailed overview of various encapsulation techniques for enhancing the stability of p-HCA, including the use of cyclodextrins, liposomes, nanoparticles, and microemulsions. Detailed protocols for key experiments are provided to enable researchers to implement these techniques.
Encapsulation Techniques for this compound Stability
Several encapsulation methods have been successfully employed to improve the stability of this compound. The choice of technique often depends on the desired particle size, release characteristics, and the specific application.
Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows them to encapsulate hydrophobic molecules, like p-HCA, forming inclusion complexes. This complexation can protect the guest molecule from degradation and increase its aqueous solubility.
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds. For p-HCA, which is lipophilic, it can be entrapped within the lipid bilayer, protecting it from the aqueous environment and external degrading factors.
Nanoparticle Encapsulation
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and solid lipid nanoparticles (SLNs) are effective carriers for p-HCA. These systems can provide sustained release and targeted delivery, in addition to enhancing stability.
Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants. They can enhance the solubility and oral bioavailability of poorly water-soluble compounds like p-HCA.
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of p-HCA in its free form versus various encapsulated formulations under different stress conditions.
Table 1: Thermal Stability of Free and Encapsulated this compound
| Formulation | Method of Analysis | Key Findings | Reference |
| Free this compound | Thermogravimetric Analysis (TGA) | Decomposition starts at approximately 170-177 °C with a mass loss of 90%. | [1] |
| p-HCA-β-Cyclodextrin Complex | TGA/Differential Scanning Calorimetry (DSC) | Increased decomposition temperature and decreased mass loss (81% for complex, 72% for conjugate) compared to free form. | [1] |
| Cinnamic Acid-Almond Protein Complex | DSC | Increased thermal stability of the protein matrix upon encapsulation. | [2] |
Table 2: Photostability and Shelf-Life of Free and Encapsulated this compound
| Formulation | Stress Condition | Method of Analysis | Key Findings | Reference |
| Free this compound Derivatives | Room Temperature (in light and dark) for 1 year | HPLC | 20-40% degradation at room temperature. Light induced isomerization of (E)-coumaric acid to Z-isomers. | [3] |
| Free p-Coumaric Acid | Room Temp, 4°C, -20°C for 24-72h | HPLC | Stable at room temperature and under refrigeration for up to 72 hours. | [4] |
| p-Coumaric Acid loaded Nanoliposomes | Storage | Not specified | Less sensitive to aggregation and fusion during storage. | [5] |
| Caffeic Acid Microcapsules (Zinc Hydroxide Nitrate matrix) | UVA and UVB radiation | Not specified | Able to withstand both UVA and UVB radiation. | [6] |
Table 3: Encapsulation Efficiency and Physicochemical Properties
| Encapsulation System | Core Material | Encapsulation Efficiency (%) | Particle Size | Reference |
| Nanoliposomes | p-Coumaric Acid | 55.70 ± 0.10 | 83.55 ± 0.34 nm | [5] |
| Chitosan-coated PLGA Nanoparticles | Ferulic Acid | 56.45 ± 2.47 | 52.54 ± 0.22 nm | [6] |
| PLGA Nanoparticles | Cinnamic Acid | 76.98 | 186.3 nm | [7] |
| Microemulsion | p-Coumaric Acid | Not specified | ~10 nm | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a p-HCA-β-cyclodextrin (βCD) inclusion complex using a microwave irradiation method.
Materials:
-
This compound (p-HCA)
-
β-Cyclodextrin (βCD)
-
Microwave reactor
Procedure:
-
Weigh equimolar amounts of p-HCA and βCD.
-
Dissolve the mixture in a minimal amount of chloroform.
-
Place the solution in a microwave reactor.
-
Irradiate the mixture with 80% power (e.g., 400 watts).
-
Monitor the reaction every 2 minutes. The reaction is typically complete within 4-8 minutes, which can be confirmed by Differential Thermal Analysis (DTA).
-
Collect the resulting solid inclusion complex.
-
Characterize the complex using DTA, Fourier Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffractometry (PXRD) to confirm the formation of the inclusion complex.[9]
Protocol 2: Preparation of this compound-Loaded Nanoliposomes
This protocol details the thin-film hydration method followed by sonication for the preparation of p-HCA loaded nanoliposomes.
Materials:
-
This compound (p-HCA)
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve p-HCA, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Subject the resulting liposomal suspension to probe sonication in an ice bath to reduce the particle size and obtain nanoliposomes.
-
Characterize the nanoliposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[5]
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the emulsification-solvent evaporation method for encapsulating p-HCA in PLGA nanoparticles.
Materials:
-
This compound (p-HCA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
High-shear homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve p-HCA and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous PVA solution and emulsify using a high-shear homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.
-
Characterize the nanoparticles for size, PDI, zeta potential, encapsulation efficiency, and drug release profile.[7][10]
Protocol 4: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization method for preparing p-HCA loaded SLNs.
Materials:
-
This compound (p-HCA)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the p-HCA in the molten lipid to form the lipid phase.
-
Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the lipid phase under high-speed stirring to form a pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for several cycles to produce a nanoemulsion.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.[11][12]
Signaling Pathways and Experimental Workflows
The therapeutic effects of p-HCA are mediated through various signaling pathways. Understanding these mechanisms is crucial for designing effective drug delivery systems.
p-HCA exerts its antioxidant effects in part through the activation of the Nrf2 signaling pathway.
The anti-inflammatory effects of p-HCA are mediated by the inhibition of the NF-κB and MAPK signaling pathways.
Conclusion
Encapsulation is a vital strategy for overcoming the stability and solubility limitations of this compound, thereby enhancing its therapeutic potential. The choice of encapsulation technique—cyclodextrin inclusion, liposomes, nanoparticles, or microemulsions—should be guided by the specific requirements of the intended application. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to formulate stable and effective p-HCA-based products. Further research should focus on direct comparative studies of different encapsulation systems and long-term stability assessments under various storage conditions to facilitate the translation of these formulations into clinical and commercial use.
References
- 1. Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. The dissolution of p-methoxycinnamic acid-β-cyclodextrin inclusion complex produced with microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Activity of p-Hydroxycinnamic Acid
Introduction
p-Hydroxycinnamic acid, also known as p-coumaric acid, is a phenolic compound widely found in various plants, fruits, and vegetables.[1] It is a hydroxyl derivative of cinnamic acid and has garnered significant interest due to its potential health benefits, including its potent antioxidant properties.[1][2] These antioxidant effects are primarily attributed to its ability to act as a radical scavenger, donating a hydrogen or electron to neutralize free radicals and form a stable phenoxyl radical.[2] The evaluation of the in vitro antioxidant capacity of this compound is crucial for understanding its mechanism of action and potential therapeutic applications in oxidative stress-related diseases.[2]
This document provides detailed protocols for several common in vitro antioxidant activity assays used to characterize this compound: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay. These assays are based on different chemical reactions, including single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4][5] The principle is based on the reduction of the stable DPPH free radical, which is deep purple, to the yellow-colored, non-radical form, DPPH-H, upon accepting a hydrogen atom or an electron from the antioxidant compound.[4][6] The change in color is measured spectrophotometrically at approximately 517 nm, and the degree of discoloration is proportional to the antioxidant's scavenging capacity.[4][6]
Quantitative Data for this compound
| Assay | Parameter | Value | Reference Compound | Source |
| DPPH | IC50 | 38.52 ± 0.84 µg/mL | - | [7] |
| DPPH | TEAC | 0.54 | Trolox | [8] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of Trolox equivalents.
Experimental Protocol
Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[4]
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)[4]
-
Spectrophotometer (capable of reading at 517 nm)[6]
-
Micropipettes and tips
-
96-well microplate or cuvettes[4]
Reagent Preparation
-
DPPH Stock Solution (e.g., 1 mM): Prepare a stock solution by dissolving an appropriate amount of DPPH in methanol or ethanol. Store this solution in a dark, airtight container at 4°C.
-
DPPH Working Solution (e.g., 0.1 mM): Dilute the DPPH stock solution with methanol or ethanol to achieve a working concentration that gives an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6] This solution should be prepared fresh daily and protected from light.[4]
-
Sample and Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions from this stock solution to determine the IC50 value. Prepare similar dilutions for the positive control (e.g., Ascorbic acid).[4]
Assay Procedure
-
Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the sample or standard dilutions (e.g., 100 µL).
-
Blank Preparation: Prepare a blank containing only the solvent (e.g., 100 µL of methanol).
-
Initiate Reaction: Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells/cuvettes.[4]
-
Incubation: Mix the contents thoroughly and incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[4][6]
-
Absorbance Measurement: After incubation, measure the absorbance of each reaction at 517 nm using a spectrophotometer.[6] Use the solvent-only blank to zero the instrument.[4]
Data Analysis Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A₀ - A₁) / A₀ ] × 100 Where:
-
A₀ is the absorbance of the control (DPPH solution without sample).
-
A₁ is the absorbance of the sample/standard.[9]
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
Workflow Diagram: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[10][11] The resulting radical cation has a characteristic blue-green color with maximum absorbance at 734 nm.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant concentration.[7]
Quantitative Data for this compound
| Assay | Parameter | Value | Reference Compound | Source |
| ABTS | % Inhibition (at 100 µg/mL) | 8.89 ± 0.04 % | - | [7] |
| ABTS | Antioxidant Activity | Lower than caffeic acid | Caffeic acid | [12] |
Experimental Protocol
Materials
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[10]
-
Potassium persulfate (K₂S₂O₈)[10]
-
This compound (test sample)
-
Trolox (positive control)
-
Spectrophotometer (capable of reading at 734 nm)[11]
-
Micropipettes and tips
-
96-well microplate or cuvettes
Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to make a 7 mM solution.[10][11]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to make a 2.45 mM solution.[10][11]
-
ABTS•+ Radical Cation Solution: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[10][11]
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the Trolox standard.
Assay Procedure
-
Reaction Setup: Add a small volume of the sample or standard dilutions (e.g., 10-20 µL) to the wells of a 96-well plate or cuvettes.
-
Initiate Reaction: Add a larger volume of the ABTS•+ working solution (e.g., 180-190 µL) to each well/cuvette.[11]
-
Incubation: Mix and incubate at room temperature for a specified time (e.g., 6 minutes).[7]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[11]
Data Analysis Calculate the percentage of inhibition using the same formula as the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage inhibition of the sample to that of a Trolox standard curve.
Workflow Diagram: ABTS Assay
Caption: Workflow for the ABTS radical decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[13][14] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[13] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[14]
Quantitative Data for this compound
| Assay | Parameter | Value (mM Fe(II)/M) | Reference Compound | Source |
| FRAP | TEAC | 0.3521 | Trolox | [8] |
Experimental Protocol
Materials
-
Acetate (B1210297) buffer (300 mM, pH 3.6)[15]
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[15]
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)[15]
-
This compound (test sample)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (standard)
-
Spectrophotometer and water bath (37°C)[15]
-
Micropipettes and tips
-
96-well plate or cuvettes
Reagent Preparation
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), 10 mM TPTZ solution, and 20 mM FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[13] Warm this solution to 37°C before use.[15]
-
Standard and Sample Preparation: Prepare a series of aqueous solutions of a known Fe²⁺ concentration (e.g., using Ferrous Sulfate) to create a standard curve. Prepare dilutions of the this compound sample in a suitable solvent.
Assay Procedure
-
Reaction Setup: Add a small volume of the sample or standard (e.g., 10-30 µL) to the wells of a 96-well plate or cuvettes.[13][15]
-
Blank Preparation: Use distilled water or solvent in place of the sample for the reagent blank.[15]
-
Initiate Reaction: Add a large volume of the pre-warmed FRAP reagent (e.g., 190-300 µL) to all wells/cuvettes and mix thoroughly.[14]
-
Incubation: Incubate the mixture at 37°C. The reading time can vary, but a common endpoint is 4-6 minutes, though some protocols extend this to 60 minutes for slow-reacting compounds.[14][15]
-
Absorbance Measurement: Measure the absorbance at 593 nm against the reagent blank.[13]
Data Analysis Calculate the FRAP value of the sample by comparing its absorbance change to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as mM Fe²⁺ equivalents per gram or mole of the sample.
Workflow Diagram: FRAP Assay```dot
Caption: Workflow for the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay.
References
- 1. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. iomcworld.com [iomcworld.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. electrochemsci.org [electrochemsci.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
p-Hydroxycinnamic Acid: Applications in Cell Culture
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
p-Hydroxycinnamic acid (p-HCA), also known as p-coumaric acid, is a phenolic compound widely found in various plants, fruits, and vegetables. It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and osteogenic properties. In cell culture applications, p-HCA serves as a valuable tool for investigating cellular processes and evaluating its therapeutic potential. These application notes provide a comprehensive overview of the use of p-HCA in in vitro studies, complete with detailed experimental protocols and a summary of its effects on various cell types.
I. Biological Activities and Applications
This compound has demonstrated a range of effects on different cell lines, making it a versatile compound for cell-based research.
Anticancer Effects
p-HCA has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways related to cell survival and death.
-
Pancreatic Cancer: In MIA PaCa-2 and Pt45P1 human pancreatic cancer cells, p-HCA suppresses proliferation by inducing G1 and G2/M phase cell cycle arrest. It is suggested to inhibit signaling pathways associated with nuclear factor-κB (NF-κB), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K).
-
Liver Cancer: In HepG2 human liver cancer cells, p-HCA suppresses colony formation and growth. Mechanistic studies revealed a decrease in the levels of Ras, PI3K, Akt, MAPK, NF-κB p65, and β-catenin, which are crucial for cell signaling and transcription.
-
Breast Cancer: p-HCA suppresses the proliferation of MDA-MB-231 human breast cancer cells by inducing G1 and G2/M phase cell cycle arrest and can induce cell death in confluent cancer cells.
-
Melanoma: In A375 and B16 melanoma cells, p-HCA significantly inhibits proliferation in a dose-dependent manner.
Osteogenic and Anti-osteoclastogenic Effects
p-HCA has shown promise in bone metabolism research by promoting the formation of bone-building cells (osteoblasts) and inhibiting the differentiation of bone-resorbing cells (osteoclasts).
-
Osteoblasts: p-HCA stimulates osteoblastic bone formation and mineralization in MC3T3 preosteoblastic cells and mouse bone marrow cultures. This effect is, at least in part, mediated through the antagonism of NF-κB activation, which is known to inhibit osteoblast differentiation.
-
Osteoclasts: p-HCA suppresses the differentiation of RAW264.7 osteoclast precursors into mature osteoclasts by antagonizing the activation of NF-κB induced by RANKL. It also inhibits osteoclast-like cell formation in mouse bone marrow cultures stimulated by various bone-resorbing agents.
Chondroprotective Effects
In the context of cartilage health, p-HCA exhibits anti-inflammatory and protective effects on chondrocytes, the sole cell type in cartilage.
-
Anti-inflammatory Action: In rat chondrocytes stimulated with interleukin-1β (IL-1β), p-HCA downregulates the expression of inflammatory factors like COX-2 and iNOS, as well as cartilage-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases.
-
Signaling Pathway Modulation: The chondroprotective effects of p-HCA are associated with the suppression of IL-1β-induced activation of the MAPK and NF-κB signaling pathways.
Antioxidant and Anti-inflammatory Properties
Underlying many of its biological activities are the potent antioxidant and anti-inflammatory properties of p-HCA.
-
Antioxidant Activity: p-HCA is an effective scavenger of free radicals, which can prevent lipid peroxidation and DNA damage. Its antioxidant capacity has been demonstrated in various in vitro assays, including DPPH and ABTS radical scavenging.
-
Anti-inflammatory Mechanisms: p-HCA and its derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory action is often linked to the inhibition of the NF-κB signaling pathway.
II. Quantitative Data Summary
The following tables summarize the effective concentrations and key quantitative findings of this compound in various cell culture applications.
Table 1: Anticancer Effects of this compound
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Key Findings | Reference |
| MIA PaCa-2, Pt45P1 | Pancreatic | 10 - 1000 nM | Not Specified | Suppression of proliferation, G1 and G2/M cell cycle arrest. | |
| HepG2 | Liver | 10 - 1000 nM | 1 - 5 days | Suppression of colony formation and cell growth. | |
| MDA-MB-231 | Breast | 10 - 1000 nM | Not Specified | Suppression of proliferation, G1 and G2/M cell cycle arrest. | |
| A375 | Melanoma | 1.5, 2.5, 3.5 mM | 24 - 48 hours | IC50 of 4.4 mM (24h) and 2.5 mM (48h). Inhibition of proliferation. | |
| B16 | Melanoma | 2.0, 3.0, 4.0 mM | 24 - 48 hours | IC50 of 4.1 mM (24h) and 2.8 mM (48h). Inhibition of proliferation. |
Table 2: Effects of this compound on Bone Cells
| Cell Type | Cell Line/Origin | Concentration Range | Incubation Time | Key Findings | Reference |
| Osteoblasts | MC3T3 | Not Specified | Not Specified | Augmented in vitro differentiation and mineralization. | |
| Osteoblasts | Mouse Bone Marrow | 1 - 1000 nM | Not Specified | Stimulated osteoblastogenesis and mineralization. | |
| Osteoclasts | RAW264.7 | Not Specified | Not Specified | Suppressed differentiation into osteoclasts. | |
| Osteoclasts | Mouse Bone Marrow | 10⁻⁸ - 10⁻⁵ M | 7 days | Inhibited osteoclast-like cell formation. |
Table 3: Chondroprotective and Anti-inflammatory Effects of this compound
| Cell Line/Type | Condition | Concentration Range | Incubation Time | Key Findings | Reference |
| Rat Chondrocytes | IL-1β induced | 10, 20, 40 µg/mL | 24 hours | Downregulated inflammatory factors (COX-2, iNOS) and MMPs. | |
| RAW 264.7 Macrophages | LPS-stimulated | Not Specified | Not Specified | Inhibited NO production and iNOS expression. |
Table 4: Antioxidant Activity of this compound
| Assay | Concentration | Key Findings | Reference |
| Lipid Peroxidation | 45 µg/mL | 71.2% inhibition of linoleic acid emulsion peroxidation. | |
| DPPH Scavenging | Various | Effective scavenging of DPPH free radicals. | |
| ABTS Scavenging | Various | Effective scavenging of ABTS radicals. |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of p-HCA on the viability of adherent cancer cells.
Materials:
-
This compound (p-HCA) stock solution (in DMSO or ethanol)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of p-HCA in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the p-HCA dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antioxidant Capacity Assessment using DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of p-HCA.
Materials:
-
This compound (p-HCA) stock solution (in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of p-HCA in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the p-HCA solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Western Blot Analysis of NF-κB Pathway
This protocol outlines the steps to analyze the effect of p-HCA on the activation of the NF-κB pathway in cells, for example, in response to an inflammatory stimulus like LPS.
Materials:
-
This compound (p-HCA)
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of p-HCA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
IV. Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below.
Caption: p-HCA anticancer signaling pathway.
Caption: p-HCA regulation of bone cells.
Troubleshooting & Optimization
Technical Support Center: p-Hydroxycinnamic Acid Extraction from Sugarcane Bagasse
Welcome to the technical support center for the optimization of p-Hydroxycinnamic acid (p-HCA) extraction from sugarcane bagasse. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting this compound from sugarcane bagasse?
A1: The most widely reported and effective method is alkaline hydrolysis.[1][2] This process uses a base, typically sodium hydroxide (B78521) (NaOH), to cleave the ester and ether linkages that bind p-HCA to the lignin (B12514952) and hemicellulose components of the sugarcane bagasse cell wall.[3][4]
Q2: Why is alkaline hydrolysis preferred over other methods?
A2: Alkaline hydrolysis is effective at breaking the ester bonds that link the majority of p-HCA to the plant cell wall polysaccharides.[3] While acid hydrolysis can also be used, alkaline methods are particularly efficient for releasing phenolic acids from grasses like sugarcane.[3] For more comprehensive extraction, a sequential approach of alkaline followed by acid hydrolysis can be employed to break both ester and the more resistant ether bonds.[5][6]
Q3: What are the key parameters to optimize for maximizing p-HCA yield during alkaline hydrolysis?
A3: The primary parameters to optimize are NaOH concentration, reaction temperature, and reaction time.[1][2] The interplay between these factors is crucial; for instance, at lower temperatures, a higher NaOH concentration may be necessary to achieve high yields, while at elevated temperatures, the dependency on high alkali concentration diminishes.[2]
Q4: Besides p-HCA, what other valuable compounds are typically co-extracted?
A4: Ferulic acid (FA) is the most common and structurally similar hydroxycinnamic acid co-extracted with p-HCA from sugarcane bagasse.[1][6] Other phenolic compounds, such as vanillin (B372448) and p-hydroxybenzaldehyde, may also be present in the hydrolysate in smaller quantities.[7]
Q5: Which solvent is best for liquid-liquid extraction of p-HCA after hydrolysis?
A5: Following alkaline hydrolysis and acidification of the mixture, ethyl acetate (B1210297) has been shown to be a highly effective solvent for extracting both p-HCA and ferulic acid from the aqueous hydrolysate, demonstrating better performance than solvents like chloroform.[5][6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My p-HCA yield is significantly lower than reported values. What are the potential causes and how can I improve it?
-
Answer:
-
Suboptimal Hydrolysis Conditions: Your NaOH concentration, temperature, or reaction time may not be optimal. Higher temperatures and alkali concentrations can increase yields, but excessive conditions can lead to degradation of the target compound.[2][4] It is recommended to perform a systematic optimization of these parameters.
-
Incomplete Cleavage of Linkages: A significant portion of p-HCA is linked to lignin via ether bonds, which are more resistant to cleavage by mild alkaline hydrolysis than ester bonds.[3][5] Consider implementing a sequential hydrolysis protocol, starting with alkaline hydrolysis to cleave ester bonds, followed by acid hydrolysis to break the remaining ether linkages.[5][6]
-
Inefficient Solid-Liquid Separation: After hydrolysis, ensure that the liquid hydrolysate containing the solubilized p-HCA is efficiently separated from the solid bagasse residue. Use high-speed centrifugation followed by filtration to maximize the recovery of the liquid fraction.[6]
-
Ineffective Solvent Extraction: The pH of the hydrolysate must be lowered (acidified) before solvent extraction to ensure the p-HCA is in its protonated, less polar form, which is more soluble in organic solvents like ethyl acetate. Also, ensure a sufficient volume of solvent and multiple extraction steps (e.g., 3x) are used to maximize recovery from the aqueous phase.
-
Issue 2: Purity of the Final Extract is Low
-
Question: My final extract contains many impurities. How can I obtain a purer p-HCA product?
-
Answer:
-
Co-extraction of Lignin and Hemicellulose: The initial alkaline hydrolysate is a complex mixture. A crucial first step is to precipitate the solubilized lignin by acidifying the hydrolysate to a low pH (e.g., pH 2) with an acid like HCl.[6] The precipitated lignin can then be removed by centrifugation.
-
Presence of Other Phenolic Compounds: Ferulic acid and other phenolics are often co-extracted.[1] To isolate p-HCA, chromatographic techniques are necessary. Preparative Thin Layer Chromatography (TLC) or column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase can effectively separate these compounds.[1] For high-purity applications, purification using anion exchange resins has also been proven effective.[8]
-
Removal of Polysaccharides: Viscous polysaccharides can be carried over into the hydrolysate. Ultrafiltration can be an effective method to remove these high-molecular-weight impurities before subsequent purification steps.[8]
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting highly variable results between experimental batches. What factors should I control more carefully?
-
Answer:
-
Inhomogeneity of Starting Material: Sugarcane bagasse composition can vary. Ensure your bagasse is from a single source, well-mixed, dried to a constant weight, and milled to a uniform and fine particle size to ensure consistent reaction kinetics.[1]
-
Precise Temperature Control: The rate of hydrolysis is sensitive to temperature.[2][6] Use a temperature-controlled water bath or reactor to maintain a stable and uniform temperature throughout the reaction period.
-
Accurate Reagent Concentration and Ratios: Precisely control the concentration of your NaOH solution and the solid-to-liquid ratio (grams of bagasse to mL of alkali solution).[9] Inconsistent ratios will lead to variability in the extent of hydrolysis.
-
Standardized Timings: Adhere strictly to the defined reaction, centrifugation, and extraction times for all samples to ensure reproducibility.
-
Data Presentation
Table 1: Optimized Alkaline Hydrolysis Conditions for Hydroxycinnamic Acid (HCA) Extraction
| Parameter | Optimized Value | Source Material | Target Compounds | Reference |
| NaOH Concentration | 10.25% (w/v) | Dilute acid pretreated bagasse | Delignification for HCA release | [1] |
| Reaction Time | 75.00 min | Dilute acid pretreated bagasse | Delignification for HCA release | [1] |
| Temperature | 100.39 °C | Dilute acid pretreated bagasse | Delignification for HCA release | [1] |
| NaOH Concentration | 1.0 M | Sugarcane Bagasse | p-HCA and Ferulic Acid | [2] |
| Temperature | 50 - 120 °C | Sugarcane Bagasse | p-HCA and Ferulic Acid | [2] |
Table 2: Yield of this compound (p-HCA) and Ferulic Acid (FA) from Sugarcane Bagasse
| Extraction Method | Yield of p-HCA | Yield of FA | Notes | Reference |
| Mild Alkaline Treatment | 4.8 g/kg (0.48%) | Not Specified | Sugarcane bagasse was identified as the best source of p-HCA among 28 feedstocks. | [10][11][12] |
| Sequential Hydrolysis | 4.38% (43.8 g/kg) | 0.79% (7.9 g/kg) | Sequential alkaline and acid hydrolysis was used to cleave both ester and ether bonds. | [5][6] |
| Alkaline Hydrolysis | 26 mg/g (2.6%) total HCAs | Not specified separately | Yield peaked after 2 hours under atmospheric pressure. | [2] |
Experimental Protocols
Protocol 1: Sequential Alkaline and Acid Hydrolysis for p-HCA Extraction
This protocol is adapted from methodologies that aim to maximize yield by cleaving both ester and ether bonds.[5][6]
1. Material Preparation:
-
Dry sugarcane bagasse at 60°C until a constant weight is achieved.
-
Mill the dried bagasse to a fine powder (e.g., to pass through a 40-mesh screen).
2. Alkaline Hydrolysis (Ester Bond Cleavage):
-
Weigh 10 g of dried bagasse powder into a reaction vessel.
-
Add 200 mL of 2 M NaOH solution.
-
Heat the mixture at 90°C for 4 hours with continuous stirring.
-
After cooling, separate the solid residue from the liquid hydrolysate (Hydrolysate A) by centrifugation at 4000 rpm for 20 minutes. Keep the solid residue.
3. Acid Hydrolysis (Ether Bond Cleavage):
-
Wash the solid residue from the previous step with deionized water until the pH is neutral.
-
Dry the washed residue.
-
Add the dried residue to 200 mL of 2 M HCl solution.
-
Heat the mixture at 121°C for 1 hour.
-
After cooling, filter the mixture to obtain the second liquid hydrolysate (Hydrolysate B).
4. Extraction of p-HCA:
-
Combine Hydrolysate A and Hydrolysate B.
-
Adjust the pH of the combined solution to 2.0 using concentrated HCl. This will precipitate the lignin.
-
Centrifuge the mixture to pellet the precipitated lignin and collect the supernatant.
-
Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction using ethyl acetate. Use 100 mL of ethyl acetate and repeat the extraction three times.
-
Combine the ethyl acetate fractions.
5. Recovery and Analysis:
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude phenolic acid extract.
-
Dissolve the dried extract in a known volume of methanol (B129727) or a suitable solvent for quantification.
-
Analyze the concentration of p-HCA and FA using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Mandatory Visualizations
Caption: Workflow for p-HCA extraction from sugarcane bagasse.
Caption: Factors influencing p-HCA extraction yield.
References
- 1. Optimization of Lignin Extraction and Isolation of Substituted Hydroxycinnamic Acids from Sugarcane (Saccharum officinarum) Bagasse Lignin Hydrolysate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bbest.org.br [bbest.org.br]
- 5. Enhancing isolation of p-coumaric and ferulic acids from sugarcane bagasse by sequential hydrolysis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxycinnamic Acid Extraction from Multiple Lignocellulosic Sources: Correlations with Substrate Composition and Taxonomy for Flavoring and Antioxidant Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting peak tailing in p-Hydroxycinnamic acid HPLC analysis
Technical Support Center: HPLC Analysis of p-Hydroxycinnamic Acid
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is causing my this compound peak to tail?
Peak tailing for this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to multiple retention mechanisms and a distorted peak shape.[2][4][5]
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The pH of your mobile phase is a critical factor.[6] this compound is an acidic compound. At a pH close to its pKa, it will exist in both ionized and non-ionized forms, which can lead to peak distortion.[6][7] Furthermore, at mid-range pH values, residual silanol groups on the column packing can be ionized and interact strongly with the analyte.[5]
-
Assess Column Condition and Type: The age and type of your HPLC column can significantly impact peak shape.
-
Column Degradation: Over time, columns can become contaminated, or the stationary phase can degrade, exposing more active silanol sites.[4]
-
Column Technology: Older columns (Type A silica) tend to have more active silanol groups. Modern, high-purity, end-capped columns (Type B silica) or those with hybrid particle technology are designed to minimize these secondary interactions.[1]
-
Recommendation: First, try flushing the column with a strong solvent. If tailing persists, consider replacing the column with a newer, high-purity, end-capped C18 column.
-
-
Check for System Issues: If all peaks in your chromatogram are tailing, the problem may be instrumental.
-
Extra-Column Volume: Excessive tubing length or diameter, as well as loose fittings between the injector, column, and detector, can cause peak broadening and tailing.[8][9]
-
Column Void: A void at the head of the column can also lead to poor peak shape.[1][10] This can be caused by pressure shocks or dissolution of the silica (B1680970) bed at high pH.[10][11]
-
Recommendation: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length. If a column void is suspected, you can try reversing and flushing the column (if the manufacturer allows) or replacing it.
-
Q2: Can the concentration of my sample or the injection solvent affect peak shape?
Yes, both sample concentration and the choice of injection solvent can lead to peak tailing or other distortions.
-
Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a broadened, tailing peak.[4][12]
-
Troubleshooting: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted or split peak.[4][8]
-
Troubleshooting: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[13]
-
Data Presentation
The following table summarizes typical starting conditions for the HPLC analysis of this compound and related phenolic compounds, highlighting parameters that influence peak shape.
| Parameter | Recommended Condition | Rationale for Peak Shape Improvement |
| Column | High-purity, end-capped C18, <5 µm | Minimizes available silanol groups for secondary interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Lowers pH to ~2.5-3.0, suppressing silanol ionization.[1][2] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic solvents for reversed-phase HPLC. |
| pH of Aqueous Phase | 2.5 - 3.0 | Ensures this compound is in its neutral form and silanols are protonated. |
| Buffer Concentration | 10-25 mM (if used) | Helps maintain a stable pH and can mask some silanol interactions.[1][5] |
| Temperature | 25 - 35 °C | Improves efficiency and can reduce viscosity, but should be controlled. |
| Flow Rate | 0.8 - 1.2 mL/min (for standard 4.6 mm ID column) | Standard flow rate for good separation efficiency. |
| Detection Wavelength | ~310 nm | Approximate λmax for this compound.[14] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the quantification of this compound, optimized to reduce peak tailing.
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol. Filter and degas.
-
-
Chromatographic Conditions:
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: Gradient from 10% to 40% B
-
15-18 min: Gradient to 90% B (column wash)
-
18-20 min: Hold at 90% B
-
20-21 min: Return to 10% B
-
21-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 310 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard in the initial mobile phase (90% A, 10% B) to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve or dilute experimental samples in the initial mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. moravek.com [moravek.com]
- 7. chromtech.com [chromtech.com]
- 8. support.waters.com [support.waters.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. mastelf.com [mastelf.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of p-Hydroxycinnamic Acid Degradation During Thermal Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of p-Hydroxycinnamic acid (p-CA) during thermal processing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Significant p-CA degradation despite moderate heating (e.g., < 120°C). | 1. Presence of water: Water can catalyze the decarboxylation of p-CA, even at lower temperatures. 2. Presence of metal ions: Metal ions, such as ferrous (Fe²⁺) ions, can accelerate degradation. 3. High pH: Alkaline conditions can promote the degradation of phenolic compounds. | 1. Work in anhydrous or low-moisture conditions: If possible, use dried solvents and reagents. 2. Use a chelating agent: Add a small amount of a chelating agent like EDTA to sequester metal ions. 3. Adjust pH: Maintain a neutral or slightly acidic pH to improve stability. |
| Inconsistent results in p-CA stability studies. | 1. Variable heating rates: Inconsistent heating can lead to variations in degradation. 2. Inaccurate quantification: Issues with the analytical method can lead to erroneous stability data. 3. Sample matrix effects: Other components in your sample may be interacting with p-CA. | 1. Ensure uniform and controlled heating: Use a calibrated oven or a reaction block with precise temperature control. 2. Validate your analytical method: Refer to the detailed HPLC protocol below to ensure accurate quantification. 3. Analyze the sample matrix: Identify and account for potential interactions with other components. |
| Antioxidant addition is not preventing degradation. | 1. Incorrect antioxidant selection: The chosen antioxidant may not be effective under your experimental conditions. 2. Insufficient antioxidant concentration: The amount of antioxidant may be too low to provide adequate protection. 3. Antioxidant degradation: The antioxidant itself may be degrading at the processing temperature. | 1. Select an appropriate antioxidant: Consider the processing temperature and the polarity of your system. For lipid-based systems, consider lipophilic antioxidants like BHT or tocopherols. For aqueous systems, ascorbic acid may be suitable. 2. Optimize antioxidant concentration: Perform a dose-response study to determine the optimal concentration. 3. Choose a thermally stable antioxidant: Refer to the thermal stability data of the antioxidant. |
| Encapsulated p-CA is still showing significant degradation. | 1. Low encapsulation efficiency: A significant portion of p-CA may not be encapsulated. 2. Inappropriate wall material: The chosen wall material may not provide sufficient thermal protection. 3. Suboptimal encapsulation process parameters: Incorrect spray drying parameters can lead to poor microcapsule formation. | 1. Optimize the encapsulation process: Adjust parameters to maximize encapsulation efficiency. 2. Select a suitable wall material: Maltodextrin (B1146171) is a common choice, but other biopolymers like whey protein or gum arabic can also be effective. 3. Fine-tune spray drying conditions: Refer to the detailed encapsulation protocol below and optimize parameters such as inlet temperature and feed flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound during thermal processing?
A1: The primary thermal degradation pathway for this compound is decarboxylation, which results in the formation of 4-vinylphenol. This reaction is often catalyzed by the presence of water.
Q2: What are the key factors that influence the thermal stability of this compound?
A2: The main factors are:
-
Temperature and Time: Higher temperatures and longer processing times lead to increased degradation.[1][2]
-
pH: Alkaline conditions generally decrease the stability of phenolic acids.
-
Presence of Water: Water can facilitate the decarboxylation reaction.
-
Presence of Other Substances: The presence of oils and metal ions, particularly ferrous ions, can accelerate degradation.[1][2]
Q3: How can I choose the most effective antioxidant to protect this compound?
A3: The choice of antioxidant depends on your specific system. Consider the following:
-
Solubility: Use a lipophilic antioxidant (e.g., BHT, tocopherols) for non-polar systems and a hydrophilic one (e.g., ascorbic acid) for aqueous systems.
-
Thermal Stability: Ensure the antioxidant is stable at your processing temperatures.
-
Synergistic Effects: In some cases, a combination of antioxidants can be more effective. For example, a synergistic effect has been observed between p-coumaric acid and ferulic acid.
Q4: What is encapsulation and how can it protect this compound?
A4: Encapsulation is a process where the active compound (p-CA) is coated with a protective material (wall material), forming microcapsules. This can enhance thermal stability by creating a physical barrier against heat and oxygen. Spray drying is a common and effective method for encapsulation.
Q5: What are the most common analytical techniques to quantify this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used method for the qualitative and quantitative analysis of this compound.[3] This technique allows for the separation and quantification of p-CA and its degradation products like 4-vinylphenol.
Data Presentation
Table 1: Thermal Degradation of Hydroxycinnamic Acids in Different Systems
| System Components | Temperature (°C) | Time (h) | Degradation of Hydroxycinnamic Acids (%) |
| Green Coffee Extract | 180 | 0.5 - 1 | 18 - 84 |
| Green Coffee Extract with Saccharose | 110 | 0.5 - 1 | Varies with other components |
| Green Coffee Extract with Sunflower Oil | 180 | 0.5 - 1 | Highest degradation observed |
| Green Coffee Extract with Ferrous Ions | 180 | 0.5 - 1 | Increased degradation |
Source: Adapted from studies on green coffee extracts.[1][2]
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of p-CA. It may need to be optimized for your specific sample matrix.
1. Sample Preparation:
- Accurately weigh a portion of your processed sample.
- Extract p-CA using a suitable solvent (e.g., methanol (B129727) or an ethanol-water mixture). Sonication can aid in extraction.
- Centrifuge the extract to remove any solid particles.
- Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and 0.1% acetic acid in water. For example, an isocratic elution with 40:60 (v/v) methanol:0.1% acetic acid.[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV detector at 310 nm.[3]
- Injection Volume: 20 µL.
3. Calibration and Quantification:
- Prepare a series of standard solutions of p-CA of known concentrations.
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject your prepared sample and determine the peak area for p-CA.
- Calculate the concentration of p-CA in your sample using the calibration curve.
Protocol 2: Encapsulation of this compound using Spray Drying
This protocol describes a general procedure for encapsulating p-CA with maltodextrin as the wall material.
1. Preparation of the Emulsion:
- Prepare a solution of the wall material (e.g., maltodextrin) in distilled water. The concentration can range from 10% to 30% (w/v).
- Dissolve p-CA in a suitable solvent (e.g., ethanol) and add it to the wall material solution. The core-to-wall material ratio can be optimized (e.g., 1:10 to 1:20).
- Homogenize the mixture using a high-speed homogenizer to form a stable emulsion.
2. Spray Drying Process:
- Use a laboratory-scale spray dryer.
- Inlet Temperature: Typically between 120°C and 180°C. A lower temperature may be preferable to minimize initial degradation.
- Outlet Temperature: This will be a function of the inlet temperature, feed rate, and aspiration rate, typically ranging from 60°C to 90°C.
- Feed Flow Rate: Adjust the feed flow rate to ensure efficient drying.
- Aspirator Rate: Set to a high level to ensure efficient drying and powder collection.
3. Powder Collection and Storage:
- Collect the dried powder from the cyclone collector.
- Store the microcapsules in a cool, dry, and dark place to prevent degradation.
4. Evaluation of Encapsulation Efficiency (Optional):
- Determine the total p-CA in the microcapsules by dissolving a known amount of powder and breaking the capsules to release the core material.
- Determine the surface p-CA by washing a known amount of powder with a solvent that dissolves the free p-CA but not the wall material.
- Calculate the encapsulation efficiency as: ((Total p-CA - Surface p-CA) / Total p-CA) * 100%.
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Experimental workflow for assessing p-CA thermal stability.
Caption: Mechanism of antioxidant action of this compound.
References
Technical Support Center: Enhancing the Aqueous Solubility of p-Hydroxycinnamic Acid
Welcome to the technical support center for p-Hydroxycinnamic acid (p-HCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of p-HCA. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the solubility of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon addition of organic stock solution to aqueous buffer. | The final concentration of p-HCA exceeds its solubility limit in the aqueous/organic mixture ("crashing out").[1] The final concentration of the organic cosolvent is too low to maintain solubility. | - Reduce the final concentration of p-HCA in the working solution.[1] - Increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system (e.g., cell culture).[1] - Always add the organic stock solution dropwise to the vigorously stirring aqueous buffer, not the other way around. This promotes better dispersion. |
| p-HCA does not fully dissolve in the aqueous buffer. | The intrinsic solubility of p-HCA in the chosen buffer is too low. The pH of the buffer is not optimal for solubility. | - Gently warm the solution (e.g., to 37°C) to aid dissolution.[1] - If the experimental design allows, increase the pH of the aqueous buffer. As a weak acid, the solubility of p-HCA increases with pH. - Consider using a different solubility enhancement technique as outlined in this guide. |
| Inconsistent results between experiments. | Degradation of the p-HCA in the aqueous working solution.[1] Repeated freeze-thaw cycles of the stock solution. Pipetting errors. | - Prepare fresh aqueous working solutions for each experiment. It is not recommended to store aqueous solutions for more than one day.[2][3] - Aliquot the organic stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.[2] - Ensure accurate pipetting and thorough mixing of solutions. |
| Cloudiness or precipitation appears in the solution over time. | The solution is supersaturated and thermodynamically unstable, leading to crystallization. Changes in pH, for example, due to CO2 absorption from the air. | - Use a buffered system to maintain a constant pH. - If a supersaturated solution is necessary for an experiment, use it immediately after preparation. - Consider formulation strategies that create stable amorphous dispersions, such as with polymers. |
| Low yield of cyclodextrin (B1172386) inclusion complex. | Inefficient complexation method. Competitive inhibition from organic solvents if used in the preparation. | - Optimize the molar ratio of p-HCA to cyclodextrin. - Choose an appropriate preparation method (e.g., kneading, freeze-drying) based on the properties of your cyclodextrin and the desired scale.[4] - If using co-precipitation with an organic solvent, minimize the amount of solvent used.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is considered to be slightly or sparingly soluble in water.[5] Its reported solubility in water is approximately 0.72 mg/mL, though this can be influenced by factors such as temperature and pH.[6]
Q2: In which organic solvents can I dissolve p-HCA to prepare a stock solution?
A2: p-HCA is soluble in several organic solvents. Approximate solubilities are:
-
Ethanol (B145695): ~10 mg/mL[3]
-
Dimethyl sulfoxide (B87167) (DMSO): ~15 mg/mL[3]
-
Dimethylformamide (DMF): ~20 mg/mL[3]
For aqueous-based experiments, it is recommended to first prepare a concentrated stock solution in a minimal amount of an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer.[1][2][3]
Q3: How does pH affect the solubility of p-HCA?
A3: this compound is a weak acid with a pKa of approximately 4.65.[7] Its solubility in aqueous solutions is pH-dependent and increases significantly as the pH rises above its pKa due to the ionization of the carboxylic acid group.[6]
Q4: What are the main strategies to improve the aqueous solubility of p-HCA?
A4: The primary methods for enhancing the aqueous solubility of p-HCA include:
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of p-HCA.
-
Cosolvency: Using a mixture of water and a water-miscible organic solvent (cosolvent) like ethanol or polyethylene (B3416737) glycol (PEG).
-
Cyclodextrin Inclusion Complexation: Forming a complex where the hydrophobic p-HCA molecule is encapsulated within the cavity of a cyclodextrin.
-
Solid Dispersions: Dispersing p-HCA in a hydrophilic polymer matrix at a molecular level.[8]
-
Salt/Cocrystal Formation: Creating a salt or cocrystal of p-HCA with a suitable coformer.
Data Presentation: Comparison of Solubility Enhancement Methods
The following tables summarize quantitative data on the solubility of this compound using different enhancement techniques.
Table 1: Solubility of p-HCA in Water and Organic Solvents
| Solvent | Solubility (mg/mL) |
| Water | ~0.72[6] |
| Ethanol | ~10[3] |
| Dimethyl Sulfoxide (DMSO) | ~15[3] |
| Dimethylformamide (DMF) | ~20[3] |
Table 2: Solubility of p-HCA in Ethanol-Water Mixtures at Room Temperature
| Ethanol Concentration (% v/v) | Solubility ( g/100g solvent) |
| 0 | 0.054 |
| 20 | 0.54 |
| 40 | 2.51 |
| 60 | 6.87 |
| 80 | 12.83 |
| 100 | 17.56 |
| (Data adapted from the graphical representation in Figure 2 of "Solubility of p-coumaric acid in various ethanol concentrations at room temperature." The original data was presented as g/100g solvent.) |
Table 3: Enhancement of p-HCA Solubility with Cyclodextrins
| Cyclodextrin | Molar Ratio (p-HCA:CD) | Stability Constant (K) (M⁻¹) | Solubility Increase (Fold) |
| β-Cyclodextrin (β-CD) | 1:1 | 49 x 10³[9] | - |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | - | Significant increase (qualitative) |
Note: Quantitative data for the fold increase in solubility with different cyclodextrins for p-HCA is not consistently reported in a single study. However, the high stability constant for β-CD suggests a strong complex formation which typically leads to a significant increase in solubility.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of p-HCA.
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the solubility of p-HCA in aqueous buffers at different pH values.
Materials:
-
This compound powder
-
A series of aqueous buffers (e.g., phosphate, citrate) with varying pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of p-HCA powder to vials containing a known volume of each buffer solution.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the respective buffer as needed.
-
Analyze the concentration of dissolved p-HCA in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (in mg/mL or M) against the pH of the buffer.
Protocol 2: Cyclodextrin Inclusion Complexation (Phase Solubility Study)
Objective: To determine the stoichiometry and stability constant of the p-HCA-cyclodextrin complex and quantify the solubility enhancement.
Materials:
-
This compound powder
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Distilled water or a specific buffer solution
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of p-HCA powder to each cyclodextrin solution.
-
Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved p-HCA.
-
Determine the concentration of dissolved p-HCA in each filtrate using a suitable analytical method.
-
Plot the total solubility of p-HCA (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.
-
Analyze the diagram to determine the type of complex (e.g., A_L type for a linear increase) and calculate the stability constant (K) and the complexation efficiency.[10][11]
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of p-HCA with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A suitable organic solvent (e.g., ethanol, methanol) that dissolves both p-HCA and the polymer
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Choose a specific weight ratio of p-HCA to the polymer (e.g., 1:1, 1:2, 1:4).
-
Dissolve the accurately weighed p-HCA and polymer in the organic solvent.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting powder can be used for dissolution studies and other characterizations.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing p-HCA solubility.
Mechanism of Cyclodextrin Inclusion Complexation
Caption: p-HCA encapsulation by a cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. oatext.com [oatext.com]
- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 6. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of p-Hydroxycinnamic Acid in Food Matrices by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of p-Hydroxycinnamic acid and other phenolic compounds in complex food samples.
Troubleshooting Guide
Issue 1: Poor Reproducibility and Inconsistent Results
Q1: My replicate injections of the same sample show significant variation in the peak area for this compound. What could be the cause?
A1: Poor reproducibility is a common symptom of unmanaged matrix effects.[1] Co-eluting endogenous components from the food matrix can interfere with the ionization of this compound, leading to either ion suppression or enhancement.[2][3] This effect can vary between injections, especially with complex and variable food samples, resulting in inconsistent peak areas and poor precision.[4]
Recommended Solutions:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[3][6] This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.[6]
-
Thorough Sample Preparation: Employ a robust sample preparation method to remove as many interfering matrix components as possible. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[3] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is also a popular and effective approach for cleaning up complex food samples.[7][8]
Issue 2: Low Analyte Recovery
Q2: I'm experiencing low recovery of this compound from my spiked food samples. What steps can I take to improve it?
A2: Low recovery can be attributed to both inefficient extraction from the sample matrix and losses during sample cleanup. The complex nature of food matrices can lead to strong interactions between the analyte and matrix components.
Recommended Solutions:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. For phenolic compounds like this compound, acidified aqueous-organic mixtures (e.g., methanol/water with 0.1–1% formic acid) are often effective.[9] Experiment with different solvent compositions and pH to maximize extraction efficiency.
-
Evaluate Different Extraction Techniques: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve the recovery of phenolic compounds from plant materials compared to traditional methods.[10]
-
Refine the Cleanup Step: While essential, the cleanup step can sometimes lead to analyte loss. If using SPE, ensure the sorbent type and elution solvent are optimized for this compound. For QuEChERS, different sorbent combinations in the dispersive SPE (d-SPE) step can be tested to minimize analyte loss while still removing interferences.[7][11] For example, a combination of C18 and graphitized carbon black (GCB) can be effective in removing pigments and other interferents.[7]
Issue 3: Significant Ion Suppression or Enhancement
Q3: How can I confirm if my this compound signal is being suppressed or enhanced by the matrix, and how can I minimize this effect?
A3: Ion suppression or enhancement is a direct consequence of matrix effects where co-eluting substances interfere with the ionization process in the mass spectrometer's source.[2]
Recommended Solutions:
-
Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][12] By infusing a constant flow of a this compound standard post-column while injecting a blank matrix extract, any deviation from a stable baseline in the analyte's signal indicates the presence of matrix effects at that retention time.[13]
-
Quantitative Assessment of Matrix Effect: The matrix effect can be quantified by comparing the peak area of an analyte in a standard solution prepared in a solvent to the peak area of the analyte spiked into a blank matrix extract post-extraction at the same concentration. The following equation can be used:
-
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement. Values between -20% and +20% are often considered acceptable.[14]
-
-
Mitigation Strategies:
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[12] This is only feasible if the concentration of this compound is high enough to be detected after dilution.[12]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.[4] This may involve trying different columns (e.g., phenyl-hexyl) or modifying the mobile phase composition.[9]
-
Frequently Asked Questions (FAQs)
Q4: What is the QuEChERS method and how can it be adapted for this compound analysis in food?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique originally developed for pesticide residue analysis in fruits and vegetables, but it has been successfully adapted for the extraction of phenolic compounds.[7][8] The method involves an initial extraction and partitioning step with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[7]
For this compound, modifications such as using an acidified solvent in the extraction step can improve recovery.[8] The choice of d-SPE sorbents is also critical; a combination of C18 to remove nonpolar interferences and graphitized carbon black (GCB) to remove pigments is often effective.[7][11]
Q5: When should I use a matrix-matched calibration curve versus a solvent-based calibration curve?
A5: A solvent-based calibration curve is only appropriate when matrix effects are negligible.[14] For complex food matrices, it is highly likely that matrix effects will be present. Therefore, a matrix-matched calibration curve is generally recommended to improve accuracy.[3][6] You can assess the need for matrix-matched calibration by calculating the matrix effect as described in Q3. If the matrix effect is significant (typically outside the -20% to +20% range), a matrix-matched calibration should be used.[14]
Q6: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS)?
A6: A SIL-IS is considered the "gold standard" for correcting matrix effects in LC-MS/MS analysis.[5] The key advantages include:
-
High Accuracy: It closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in all these steps.[5]
-
Improved Precision: It corrects for sample-to-sample variations in matrix effects, leading to more reproducible results.[4]
-
Robustness: The use of a SIL-IS makes the method less susceptible to minor variations in experimental conditions.
Q7: Can I use a different phenolic compound as an internal standard if a SIL-IS for this compound is not available?
A7: While a SIL-IS is ideal, if one is not available, a structurally similar compound (an analogue) can be used as an internal standard. However, it is crucial to validate that the analogue behaves similarly to this compound in terms of extraction recovery and ionization response in the presence of the matrix. The analogue should have a similar retention time to the analyte to experience similar matrix effects. It is important to note that a structural analogue may not compensate for matrix effects as effectively as a SIL-IS.[15]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
-
Prepare a Blank Matrix Extract: Extract a sample of the food matrix that is known to be free of this compound using your established sample preparation protocol.
-
Prepare a Solvent Standard: Prepare a standard solution of this compound in the final solvent used for your LC-MS/MS analysis at a known concentration (e.g., 50 ng/mL).
-
Prepare a Matrix-Matched Standard: Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the solvent standard.
-
Analyze by LC-MS/MS: Inject both the solvent standard and the matrix-matched standard into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Effect: Use the formula provided in Q3 to quantify the degree of ion suppression or enhancement.
Protocol 2: Modified QuEChERS for this compound Extraction
-
Sample Homogenization: Homogenize 10 g of the food sample.
-
Extraction:
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of C18 sorbent, and 7.5 mg of graphitized carbon black (GCB).[7]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods for Phenolic Acids in Food.
| Sample Preparation Method | Food Matrix | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| QuEChERS (Acetate version) | Red Sweet Pepper | p-Coumaric Acid | 82-103 | Not specified | [7] |
| QuEChERS | Rapeseed Oil | Phenolic Compounds | 75.32-103.93 | Not specified | [8] |
| QuEChERS | Mustard Greens | p-Coumaric Acid | Not specified | -15 to +10 | [11] |
| Solid-Phase Extraction (SPE) | Citrus Peel | p-Coumaric Acid | Lower than QuEChERS | Not specified | [16] |
| Dilute and Shoot | Various Foods | Various Analytes | Not applicable | Highly variable | [12] |
Table 2: Effectiveness of Different Calibration Strategies in Mitigating Matrix Effects.
| Calibration Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope Dilution | Uses a stable isotope-labeled internal standard that co-elutes with the analyte. | Most effective for correcting matrix effects; improves accuracy and precision. | Can be expensive; SIL-IS may not be available for all analytes. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract. | Compensates for consistent matrix effects; widely applicable. | Requires a representative blank matrix; may not account for sample-to-sample variability. |
| Standard Addition | Known amounts of standard are added to the sample. | Corrects for matrix effects specific to each sample. | Time-consuming and requires more sample volume. |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. hpc-standards.com [hpc-standards.com]
- 10. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified QuEChERS method for phenolic compounds determination in mustard greens (<i>Brassica juncea</i>) using UHPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing p-Hydroxycinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of p-Hydroxycinnamic acid (p-HCA), also known as p-coumaric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction conditions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of p-HCA via common methods like the Knoevenagel and Perkin reactions.
Question: Why is my this compound yield consistently low?
Answer:
Low yields in p-HCA synthesis can be attributed to several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. In the Knoevenagel condensation, a weak base is typically used. If the base is too strong, it can promote self-condensation of the aldehyde. If it's too weak or the concentration is too low, the reaction may not proceed to completion.[1][2]
-
Solution: Screen different weak bases such as pyridine (B92270), piperidine (B6355638), or l-proline.[3][4] Optimize the catalyst concentration; for instance, a molar ratio of 1:1.1:1.6 for p-hydroxybenzaldehyde:malonic acid:pyridine:aniline has been shown to give high yields.[3]
-
-
Unfavorable Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants, thus lowering the yield.[1]
-
Solution: Remove water as it forms, for example, by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like cyclohexane (B81311).[3]
-
-
Inappropriate Solvent: The polarity of the solvent plays a significant role. Protic solvents can favor the initial aldol (B89426) addition, while aprotic solvents may be better for the dehydration step.[1]
-
Solution: Experiment with different solvents. Ethanol (B145695) is a common choice for a more sustainable "green" synthesis, while pyridine can act as both a solvent and a catalyst.[2][4] Toluene or cyclohexane can be used for azeotropic water removal.[2][3]
-
-
Incorrect Temperature: The reaction temperature can significantly impact the yield. While some Knoevenagel condensations can proceed at room temperature, others may require heating to overcome the activation energy barrier.[1] For the Perkin reaction, high temperatures are generally required.[5]
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
The most common side reactions in p-HCA synthesis are decarboxylation and self-condensation of the starting aldehyde.
-
Decarboxylation: When using malonic acid in the Knoevenagel-Doebner variation, the intermediate p-hydroxycinnamic diacid or the final product can decarboxylate, especially at higher temperatures, leading to the formation of 4-vinylphenol.[2][7]
-
Solution:
-
Temperature Control: Avoid excessively high temperatures. Microwave-assisted synthesis at controlled temperatures (e.g., 90°C) has been shown to limit decarboxylation.[8]
-
pH Control: The rate of decarboxylation of p-HCA is pH-dependent.[9] Careful control of the reaction and workup pH can minimize this side reaction.
-
-
-
Aldehyde Self-Condensation: This is more likely to occur with strong bases, where the aldehyde undergoes an aldol condensation with itself.[2]
-
Solution: Use a weaker base catalyst like pyridine or piperidine in catalytic amounts.[2]
-
-
Michael Addition: The α,β-unsaturated product can act as a Michael acceptor and react with another molecule of the active methylene (B1212753) compound.[2]
Question: My reaction is not proceeding to completion. What could be the issue?
Answer:
An incomplete reaction can be due to several factors:
-
Insufficient Catalyst: The amount of catalyst may not be enough to drive the reaction forward.
-
Solution: Increase the catalyst loading incrementally.
-
-
Low Temperature: The reaction may require more energy.
-
Solution: Gradually increase the reaction temperature while monitoring with TLC.
-
-
Steric Hindrance: Bulky substituents on the reactants can slow down the reaction rate.
-
Solution: A stronger catalyst or longer reaction times may be necessary.
-
-
Poor Reagent Quality: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Aldehydes can oxidize to carboxylic acids over time.
-
Solution: Use freshly purified reagents.
-
Question: How do I effectively purify the synthesized this compound?
Answer:
Purification is crucial to obtain high-purity p-HCA. The most common method is recrystallization.
-
Recrystallization Protocol:
-
Dissolution: After the reaction workup (e.g., acidification to precipitate the crude product), dissolve the crude p-HCA in a minimum amount of a hot solvent.[10] Water or aqueous ethanol are commonly used.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and charcoal.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[10]
-
Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a moderate temperature.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.
Table 1: Knoevenagel Condensation - Catalyst and Solvent Effects on p-HCA Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine/Aniline | Cyclohexane | Reflux | 1 | 93.6 | [3] |
| L-Proline | Ethanol | Reflux | Not Specified | 50-85 | [4] |
| Piperidine | Dimethylformamide (DMF) | 90 (Microwave) | 0.5 | 92 | [8] |
| Potassium Carbonate | Water | Not Specified (Microwave) | Not Specified | 72 | [8] |
| Pyridine | Not Specified | Reflux | 1.5 | 90 (for cinnamic acid) | [11] |
Table 2: Perkin Reaction - Conditions and Yields for Cinnamic Acid Derivatives
| Aldehyde | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Sodium Acetate (B1210297) | 180 | 8 | Moderate to High | [6] |
| Substituted Benzaldehydes | Sodium/Potassium Acetate | High | Long | 28-80 | [12] |
Experimental Protocols
Below are detailed methodologies for the Knoevenagel and Perkin reactions for the synthesis of p-HCA.
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and equipment.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1-1.2 equivalents) in pyridine (acting as both solvent and catalyst).
-
Addition of Aldehyde: To this solution, add p-hydroxybenzaldehyde (1.0 equivalent).
-
Catalyst Addition (Optional): A catalytic amount of piperidine or β-alanine can be added to accelerate the reaction.[2]
-
Reaction: Heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC. Evolution of CO2 may be observed, indicating decarboxylation of the intermediate.[2]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude p-HCA.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with cold water to remove any remaining salts.
-
Purification: Purify the crude product by recrystallization from water or aqueous ethanol.
Protocol 2: Perkin Reaction for Cinnamic Acid Synthesis (General Procedure)
This protocol is a general method for synthesizing cinnamic acids and would require adaptation for p-HCA, likely involving protection of the hydroxyl group.
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 1 equivalent), acetic anhydride (B1165640) (excess, e.g., 1.5 equivalents), and anhydrous sodium acetate (0.5-1 equivalent).[13]
-
Reaction: Heat the mixture in an oil bath at a high temperature (typically 160-180°C) for several hours (e.g., 4-8 hours).[6]
-
Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.
-
Purification: The cinnamic acid can be purified by recrystallization from hot water.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Knoevenagel Synthesis
Caption: A typical experimental workflow for the Knoevenagel synthesis of p-HCA.
Diagram 2: Troubleshooting Logic for Low Yield in p-HCA Synthesis
Caption: A decision tree for troubleshooting low yields in p-HCA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Perkin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Microbial Production of p-Hydroxycinnamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the microbial production of p-Hydroxycinnamic acid (pHCA).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the microbial synthesis of pHCA in a question-and-answer format.
Category 1: Precursor Supply and Pathway Engineering
Question 1: My engineered strain is producing very low titers of pHCA. How can I determine if the precursor supply (L-tyrosine or L-phenylalanine) is the limiting factor?
Answer: Insufficient precursor availability is a common bottleneck in pHCA production. The metabolic flux towards the aromatic amino acid pathways, particularly the shikimate pathway, may be inadequate.
Troubleshooting Steps:
-
Analyze Precursor Accumulation: Measure the intracellular and extracellular concentrations of L-tyrosine and L-phenylalanine. Low to undetectable levels of these precursors suggest a supply issue.
-
Supplement the Medium: Add L-tyrosine or L-phenylalanine to the culture medium. A significant increase in pHCA production upon supplementation confirms that precursor availability is a limiting step.[1]
-
Metabolic Engineering: To enhance the precursor supply, consider the following genetic modifications:
-
Overexpress Shikimate Pathway Genes: Increase the expression of key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and shikimate kinase.[2]
-
Alleviate Feedback Inhibition: Use feedback-resistant mutants of key enzymes like DAHPS (encoded by aroG or aroF) and chorismate mutase (encoded by pheA or tyrA).[1] Aromatic amino acids and their derivatives can inhibit these enzymes, thus limiting the carbon flow into the pathway.[3][4]
-
Increase Precursor Availability from Central Metabolism: Overexpress genes like transketolase (tktA) to increase the pool of erythrose-4-phosphate (E4P), a key precursor for the shikimate pathway.[1]
-
Question 2: I've engineered the shikimate pathway, but the yield of L-tyrosine/L-phenylalanine is still low. What are other potential bottlenecks?
Answer: Even with an engineered shikimate pathway, other factors can limit precursor availability.
Troubleshooting Steps:
-
Chorismate Branch Point: The conversion of chorismate to prephenate, catalyzed by chorismate mutase, is a critical branch point. Ensure that the chorismate mutase you are using is efficient and not strongly inhibited by downstream products.[3]
-
Prephenate to Arogenate/Phenylpyruvate: The subsequent steps to L-tyrosine or L-phenylalanine, involving enzymes like prephenate dehydrogenase and prephenate dehydratase, can also be rate-limiting.[5] Consider overexpressing these enzymes.
-
Cofactor Availability: The biosynthesis of aromatic amino acids requires cofactors like ATP and NADPH. Ensure that the central carbon metabolism is providing an adequate supply of these cofactors.
Category 2: Enzyme Activity and Expression
Question 3: How can I troubleshoot low activity of the Tyrosine Ammonia Lyase (TAL) or Phenylalanine Ammonia Lyase (PAL) enzyme in my whole-cell biocatalyst?
Answer: The efficiency of the TAL or PAL enzyme is critical for the conversion of L-tyrosine or L-phenylalanine to pHCA or cinnamic acid, respectively.
Troubleshooting Steps:
-
Verify Protein Expression: Confirm the expression of your TAL/PAL enzyme using SDS-PAGE and Western blotting. Low expression levels will result in low activity.
-
Optimize Codons: Ensure that the codon usage of your TAL/PAL gene is optimized for your expression host (e.g., E. coli).
-
Enzyme Assay: Perform an in vitro enzyme activity assay using cell-free extracts to determine the specific activity of your enzyme. This will help you to distinguish between issues of enzyme expression and intrinsic enzyme activity.
-
Reaction Conditions: Optimize the reaction conditions for your whole-cell biocatalyst, including pH, temperature, and buffer composition. Most TALs exhibit higher activity at alkaline pH (pH 8.5-11.0).[6][7]
-
Substrate and Product Inhibition: High concentrations of the substrate (L-tyrosine/L-phenylalanine) or the product (pHCA) can inhibit TAL/PAL activity. Monitor the concentrations of these compounds during the bioconversion.
Question 4: My strain uses the two-step conversion from L-phenylalanine via cinnamic acid, but the final pHCA yield is low. What could be the problem?
Answer: In the two-step pathway, the activity of cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, is often a bottleneck in prokaryotic hosts like E. coli.
Troubleshooting Steps:
-
C4H Expression and Activity: C4H often requires a redox partner, a cytochrome P450 reductase (CPR), for its activity. Ensure that both C4H and its corresponding CPR are co-expressed and functional.
-
Solubility of C4H: C4H is a membrane-associated protein and can have low soluble expression in E. coli.[8] N-terminal modifications or the use of fusion partners can sometimes improve its solubility and activity.[8]
-
Cofactor (NADPH) Availability: The C4H reaction is NADPH-dependent. Enhancing the intracellular NADPH pool through metabolic engineering, for instance by overexpressing genes of the pentose (B10789219) phosphate (B84403) pathway, can improve C4H activity.[8][9][10]
Category 3: Product Toxicity and Fermentation Conditions
Question 5: I observe a decrease in cell growth and productivity as the concentration of pHCA increases in the culture. What can I do to mitigate product toxicity?
Answer: this compound is known to be toxic to many microorganisms, including E. coli, with growth being completely inhibited at concentrations around 10 g/L.[1]
Troubleshooting Steps:
-
Determine Inhibitory Concentration: Experimentally determine the minimum inhibitory concentration (MIC) of pHCA for your specific host strain.
-
In Situ Product Removal: Implement strategies to continuously remove pHCA from the culture medium. This can be achieved through techniques like extractive fermentation using an organic solvent overlay.
-
Host Strain Selection: Some microbial hosts, like Pseudomonas putida, exhibit higher tolerance to aromatic compounds and could be a better chassis for pHCA production.[1]
-
Adaptive Laboratory Evolution: Evolve your production strain in the presence of gradually increasing concentrations of pHCA to select for more tolerant mutants.
-
Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in E. coli, can help to export toxic compounds like pHCA out of the cell.[11]
Question 6: What are the key parameters to optimize in a fed-batch fermentation process for improved pHCA production?
Answer: Fed-batch fermentation is a common strategy to achieve high-density cell cultures and high product titers.
Key Parameters for Optimization:
-
Feeding Strategy: Develop a feeding strategy that maintains a limiting concentration of the carbon source (e.g., glucose) to avoid the accumulation of inhibitory byproducts like acetate. A constant feeding rate or a feedback control strategy based on dissolved oxygen levels can be employed.
-
pH Control: Maintain the pH of the culture at an optimal level for both cell growth and enzyme activity. For pHCA production, a pH around 7.0 is often maintained during the growth phase, and may be shifted to a more alkaline pH during the production phase to enhance TAL activity.[12]
-
Dissolved Oxygen (DO): Ensure adequate oxygen supply, especially in high-density cultures. Maintain DO levels typically above 20-30% saturation by controlling the agitation and aeration rates.
-
Induction Strategy: Optimize the timing and concentration of the inducer (e.g., IPTG) for the expression of your pathway genes.
Data Presentation
Table 1: Comparison of Tyrosine Ammonia Lyase (TAL) Enzymes from Different Sources
| Enzyme Source | Host | Km (mM) for L-Tyrosine | kcat (s-1) | kcat/Km (s-1·mM-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Rhodotorula glutinis | E. coli | 0.34 | - | - | 8.5 | 37 | [13] |
| Phanerochaete chrysosporium | E. coli | - | - | - | - | - | [14] |
| Flavobacterium columnare | E. coli | - | - | - | 9.5-10.0 | 55 | [7] |
| Chryseobacterium luteum | E. coli | 0.019 | - | 1631 | - | - | [15] |
| Rivularia sp. PCC 7116 | E. coli | - | - | - | - | - | [15] |
Table 2: this compound Production Titers in Engineered E. coli
| E. coli Strain | Production Pathway | Titer (mg/L) | Yield (mg/g glucose) | Productivity (mg/L/h) | Fermentation Scale | Reference |
| Engineered E. coli | L-Tyrosine -> pHCA | 525 | - | - | Shake Flask | [16] |
| Engineered E. coli | L-Phenylalanine -> Cinnamic Acid -> pHCA | 1500 | - | 31.8 | 5-L Bioreactor | [10] |
| Engineered E. coli PHCA20 | L-Phenylalanine -> Cinnamic Acid -> pHCA | 3090 | 20.01 | 49.05 | 5-L Bioreactor | [8][9] |
| Engineered E. coli | L-Tyrosine -> pHCA | up to 1740 | - | - | Various | [11] |
Experimental Protocols
Protocol 1: Tyrosine Ammonia Lyase (TAL) Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and literature.[13][17][18]
Materials:
-
Cell-free extract containing TAL enzyme
-
L-tyrosine stock solution (e.g., 10 mM in 10 mM Tris-HCl, pH 8.0)
-
Tris-HCl buffer (10 mM, pH 8.0)
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 310-333 nm
-
Cuvettes or 96-well UV-transparent microplate
Procedure:
-
Prepare Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture by adding the Tris-HCl buffer and the L-tyrosine stock solution to the desired final concentrations.
-
Pre-incubate: Equilibrate the reaction mixture at the desired assay temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add the cell-free extract containing the TAL enzyme to the reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 310 nm (for p-coumaric acid) over time (e.g., for 2-5 minutes).
-
Calculate Activity: The rate of p-coumaric acid formation is proportional to the rate of increase in absorbance. Use the molar extinction coefficient of p-coumaric acid at 310 nm to calculate the enzyme activity. One unit of TAL activity is typically defined as the amount of enzyme that produces 1 µmol of p-coumaric acid per minute under the specified conditions.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of pHCA from culture supernatants.[19][20][21][22]
Materials:
-
Culture supernatant (centrifuged to remove cells)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile Phase A: 0.1% acetic acid or formic acid in water
-
Mobile Phase B: Acetonitrile or methanol
-
This compound standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the culture sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample if necessary with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A and B. For example, start with 90% A and 10% B, and ramp up to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the pHCA standard.
-
Identify the pHCA peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the concentration of pHCA in the sample by integrating the peak area and comparing it to the standard curve.
-
Visualizations
Caption: Metabolic pathway for this compound production.
Caption: Troubleshooting workflow for low pHCA yield.
Caption: Experimental workflow for strain optimization.
References
- 1. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]
- 2. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systems engineering Escherichia coli for efficient production p-coumaric acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global transcriptomic response of Escherichia coli to p-coumaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sunlongbiotech.com [sunlongbiotech.com]
- 19. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. public.pensoft.net [public.pensoft.net]
- 22. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Challenges in the derivatization of hydroxycinnamic acids for GC analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the derivatization of hydroxycinnamic acids for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of hydroxycinnamic acids?
Hydroxycinnamic acids, such as ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid, are polar, non-volatile, and often thermally unstable compounds. Direct injection of these acids into a GC system can lead to poor chromatographic performance, including broad, tailing peaks, or even decomposition of the analyte in the hot injector. Derivatization is a chemical modification process that converts these polar functional groups (hydroxyl and carboxyl groups) into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC analysis.
Q2: What are the most common derivatization reagents for hydroxycinnamic acids?
The most common derivatization technique for hydroxycinnamic acids is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. The most frequently used silylating reagents are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of polar compounds. It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups.[1][2]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that is known to produce volatile byproducts, which can be beneficial for cleaner chromatograms.
Q3: What are the expected TMS derivatives for common hydroxycinnamic acids?
The number of TMS groups added to a hydroxycinnamic acid molecule depends on the number of active hydrogens in its structure. Here are the expected derivatives for the most common hydroxycinnamic acids:
-
p-Coumaric Acid: Di-TMS derivative (one on the hydroxyl group and one on the carboxyl group).
-
Ferulic Acid: Di-TMS derivative (one on the hydroxyl group and one on the carboxyl group).[3][4][5]
-
Caffeic Acid: Tri-TMS derivative (two on the hydroxyl groups and one on the carboxyl group).
-
Sinapic Acid: Di-TMS derivative (one on the hydroxyl group and one on the carboxyl group).[1][6]
Q4: How can I confirm that the derivatization was successful?
Successful derivatization can be confirmed by a combination of Gas Chromatography-Mass Spectrometry (GC-MS) analysis:
-
Retention Time Shift: The derivatized analyte will have a significantly different (usually shorter) retention time compared to the underivatized compound (if it elutes at all).
-
Mass Spectrum: The mass spectrum of the derivative will show a characteristic molecular ion peak (M+) and fragmentation pattern corresponding to the TMS derivative. You can compare the obtained mass spectrum with library data (e.g., NIST) or published spectra. For example, BSTFA derivatives often show characteristic fragments of [M]+, [M-15]+, and [M-89]+.[2]
Q5: What are the critical parameters to control during the derivatization reaction?
Several parameters are crucial for a successful and reproducible derivatization:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization. Therefore, all glassware, solvents, and the sample itself must be thoroughly dried.[7]
-
Reagent Excess: A molar excess of the silylating reagent is necessary to drive the reaction to completion.
-
Reaction Temperature and Time: The optimal temperature and time depend on the specific hydroxycinnamic acid and the derivatization reagent used. Insufficient heating or time can result in incomplete derivatization, while excessive heat or time can potentially lead to degradation of the analyte.
-
Catalyst: For sterically hindered hydroxyl groups, the addition of a catalyst like TMCS can significantly improve the derivatization efficiency.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of hydroxycinnamic acids for GC analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low peak intensity of the derivatized analyte | 1. Incomplete derivatization due to the presence of moisture. 2. Insufficient reagent amount. 3. Suboptimal reaction temperature or time. 4. Degradation of the silylating reagent. | 1. Ensure all glassware, solvents, and the sample are anhydrous. Dry the sample extract completely before adding the reagent. 2. Use a sufficient molar excess of the silylating reagent. 3. Optimize the reaction temperature and time for your specific analyte and reagent. A good starting point is often 60-80°C for 30-60 minutes.[8] 4. Use fresh silylating reagent. Store reagents under an inert atmosphere and away from moisture. |
| Peak tailing | 1. Incomplete derivatization leaving polar functional groups exposed. 2. Active sites in the GC inlet liner or on the column. 3. Co-elution with interfering compounds. | 1. Re-optimize the derivatization procedure to ensure complete reaction. Consider using a catalyst (e.g., TMCS). 2. Use a deactivated inlet liner. Regularly replace the liner and septum. Condition the GC column according to the manufacturer's instructions. 3. Optimize the GC temperature program to improve separation. |
| Presence of multiple peaks for a single analyte | 1. Incomplete derivatization leading to a mixture of partially and fully derivatized products. 2. Isomerization of the hydroxycinnamic acid (e.g., cis/trans isomers). 3. Degradation of the analyte or derivative. | 1. Increase the reaction time, temperature, or the amount of derivatizing reagent to drive the reaction to completion. 2. This can be inherent to the sample. Ensure your analytical method can separate and identify both isomers if necessary. 3. Avoid excessive heating during derivatization and use appropriate GC inlet temperatures. |
| "Ghost peaks" in the chromatogram | 1. Carryover from a previous injection. 2. Contamination from the septum or syringe. 3. Bleed from the GC column. | 1. Run a solvent blank to check for carryover. Clean the GC inlet and syringe. 2. Use high-quality, low-bleed septa and replace them regularly. Ensure the syringe is thoroughly cleaned between injections. 3. Condition the column. If bleed is excessive, the column may need to be replaced. |
| Poor reproducibility | 1. Inconsistent reaction conditions. 2. Variability in sample and reagent volumes. 3. Presence of variable amounts of water. | 1. Precisely control the reaction temperature and time for all samples. Use a heating block or oven with accurate temperature control. 2. Use calibrated pipettes for accurate measurement of all solutions. 3. Ensure a consistent and thorough drying procedure for all samples. |
Experimental Protocols
Important Note: Silylating reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Ensure all glassware is clean and dry.
Protocol 1: BSTFA Derivatization of Ferulic Acid and p-Coumaric Acid
-
Sample Preparation: Accurately weigh 1-5 mg of the hydroxycinnamic acid standard or dried plant extract into a 2 mL reaction vial.
-
Drying: If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (B92270) (as a catalyst and solvent) and 100 µL of BSTFA (with 1% TMCS) to the dried sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: MSTFA Derivatization of Sinapic Acid
-
Sample Preparation: Place 1-5 mg of sinapic acid or a dried extract into a 2 mL reaction vial.
-
Drying: Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of MSTFA to the vial.
-
Reaction: Securely cap the vial, vortex briefly, and heat at 60°C for 30 minutes.
-
Cooling: Let the vial cool down to room temperature.
-
Analysis: The derivatized sample can now be analyzed by GC-MS. Inject 1 µL of the solution.
Protocol 3: Derivatization of Caffeic Acid
Due to the two adjacent hydroxyl groups, caffeic acid can sometimes be more challenging to derivatize completely. A slightly more vigorous protocol is often employed.
-
Sample Preparation: Weigh 1-5 mg of caffeic acid or a dried sample extract into a 2 mL reaction vial.
-
Drying: Ensure the sample is completely free of moisture.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS. The higher volume of reagent helps to ensure a sufficient excess.
-
Reaction: Tightly seal the vial, vortex, and heat at 80°C for 60 minutes.[8]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: The sample is ready for GC-MS analysis. Inject 1 µL.
Data Presentation
Table 1: Comparison of Silylating Reagents for Phenolic Compounds
| Reagent | Key Advantages | Key Disadvantages | Best For |
| BSTFA | - Highly reactive. - Byproducts are volatile. - Good for a wide range of polar compounds. | - Can sometimes lead to incomplete derivatization of hindered groups without a catalyst. | General-purpose silylation of hydroxyl and carboxyl groups. |
| MSTFA | - Most volatile byproducts, leading to cleaner chromatograms. - A very strong silylating agent. | - May be more expensive than BSTFA. | Metabolomics studies and when baseline cleanliness is critical. |
| MTBSTFA | - Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. - TBDMS derivatives give characteristic mass spectra with a prominent [M-57]+ fragment.[2] | - Slower reaction kinetics compared to BSTFA and MSTFA. - Not ideal for sterically hindered compounds.[2] | Analyses where derivative stability is a concern and for structural confirmation via mass spectrometry. |
Table 2: Typical Reaction Conditions for Silylation of Hydroxycinnamic Acids
| Hydroxycinnamic Acid | Reagent | Catalyst | Temperature (°C) | Time (min) |
| p-Coumaric Acid | BSTFA | 1% TMCS in Pyridine | 70 | 45 |
| Ferulic Acid | BSTFA | 1% TMCS in Pyridine | 70 | 45 |
| Caffeic Acid | BSTFA | 1% TMCS in Pyridine | 80 | 60 |
| Sinapic Acid | MSTFA | Pyridine | 60 | 30 |
Note: These are starting points and may require optimization for specific sample matrices and analytical systems.
Visualizations
Caption: General workflow for the derivatization and GC-MS analysis of hydroxycinnamic acids.
Caption: Silylation of ferulic acid with BSTFA to form the di-TMS derivative.
Caption: A troubleshooting flowchart for common issues in the GC analysis of derivatized hydroxycinnamic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of p-Hydroxycinnamic Acid in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-hydroxycinnamic acid (p-coumaric acid) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
A1: this compound (p-coumaric acid) is a phenolic compound found in many plants and dietary sources, known for its antioxidant, anti-inflammatory, and other biological activities.[1][2] Its stability in cell culture media is a critical concern because degradation can lead to a decrease in its effective concentration over the course of an experiment, potentially yielding inaccurate or misleading results. Furthermore, degradation products may have their own biological activities or toxicities, confounding the interpretation of experimental outcomes.
Q2: How should I prepare a stock solution of this compound?
A2: this compound has low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) and does not affect cell viability.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
A3: Several factors can affect the stability of this compound in cell culture media:
-
pH: Phenolic compounds can be unstable at alkaline pH.[3][4] Standard cell culture media are typically buffered to a physiological pH of around 7.4, but changes in pH due to cellular metabolism can occur.
-
Light: Exposure to light can induce isomerization and degradation of phenolic compounds.[5] It is advisable to protect stock solutions and media containing this compound from light.
-
Temperature: While stock solutions are best stored at -20°C or -80°C, experiments are conducted at 37°C. This elevated temperature can accelerate degradation.
-
Oxidation: Phenolic compounds can undergo oxidation, which may be catalyzed by components in the media or by the generation of reactive oxygen species (ROS). Some phenolic compounds have been shown to generate hydrogen peroxide (H₂O₂) in cell culture media.[6][7]
-
Interactions with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and often supplemented with fetal bovine serum (FBS). This compound can interact with proteins in the serum, which may affect its stability and bioavailability.[6][8]
Q4: How long is this compound stable in cell culture medium at 37°C?
A4: There is limited direct quantitative data on the stability of this compound in common cell culture media at 37°C over extended periods. However, studies on other phenolic acids suggest that significant degradation can occur. For instance, gallic acid and caffeic acid have been shown to degrade substantially within 24 hours in DMEM.[7] Given this, it is crucial to either use freshly prepared media for each experiment or to validate the stability of this compound under your specific experimental conditions. One study indicated that p-coumaric acid is stable for up to 72 hours at room temperature and under refrigeration, though these conditions differ from a 37°C cell culture incubator.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results between replicates or experiments. | Degradation of this compound leading to inconsistent effective concentrations. | Prepare fresh working solutions of this compound for each experiment. Minimize the time between media preparation and its addition to cells. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Unexpected cytotoxicity observed. | Generation of toxic degradation products, such as hydrogen peroxide.[6][7] | Test for the presence of H₂O₂ in your cell culture medium containing this compound over time. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity. Consider adding catalase to your experimental system to quench H₂O₂ and determine if it mitigates the observed cytotoxicity.[7] |
| Reduced or no biological effect at expected concentrations. | The actual concentration of this compound is lower than the nominal concentration due to degradation. Interaction with serum proteins may reduce its bioavailability. | Quantify the concentration of this compound in your culture medium at the beginning and end of your experiment using HPLC (see Experimental Protocols section). If a significant decrease is observed, consider shorter incubation times or replenishing the media with fresh compound during the experiment. If using serum-containing media, consider reducing the serum concentration if compatible with your cell type, or using serum-free media for the duration of the treatment. |
| Precipitation of the compound in the culture medium. | Poor solubility of this compound at the working concentration. | Ensure the stock solution is fully dissolved before diluting into the medium. Prepare the working solution by adding the stock solution to the medium while vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of working solution that will be stored for extended periods. |
Quantitative Data on the Stability of Phenolic Acids in Cell Culture Media
Direct data for this compound is limited. The following table summarizes the stability of other structurally related phenolic acids in DMEM at 37°C over 24 hours, which can serve as a cautionary reference.
| Phenolic Acid | % Loss in DMEM after 24h at 37°C | Reference |
| Gallic Acid | 100% | [7] |
| Caffeic Acid | ~85% | [7] |
| Chlorogenic Acid | ~37% | [7] |
| Ferulic Acid | ~1% | [7] |
This data highlights the variable stability of phenolic acids and underscores the importance of empirical validation for the specific compound and conditions being used.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium by HPLC
This protocol allows for the quantification of this compound concentration in cell culture medium over time.
Materials:
-
This compound standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., a mixture of acidified water and acetonitrile (B52724) or methanol)[3][9][10][11]
-
Sterile, light-protected tubes
-
37°C incubator with 5% CO₂
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the cell culture medium.
-
Sample Preparation: Prepare a solution of this compound in the cell culture medium at the desired experimental concentration. Aliquot this solution into sterile, light-protected tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation until HPLC analysis.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Inject the supernatant into the HPLC system.
-
Separate the compound using a C18 column and an appropriate mobile phase. A common mobile phase is a gradient of water with a small percentage of formic or acetic acid and acetonitrile or methanol.[3][9][10][11]
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 310 nm).[3][9]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the incubated samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Caption: p-Coumaric acid inhibits the phosphorylation of p38, ERK, and JNK in the MAPK pathway.[7][12][13]
Caption: p-Coumaric acid inhibits NF-κB activation by preventing the phosphorylation of IκB.[8][14]
Caption: p-Coumaric acid inhibits the PI3K/Akt signaling pathway, affecting cell proliferation and survival.[9][10][15]
Experimental Workflow
Caption: A general experimental workflow for biological assays with p-coumaric acid.
References
- 1. New Approaches and Advancements in Drug Development from Phenolic P-coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Release kinetics of esterified p-coumaric acid and ferulic acid from rice straw in mild alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of Light and p-Coumaric Acid on the Growth and Expression of Genes Related to Oxidative Stress in Brettanomyces bruxellensis LAMAP2480 [frontiersin.org]
- 14. Optimisation of coumaric acid production from aromatic amino acids in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Quantification of p-Hydroxycinnamic Acid: An HPLC-UV Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and bioactive compounds is paramount. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of p-Hydroxycinnamic acid against other analytical techniques. The information presented is supported by experimental data to aid in method selection and implementation.
This compound, a phenolic compound prevalent in various natural sources, is recognized for its antioxidant and other potential therapeutic properties. Its accurate quantification is crucial for quality control, formulation development, and pharmacokinetic studies. While various analytical methods are available, HPLC-UV is a widely used technique due to its robustness, specificity, and accessibility.
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for different methods used in the quantification of this compound and related phenolic compounds.
| Method | Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | trans-p-Hydroxycinnamic acid | 1.000 | 103.3 ± 1.1 | < 2.0 | 2.00 | 6.07 | [cite] |
| UV-Vis Spectrophotometry | p-Coumaric acid (Method A) | 0.98 | 80 - 90 | < 2.0 | - | - | [1] |
| UV-Vis Spectrophotometry | p-Coumaric acid (Method B) | 0.99 | 80 - 90 | < 2.0 | - | - | [1] |
| LC-MS/MS | Phenolic Standards | > 0.99 | 95.0 - 106.4 | - | - | - | [2] |
| GC-MS | trans-Caffeic acid | > 0.999 | - | 1.0 - 5.7 | 0.23 | 0.77 | |
| GC-MS | trans-Ferulic acid | > 0.999 | - | 2.7 - 5.4 | 0.15 | 0.50 |
Note: Data for UV-Vis, LC-MS/MS, and GC-MS methods are for p-coumaric acid or other closely related phenolic acids and are provided for comparative purposes. The performance of these methods for this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the validated HPLC-UV method for this compound quantification.
HPLC-UV Method for trans-p-Hydroxycinnamic Acid
This method was developed for the quantification of trans-p-Hydroxycinnamic acid in the leaves of Ligustrum robustum.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.1% acetic acid in water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard Solution Preparation: A stock solution of trans-p-Hydroxycinnamic acid is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol. A series of working standard solutions of known concentrations are then prepared by diluting the stock solution.
Sample Preparation: The sample preparation may vary depending on the matrix. For plant material, it typically involves extraction with a suitable solvent, followed by filtration before injection into the HPLC system.
Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method like the HPLC-UV procedure described above.
Caption: Workflow for HPLC method validation.
Comparison with Alternative Methods
While the HPLC-UV method demonstrates excellent linearity, accuracy, and precision for this compound quantification, other techniques offer distinct advantages and disadvantages.
-
UV-Visible Spectrophotometry: This method is simple, rapid, and cost-effective.[1] However, it may lack the specificity of chromatographic methods, making it susceptible to interference from other compounds in complex mixtures that absorb at a similar wavelength.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis and for complex matrices.[2] The mass spectrometer provides structural information, which aids in compound identification. However, the instrumentation is more expensive and requires specialized expertise.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This adds to the sample preparation time and complexity. GC-MS provides high resolution and sensitive detection.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on the specific requirements of the analysis. The validated HPLC-UV method presented here offers a reliable, accurate, and precise approach suitable for routine quality control and research applications. For analyses requiring higher sensitivity or dealing with complex matrices, LC-MS may be a more appropriate choice. UV-Vis spectrophotometry can be a useful tool for rapid, preliminary assessments where high specificity is not a critical requirement.
References
A Comparative Analysis of the Antioxidant Capacities of p-Hydroxycinnamic Acid and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of two prominent hydroxycinnamic acids: p-Hydroxycinnamic acid (also known as p-coumaric acid) and ferulic acid. This analysis is supported by a compilation of experimental data from various in vitro antioxidant assays, offering a comprehensive overview for researchers in the fields of pharmacology, food science, and drug development.
Structural and Mechanistic Overview
p-Coumaric acid and ferulic acid are both derivatives of cinnamic acid and share a common phenolic structure, which is crucial for their antioxidant activity. The primary structural difference between the two is the presence of a methoxy (B1213986) group (-OCH3) on the benzene (B151609) ring of ferulic acid at the C3 position, adjacent to the hydroxyl group (-OH) at the C4 position. This structural nuance significantly influences their antioxidant potential.
The antioxidant mechanism of these phenolic acids primarily involves donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby forming a stable phenoxy radical.[1] The additional methoxy group in ferulic acid enhances its ability to donate this hydrogen atom and stabilize the resulting radical through resonance, generally leading to a higher antioxidant capacity compared to p-coumaric acid.[2]
Quantitative Comparison of Antioxidant Capacity
The following table summarizes the comparative antioxidant activities of p-coumaric acid and ferulic acid as determined by various common in vitro assays. The data has been aggregated from multiple studies to provide a comprehensive comparison.
| Antioxidant Assay | This compound (p-Coumaric Acid) | Ferulic Acid | Key Findings |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Reported IC50 values vary, for instance, 30-33 µg/mL.[3] | Generally exhibits a lower IC50 value (higher activity) than p-coumaric acid. Reported IC50 values include 5.05 µg/mL, 6.93 µg/mL, and 8.0 µg/mL.[3] | Ferulic acid consistently demonstrates stronger DPPH radical scavenging activity.[2] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Generally shows good activity, but often less than ferulic acid. | Exhibits strong ABTS radical scavenging capacity. | Ferulic acid is typically a more potent scavenger of ABTS radicals. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Shows the lowest FRAP values among several tested hydroxycinnamic acids, with reported values of 24–113 µM Fe2+.[4][5] | Demonstrates exceptionally good reducing power, superior to p-coumaric acid.[4][5] | The presence of the methoxy group in ferulic acid enhances its ability to reduce ferric ions. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Considered a weaker antioxidant in this assay, with reported values of 20–33 µM Trolox Equivalents (TE).[4] | Shows approximately 2-fold higher activity than p-coumaric acid.[4] | Ferulic acid is more effective at quenching peroxyl radicals. |
| Radical Scavenging Stoichiometry (n) | n = 1.7 (for PhCOO• radical), n = 1.0 (for R• radical).[1][6] | n = 1.8 (for PhCOO• radical), n = 1.2 (for R• radical).[1][6] | Ferulic acid can trap a slightly higher number of free radicals per molecule compared to p-coumaric acid.[1][6] |
Detailed Experimental Protocols
The following are generalized, detailed methodologies for the key antioxidant assays cited in this guide. Researchers should refer to specific publications for precise concentrations and incubation times.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 6x10^-5 M in methanol).[7]
-
Test samples (p-coumaric acid, ferulic acid) dissolved in methanol at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
UV-Vis Spectrophotometer.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Add a specific volume of the test sample or standard to a microplate well or cuvette.
-
Add the DPPH working solution to the sample.[8]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9][10]
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 515-517 nm).[7][9]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS stock solution (e.g., 7 mM).[9]
-
Potassium persulfate solution (e.g., 2.45 mM).[9]
-
Phosphate (B84403) buffered saline (PBS) or ethanol.
-
Test samples and positive control.
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Generate the ABTS•+ radical by mixing the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[9]
-
Add the test sample or standard to the diluted ABTS•+ solution.
-
Incubate the mixture for a specific time (e.g., 6 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Measure the absorbance at 734 nm.[9]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents and Equipment:
-
FRAP reagent, freshly prepared by mixing:
-
Acetate (B1210297) buffer (e.g., 300 mM, pH 3.6).[7]
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (e.g., 10 mM in 40 mM HCl).[7]
-
Ferric chloride (FeCl₃) solution (e.g., 20 mM).[7]
-
-
Test samples and positive control (e.g., Trolox).
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.[7]
-
Warm the FRAP solution to 37°C.[7]
-
Add the test sample or standard to the FRAP solution.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.[11]
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents and Equipment:
-
Fluorescein (fluorescent probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.
-
Phosphate buffer (e.g., 75 mM, pH 7.4).
-
Test samples and positive control (Trolox).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Add the test sample or standard, fluorescein, and phosphate buffer to the wells of a microplate.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH.
-
Monitor the decay of fluorescence over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are typically expressed as Trolox equivalents (TE).
-
Visualized Experimental Workflow and Antioxidant Mechanism
Caption: General workflow for comparative antioxidant capacity assessment.
Caption: Hydrogen atom donation mechanism for antioxidant activity.
Conclusion
The compiled experimental evidence strongly indicates that ferulic acid possesses a greater antioxidant capacity than this compound across a range of in vitro assays. This enhanced activity is primarily attributed to the presence of the electron-donating methoxy group on the aromatic ring of ferulic acid, which facilitates the donation of a hydrogen atom and increases the stability of the resulting phenoxy radical. For researchers and professionals in drug development, this structural-activity relationship is a critical consideration when selecting phenolic compounds for applications requiring potent antioxidant effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comparative Study of the Radical-scavenging Activity of the Phenolcarboxylic Acids Caffeic Acid, p-Coumaric Acid, Chlorogenic Acid and Ferulic Acid, With or Without 2-Mercaptoethanol, a Thiol, Using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
p-Hydroxycinnamic Acid vs. Caffeic Acid: A Comparative Guide to Biological Effects
Published: December 6, 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Hydroxycinnamic acids and their derivatives are a major class of phenolic compounds ubiquitously found in plants, forming a significant component of the human diet through fruits, vegetables, coffee, and cereals.[1] Among these, p-coumaric acid (the most common form of p-hydroxycinnamic acid) and caffeic acid are two of the most prevalent and extensively studied compounds. Their structural similarity, differing only by an additional hydroxyl group in caffeic acid, leads to distinct biological activities. Caffeic acid, with its catechol (3,4-dihydroxy) structure, often exhibits more potent effects compared to the monohydroxy structure of p-coumaric acid.[2][3]
This guide provides an objective, data-driven comparison of the biological effects of this compound (represented primarily by p-coumaric acid) and caffeic acid. We will delve into their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by experimental data and detailed methodologies.
Comparative Biological Effects
The primary structural difference—the presence of a second hydroxyl group in the ortho position on the phenyl ring of caffeic acid—is crucial for its enhanced biological activities. This catechol moiety increases its capacity for electron or hydrogen atom donation, which is fundamental to its superior antioxidant and radical scavenging properties.[2][3]
Antioxidant Activity
Caffeic acid consistently demonstrates stronger antioxidant and free radical scavenging activity than p-coumaric acid. The additional hydroxyl group enhances resonance stabilization of the resulting phenoxyl radical, making it a more effective scavenger.[2] This superiority is evident across various standard antioxidant assays.
Table 1: Comparison of Antioxidant Activity
| Assay | Compound | IC50 / Activity Value | Source |
|---|---|---|---|
| DPPH Radical Scavenging | Caffeic Acid | More effective scavenger | [4] |
| p-Coumaric Acid | Less effective scavenger | [2] | |
| ABTS Radical Scavenging | Caffeic Acid | More effective scavenger | [4] |
| p-Coumaric Acid | Less effective scavenger | [2] | |
| Ferric Reducing Antioxidant Power (FRAP) | Caffeic Acid | Stronger reducing agent | [2] |
| p-Coumaric Acid | Weaker reducing agent | [2] | |
| Lipid Peroxidation Inhibition | Caffeic Acid | More potent inhibitor | [3] |
| | p-Coumaric Acid | Less potent inhibitor |[3] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process by 50%. Lower values indicate higher potency.
Caption: Caffeic acid's superior antioxidant activity due to stable radical formation.
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties by targeting key inflammatory mediators. They can down-regulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often through modulation of the NF-κB signaling pathway.[5][6] Caffeic acid has been noted to significantly suppress nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Table 2: Comparison of Anti-inflammatory Effects
| Target / Model | Compound | Observed Effect | Source |
|---|---|---|---|
| iNOS Expression | Caffeic Acid | Down-regulation in RAW 264.7 macrophages | [5] |
| p-Coumaric Acid | Immunosuppressive properties observed | [7] | |
| COX-2 Expression | Caffeic Acid | Down-regulation in RAW 264.7 macrophages | [5] |
| p-Coumaric Acid | Less data available, but generally anti-inflammatory | [7] | |
| Nitric Oxide (NO) Production | Caffeic Acid | Significant inhibition in LPS-stimulated macrophages | [6] |
| p-Coumaric Acid | Anti-inflammatory effects noted | [7] | |
| TNF-α, IL-6 Release | Caffeic Acid | Attenuates levels of inflammatory cytokines | [8] |
| | p-Coumaric Acid | Can inhibit LPS-triggered cytokine release |[9] |
Caption: Inhibition of the NF-κB pathway by hydroxycinnamic acids.
Anticancer Activity
Both caffeic acid and p-coumaric acid have demonstrated anticancer properties in various cancer cell lines.[5] They can reduce cell viability, modulate the cell cycle, and induce apoptosis.[10] Studies on human colon adenocarcinoma cells (HT-29) showed that caffeic acid could reduce cell viability and increase the rate of apoptosis.[10] Combinations of hydroxycinnamic acids have also been shown to have synergistic cytotoxic effects on cancer cells.[11]
Table 3: Comparison of Anticancer Activity (IC50 in µg/mL)
| Cell Line | Compound | IC50 (µg/mL) | Time | Source |
|---|---|---|---|---|
| HCT-116 (Colon) | Caffeic Acid | 58.3 | 72h | [11] |
| p-Coumaric Acid | 39.9 | 72h | [11] | |
| A549 (Lung) | Caffeic Acid | 600 µM dose stimulates apoptosis | - | [12] |
| | p-Coumaric Acid | Shows anti-metastasis potential | - |[11] |
Note: Data for direct IC50 comparison is limited and can vary significantly based on experimental conditions.
Neuroprotective Effects
Both phenolic acids show promise in neuroprotection, primarily through their antioxidant and anti-inflammatory actions which combat oxidative stress—a key factor in neurodegenerative diseases.[13][14] They have been shown to protect neurons against injury induced by neurotoxins like 5-S-cysteinyl-dopamine.[15] In one study, p-coumaric acid at a 1µM concentration provided significantly more protection (64.0%) than well-known flavonoids like (+)-catechin.[15] Caffeic acid and its derivatives can also attenuate H2O2-induced toxicity in neuronal PC12 cells and improve behavioral performance in animal models.[16]
Table 4: Comparison of Neuroprotective Effects
| Model / Insult | Compound | Observed Effect | Source |
|---|---|---|---|
| 5-S-cysteinyl-dopamine toxicity | Caffeic Acid | Potent neuroprotection | [15] |
| p-Coumaric Acid | Potent neuroprotection, greater than some flavonoids | [15] | |
| H₂O₂-induced oxidative stress (PC12 cells) | Caffeic Acid | Attenuates toxicity, increases cell viability | [16][17] |
| p-Coumaric Acid | Protects against oxidative damage | [14] | |
| d-gal-treated mice (cognitive model) | Caffeic Acid | Improved behavioral performance | [16] |
| p-Coumaric Acid | Protects against embolic cerebral ischemia | [14] | |
| Nrf2/SKN-1 Signaling | Caffeic Acid | Activates pathway to mediate neuroprotection | [13] |
| | p-Coumaric Acid | Less data on this specific pathway | - |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are standardized protocols for key assays discussed in this guide.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of this compound and caffeic acid in methanol.
-
Reaction: Add 100 µL of each sample concentration to 3.9 mL of the DPPH solution. A methanol-only sample serves as the control.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[18]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[19]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting inhibition percentage against sample concentration.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[20]
-
Cell Plating: Seed cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight (37°C, 5% CO₂).[21][22]
-
Compound Treatment: Treat the cells with various concentrations of this compound and caffeic acid. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[20]
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[22]
-
Calculation: Express cell viability as a percentage of the untreated control. Calculate the IC50 value from the dose-response curve.
Caption: A step-by-step workflow for the MTT cell viability assay.
Conclusion
Both this compound and caffeic acid possess a wide range of beneficial biological activities. However, the available experimental data consistently indicate that caffeic acid is the more potent agent in most assays, particularly in antioxidant and radical scavenging contexts. This enhanced activity is directly attributable to its 3,4-dihydroxy (catechol) structure, which facilitates greater stabilization of the resulting radical upon hydrogen or electron donation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Caffeic acid, tyrosol and p-coumaric acid are potent inhibitors of 5-S-cysteinyl-dopamine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant action and potential neuroprotection of polyphenolics extracted from Astragalus membranaceus residue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. cropj.com [cropj.com]
- 20. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. turkjps.org [turkjps.org]
Navigating Inter-Laboratory Analysis of p-Hydroxycinnamic Acid: A Comparative Guide to Cross-Validation
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical results across different laboratories is paramount. This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of p-Hydroxycinnamic acid (also known as p-coumaric acid), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines a framework for their cross-validation.
The accurate measurement of this compound, a phenolic compound with significant interest due to its potential health benefits, is crucial for research and development.[1][2] When studies are conducted across multiple sites, a robust inter-laboratory cross-validation is necessary to ensure that data is comparable and reliable.[3][4][5][6] This guide presents typical performance data and detailed experimental protocols to aid in the design and execution of such validation studies.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.[7] The following tables summarize the typical performance characteristics for each method based on single-laboratory validation studies.
Table 1: Performance Characteristics of HPLC-UV for this compound Analysis
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999[8][9] |
| Accuracy (% Recovery) | 97.1% - 103.3%[8][9] |
| Precision (%RSD) | < 2% (Intra-day and Inter-day)[8] |
| Limit of Detection (LOD) | 2.00 µg/mL[8] |
| Limit of Quantification (LOQ) | 6.07 µg/mL[8] |
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99[10] |
| Accuracy (% Recovery) | 91.2% - 115%[10] |
| Precision (%RSD) | < 10%[10] |
| Limit of Detection (LOD) | 0.225 - 2.053 ng/mL[10] |
| Limit of Quantification (LOQ) | 0.698 - 8.116 ng/mL[10] |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of a successful inter-laboratory cross-validation. Below are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
A common approach for the quantification of this compound involves reverse-phase HPLC with UV detection.
-
Chromatographic System: A standard HPLC system equipped with a C18 column.
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and an acidic aqueous solution (e.g., 0.1% acetic acid or 2% acetic acid in water).[8][9] A typical isocratic elution could be methanol:0.1% acetic acid in water (40:60, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 310 nm.[8]
-
Quantification: Identification and quantification are achieved by comparing the retention time and UV spectrum of the sample peak with those of a certified this compound standard.
LC-MS/MS Method Protocol
For higher sensitivity and selectivity, an LC-MS/MS method is often employed.
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer. A C18 column with sub-2 µm particle size is often used for better resolution and faster analysis.[11]
-
Mobile Phase: A gradient elution using LC-MS grade solvents is typical.[11]
-
Flow Rate: 0.3 - 0.5 mL/min.[11]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Mass Spectrometry Detection: Quantification is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for this compound.
Inter-Laboratory Cross-Validation Workflow
A typical inter-laboratory cross-validation study involves the analysis of a common set of quality control (QC) samples and incurred study samples by each participating laboratory.[3][4] The results are then statistically compared to assess the comparability of the methods.
The decision on whether the methods are comparable is based on predefined acceptance criteria.
By following a structured approach to cross-validation, researchers can ensure the integrity and comparability of this compound analysis across different laboratories, thereby strengthening the validity of their collective findings.
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to p-Hydroxycinnamic Acid Certified Reference Materials for Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and pharmaceutical development, the quality and reliability of reference materials are paramount. This guide provides an objective comparison of commercially available p-Hydroxycinnamic acid (also known as p-Coumaric acid) Certified Reference Materials (CRMs). The performance of these critical reagents is evaluated to assist researchers in making informed decisions for their quality control and analytical testing needs.
Comparison of this compound Certified Reference Materials
Ensuring the accuracy and consistency of analytical measurements heavily relies on the quality of the reference standards used. Certified Reference Materials (CRMs) offer the highest level of accuracy, with values certified by a recognized body and accompanied by a comprehensive Certificate of Analysis (CoA). Below is a comparative summary of typical specifications for this compound CRMs from leading suppliers.
| Feature | Supplier A (e.g., TraceCERT®) | Supplier B (e.g., HWI Pharma Services) | Supplier C (High-Purity Standard) |
| Product Name | p-Coumaric acid certified reference material | p-Coumaric acid primary reference standard | trans-4-Hydroxycinnamic acid analytical standard |
| Catalogue Number | 95777 | 03200595 | C9008 |
| Certification | ISO/IEC 17025, ISO 17034 | Primary Reference Standard | Analytical Standard Grade |
| Certified Purity | 99.8% | 99.7% | ≥98.0% (HPLC) |
| Expanded Uncertainty (k=2) | ± 0.3% | ± 0.5% | Not specified |
| Method of Purity Determination | Quantitative NMR (qNMR) | Mass Balance, HPLC | HPLC |
| Traceability | Traceable to NIST/NMIJ primary material | Characterized by HWI pharma services GmbH | N/A |
| Format | Neat | Neat | Powder |
| Storage Condition | −20°C | Room Temperature | Room Temperature |
| Certificate of Analysis | Comprehensive CoA with certified value, uncertainty, and traceability statement | CoA with exact content by qNMR | Basic CoA with purity by HPLC |
Experimental Protocols for Quality Control Analysis
The quantification of this compound in various matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC). Below is a detailed methodology for a typical HPLC analysis, which can be used to verify the concentration and purity of this compound reference materials.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% acetic acid in water (e.g., 40:60, v/v) in an isocratic elution mode.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm.[1]
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of the this compound Certified Reference Material.
-
Dissolve the CRM in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 µg/mL to 200 µg/mL).
3. Sample Preparation:
-
The sample preparation will vary depending on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration may be sufficient. For biological samples, a more complex extraction procedure may be required.
4. Analysis and Quantification:
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the comparative quality control analysis of different this compound reference materials.
Caption: Workflow for comparing this compound CRMs.
Conclusion
The selection of a this compound Certified Reference Material should be based on the specific requirements of the analytical method and the desired level of accuracy and traceability. For applications requiring the highest level of certainty, a CRM certified under ISO 17034 and traceable to a national metrology institute is recommended. For routine quality control, a well-characterized analytical standard with a detailed Certificate of Analysis may be sufficient. The experimental protocol provided in this guide offers a robust method for the verification and application of these reference materials in a laboratory setting.
References
A Head-to-Head Battle: LC-MS versus HPLC-DAD for the Identification of p-Hydroxycinnamic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate identification and quantification of p-hydroxycinnamic acid derivatives are crucial for understanding their bioactivity and potential therapeutic applications. The two most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
At its core, the choice between HPLC-DAD and LC-MS for the analysis of this compound derivatives hinges on a trade-off between the level of structural information required and the complexity and cost of the analysis. While HPLC-DAD provides reliable quantification and preliminary identification based on UV-Vis spectra, LC-MS offers unparalleled sensitivity and specificity, enabling confident structural elucidation.
Principle of Separation and Detection
Both techniques utilize High-Performance Liquid Chromatography (HPLC) to separate the complex mixture of this compound derivatives based on their physicochemical properties, primarily polarity. The key difference lies in the detection method.
HPLC-DAD employs a diode array detector that measures the absorbance of the eluting compounds across a range of ultraviolet and visible wavelengths. This generates a characteristic UV-Vis spectrum for each compound, which can be compared to reference standards for identification. Quantification is achieved by integrating the peak area at a specific wavelength.
LC-MS , on the other hand, couples the separation power of HPLC with the detection capabilities of a mass spectrometer. As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured. This provides highly specific molecular weight information. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, generating a unique fragmentation pattern that acts as a "fingerprint" for definitive structural identification.
Experimental Protocols: A Closer Look
To provide a practical context, detailed experimental methodologies for both techniques are outlined below. These protocols are based on established methods for the analysis of this compound derivatives in various matrices.[1][2]
HPLC-DAD Methodology
A typical HPLC-DAD method for the analysis of this compound derivatives involves a reversed-phase separation.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solution (e.g., 0.5% acetic acid in water) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B.[1]
-
Gradient Program: A representative gradient could be: 0-18 min, 20% B; 18-30 min, 27% B; 30-35 min, 100% B; 35-47 min, 100% B; 47-50 min, 10% B; 50-60 min, 10% B.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[1]
-
Detection: The DAD is set to monitor a specific wavelength, typically around 320-330 nm, which is the maximum absorbance for many this compound derivatives.[1][3] Full spectral data from 200-400 nm is also collected for peak purity assessment and preliminary identification.[4][5]
-
Injection Volume: A 10 µL injection volume is common.[1]
LC-MS Methodology
LC-MS methods often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations and better resolution.[2]
-
Column: A UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is frequently employed.[2]
-
Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water (e.g., 0.1% formic acid in water) and acetonitrile is used.[2]
-
Gradient Program: A typical UHPLC gradient might be: 0-1 min, 5% B; 1-23 min, linear gradient to 100% B; 23-27 min, 100% B; 27.1-31 min, return to 5% B.[2]
-
Flow Rate: A lower flow rate, such as 0.35 mL/min, is common with UHPLC systems.[2]
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) is the most common source, often operated in negative ion mode for acidic compounds like this compound derivatives.[6]
-
Scan Mode: Data can be acquired in full scan mode to detect all ions within a specific m/z range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis, which offers higher sensitivity and specificity.[7]
-
Fragmentation: For structural confirmation, tandem MS (MS/MS) is performed by isolating a precursor ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[2]
-
Performance Comparison: A Data-Driven Analysis
The following tables summarize the quantitative performance of HPLC-DAD and LC-MS for the analysis of this compound derivatives based on data from various studies. It is important to note that a direct head-to-head comparison in a single study is limited in the available literature.
Table 1: HPLC-DAD Performance for this compound Derivatives
| Compound | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| 1,5-dicaffeoylquinic acid | >0.999 | 5.46 | 16.54 | 101.16 - 104.18 | [1] |
| Chicoric acid | >0.999 | 0.37 | 1.14 | 97.55 - 108.49 | [1] |
| Various Phenolic Compounds | >0.99 | 0.01 - 0.35 | 0.03 - 1.07 | 98.33 - 101.12 | [8] |
| Various Phenolic Acids | >0.99 | 0.01 | 0.03 | - | [9] |
| Chlorogenic acid, Caffeic acid, etc. | >0.997 | 0.21 - 1.71 | 0.48 - 5.19 | - | [4][5] |
| Various Phenolic Compounds | >0.9982 | 0.07 - 0.49 | - | 80 - 104 | [3] |
Table 2: LC-MS Performance for this compound Derivatives
| Compound | Linearity (R²) | LOD (nmol/L) | LOQ (µg/mL) | Recovery (%) | Reference |
| Caffeic acid | - | 10.0 | - | - | [10] |
| Ferulic acid | - | 12.5 | - | - | [10] |
| Chlorogenic acid | - | 12.5 | - | - | [10] |
| Various Phenolic Compounds | 0.9901 - 0.9995 | - | 0.17 - 74.5 | - | [11] |
Note: Direct comparison of LOD and LOQ is challenging due to different units and experimental conditions reported in the literature. However, LC-MS generally offers significantly lower limits of detection, often in the nanomolar range.
Visualizing the Workflow and Identification Logic
To further illustrate the differences between the two techniques, the following diagrams, generated using Graphviz, depict the experimental workflow and the logic behind compound identification.
Key Differences Summarized
| Feature | HPLC-DAD | LC-MS |
| Principle | UV-Vis Absorbance | Mass-to-Charge Ratio (m/z) |
| Identification | Based on retention time and UV-Vis spectrum; often requires authentic standards for confirmation. | Based on retention time, accurate mass, and fragmentation patterns; allows for identification of unknowns.[12] |
| Sensitivity | Generally in the microgram per milliliter (µg/mL) range.[1][3][4][5][8][9] | Significantly higher, often reaching the nanogram or even picogram per milliliter range (ng/mL to pg/mL).[10] |
| Specificity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; provides molecular weight information, and MS/MS adds another layer of specificity. |
| Quantification | Excellent and robust for known compounds with available standards.[1][13] | Can be more complex due to matrix effects and ionization suppression, but highly sensitive for targeted quantification. |
| Cost & Complexity | Relatively lower cost, easier to operate and maintain. | Higher initial investment, more complex operation, and requires specialized expertise. |
| Application | Ideal for routine quality control, quantification of major known compounds, and initial screening.[14][15] | Essential for metabolite identification, structural elucidation of novel compounds, and trace-level analysis.[2][16][17] |
Conclusion: Making the Right Choice
Both HPLC-DAD and LC-MS are powerful tools for the analysis of this compound derivatives, each with its own set of advantages and limitations.
Choose HPLC-DAD when:
-
Your primary goal is the quantification of known this compound derivatives for which you have reference standards.
-
You are performing routine quality control analysis.
-
Budget and ease of use are major considerations.
Choose LC-MS when:
-
You need to identify unknown this compound derivatives or elucidate the structures of novel compounds.
-
High sensitivity is required for trace-level analysis.
-
You need to confirm the identity of compounds with a high degree of confidence, especially in complex matrices.
Ultimately, the choice of technique will depend on the specific research question, the available resources, and the desired level of analytical detail. In many research settings, a combination of both techniques is employed, with LC-MS being used for initial identification and structural characterization, followed by a validated HPLC-DAD method for routine quantification. This integrated approach leverages the strengths of both technologies to provide a comprehensive understanding of the this compound derivatives present in a sample.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. [pharmacia.pensoft.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved LC-MSn characterization of hydroxycinnamic acid derivatives and flavonols in different commercial mate (Ilex paraguariensis) brands. Quantification of polyphenols, methylxanthines, and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [논문]Optimization of an analytical HPLC‑DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum [scienceon.kisti.re.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitation of the hydroxycinnamic acid derivatives and the glycosides of flavonols and flavones by UV absorbance after identification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of p-Coumaric Acid and Sinapic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid and sinapic acid are naturally occurring phenolic compounds found in a variety of plant-based foods. Both belong to the class of hydroxycinnamic acids and have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive comparison of the anti-inflammatory activities of p-coumaric acid and sinapic acid, supported by experimental data from in vitro and in vivo studies.
Mechanism of Action: A Comparative Overview
Both p-coumaric acid and sinapic acid exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Studies have shown that both compounds effectively reduce the expression and production of several key inflammatory molecules:
-
Nitric Oxide (NO): Both p-coumaric acid and sinapic acid have been shown to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6][7]
-
Prostaglandin E2 (PGE2): The production of PGE2, another critical mediator of inflammation, is also suppressed by both phenolic acids.[5][6]
-
Pro-inflammatory Cytokines: The expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) is significantly downregulated by both p-coumaric acid and sinapic acid in various experimental models.[1][4][5][6]
-
Inflammatory Enzymes: Both compounds inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively.[1][5][6][7]
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from various studies, providing a basis for comparing the anti-inflammatory efficacy of p-coumaric acid and sinapic acid.
Table 1: In Vitro Anti-inflammatory Effects
| Parameter | Cell Line | Treatment | p-Coumaric Acid | Sinapic Acid | Reference |
| NO Production Inhibition | RAW 264.7 | LPS | Significant inhibition at 50-100 µg/mL | Dose-dependent inhibition | [1][5] |
| iNOS Protein Expression | RAW 264.7 | LPS | Decreased at 50-100 µg/mL | Inhibited | [1][5] |
| COX-2 Protein Expression | RAW 264.7 | LPS | Decreased at 50-100 µg/mL | Inhibited | [1][5] |
| TNF-α Expression | RAW 264.7 | LPS | Significantly inhibited | Inhibited | [1][5] |
| IL-1β Expression | RAW 264.7 | LPS | Significantly inhibited | Inhibited | [1][5] |
| NF-κB Activation | RAW 264.7 | LPS | Suppressed nuclear translocation of p65 | Suppressed nuclear translocation of p65 and p50 | [1][5] |
| MAPK Phosphorylation | RAW 264.7 | LPS | Inhibited phosphorylation of ERK1/2 and JNK | Not specified in the provided results | [1] |
| NLRP3 Inflammasome | BMDMs | LPS + ATP | Not specified | Blocked caspase-1 activation and IL-1β secretion | [2][3] |
Table 2: In Vivo Anti-inflammatory Effects
| Model | Species | Treatment | p-Coumaric Acid | Sinapic Acid | Reference |
| Carrageenan-induced paw edema | Rat | Oral | Not specified in the provided results | 30 mg/kg showed 44.5% inhibition | [5][6] |
| Serotonin-induced paw edema | Rat | Oral | Not specified in the provided results | 30 mg/kg showed 34.2% inhibition | [5][6] |
| LPS-induced systemic inflammation | Mouse | Not specified | Not specified | Attenuated IL-1β secretion and reduced lethality | [2][3] |
Signaling Pathways
The anti-inflammatory effects of p-coumaric acid and sinapic acid are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by p-coumaric acid and sinapic acid.
Caption: Inhibition of the MAPK signaling pathway by p-coumaric acid.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[1][5]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of p-coumaric acid or sinapic acid for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
-
Method: The Griess reaction is the standard method for quantifying nitrite (B80452) accumulation in the culture medium, which is an indicator of NO production.
-
Procedure: A 100 µL aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation period at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Western Blot Analysis
-
Purpose: To determine the protein expression levels of inflammatory mediators such as iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways.
-
Procedure:
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants.
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, the culture supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest. After incubation and washing steps, a detection antibody conjugated to an enzyme is added. Finally, a substrate is added, and the resulting color change is measured spectrophotometrically. The cytokine concentration is determined by comparison with a standard curve.
In Vivo Carrageenan-Induced Paw Edema
-
Animal Model: Typically performed in male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compounds (p-coumaric acid or sinapic acid) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at specific doses.
-
Induction of Edema: After a set time (e.g., 1 hour) following drug administration, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Conclusion
Both p-coumaric acid and sinapic acid demonstrate significant anti-inflammatory properties by targeting key inflammatory pathways and mediators. While direct comparative studies are limited, the available data suggests that both compounds are effective inhibitors of the NF-κB pathway and the production of pro-inflammatory molecules like NO, iNOS, COX-2, TNF-α, and IL-1β. Sinapic acid has also been shown to specifically inhibit the NLRP3 inflammasome. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these two promising natural compounds for the development of novel anti-inflammatory therapeutics.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 5. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Bioavailability of p-Hydroxycinnamic Acid: A Comparative Guide on its Free and Glycosidic Forms
For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is paramount for harnessing their therapeutic potential. This guide provides an in-vivo comparison of the bioavailability of p-hydroxycinnamic acid (also known as p-coumaric acid) and its glycosidic derivatives, supported by experimental data and detailed methodologies.
Executive Summary
In vivo studies demonstrate that free this compound is rapidly and efficiently absorbed in the upper gastrointestinal tract. In contrast, its glycosidic forms exhibit delayed and potentially reduced absorption, as they largely require hydrolysis by the gut microbiota in the colon to release the bioactive aglycone. This fundamental difference in their absorption pathways significantly impacts their pharmacokinetic profiles and, consequently, their systemic effects.
Data Presentation: Pharmacokinetic Parameters
Direct comparative in-vivo pharmacokinetic data for this compound and a specific glycoside administered under identical conditions is limited in the readily available scientific literature. However, data from individual studies on this compound in its free form provides a valuable benchmark for its bioavailability.
| Compound | Animal Model | Dose | Cmax (µmol/L) | Tmax (min) | AUC (µmol·min/L) | Reference |
| This compound | Rats | 100 µmol/kg body weight | 165.7 | 10 | 2991.3 | [1] |
| This compound Glycosides | Not directly available | - | - | - | - | - |
While specific pharmacokinetic parameters for an intact glycoside are not available from a direct comparative study, it is generally understood that the bioavailability of the aglycone (this compound) from the glycoside is delayed. The Cmax of this compound appearing in plasma after glycoside administration is expected to be lower and the Tmax significantly longer compared to the administration of the free acid[2][3]. The overall AUC may also be affected, depending on the extent of colonic absorption.
Experimental Protocols
The following is a detailed methodology from a key in-vivo study that investigated the bioavailability of this compound.
Study of this compound Bioavailability in Rats
-
Animal Model: Male Wistar rats were used for the experiment[1].
-
Administration: this compound was administered orally to the rats at a dose of 100 µmol/kg body weight[1].
-
Blood Sampling: Blood samples were collected from the portal vein at various time points after administration to determine the concentration of this compound and its metabolites[1].
-
Analytical Method: The concentration of this compound in the plasma samples was quantified using a highly sensitive and selective method involving high-performance liquid chromatography (HPLC) with electrochemical detection[1].
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which represents the total systemic exposure to the compound[1].
Absorption and Metabolism Pathway
The absorption and metabolism of this compound and its glycosides follow distinct pathways, which are visualized in the diagrams below.
References
- 1. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p -Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Extraction Methods for p-Hydroxycinnamic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of p-Hydroxycinnamic acid (p-HCA) from various biomass sources is a critical first step in harnessing its therapeutic potential. This guide provides an objective, data-driven comparison of various extraction methodologies, from traditional to modern techniques, to aid in the selection of the most suitable method for your research and development needs.
p-Hydroxycinnamic acids, including prominent members like p-coumaric acid and ferulic acid, are a class of phenolic compounds widely distributed in the plant kingdom. They are of significant interest due to their antioxidant, anti-inflammatory, and other pharmacological properties. The efficacy of isolating these valuable compounds is heavily dependent on the chosen extraction technique. This comparison delves into the principles, performance, and practical considerations of key extraction methods, supported by experimental data.
Performance Comparison of Extraction Methods
The selection of an optimal extraction method for p-HCA hinges on a multi-faceted evaluation of yield, purity, efficiency (time and energy consumption), and environmental impact (solvent usage). Below is a summary of quantitative data compiled from various studies, highlighting the performance of different techniques. It is important to note that direct comparison is complex due to the variety of source materials and analytical methods used in the cited literature.
| Extraction Method | Source Material | Yield of p-HCA | Extraction Time | Solvent(s) Used | Key Findings & Citations |
| Alkaline Hydrolysis | Sorghum Pith | 95.1% - 98.1% (p-coumaric acid) | 37 min - 12 h | Sodium Hydroxide (B78521) (NaOH) | High yields can be achieved under both low and high-temperature conditions.[1] |
| Sugarcane Bagasse | 4.38% (p-coumaric acid), 0.79% (ferulic acid) | Not Specified | Sodium Hydroxide (NaOH), Ethyl Acetate | Sequential alkaline and acid hydrolysis improved yields compared to either method alone.[2] | |
| Brewer's Spent Grain | 138.8 mg/L (p-coumaric acid), 145.3 mg/L (ferulic acid) | 90 min | 2% Sodium Hydroxide (NaOH) | Optimal conditions were found to be 120°C for 90 minutes.[3] | |
| Microwave-Assisted Extraction (MAE) | Corn Stalks | 1.97% (p-coumaric acid), 1.38% (ferulic acid) | 405 seconds | Water, Ethanol (B145695), NaOH, H₂SO₄ | Alkaline conditions and microwave heating showed the highest extraction values for p-coumaric acid.[4] |
| Black Wheat Bran | 8340.7 ± 146.7 µg GAE/g | 120 seconds | Not Specified | MAE was found to be more efficient than UAE in terms of time and energy.[5][6] | |
| Pineapple Peel | 207.72 mg/g (total polyphenols) | 20 min | 50% Ethanol | Temperature and solvent composition were the most influential factors.[7] | |
| Ultrasound-Assisted Extraction (UAE) | Black Wheat Bran | 8466.7 ± 240.9 µg GAE/g | 48 min | Not Specified | UAE showed slightly higher yields of total bound phenolics compared to MAE but required longer extraction times.[5][6] |
| Sugarcane Bagasse | 96.27% (reducing sugar yield after delignification) | Not Specified | Sodium Hydroxide (NaOH) | Ultrasound assistance enhanced the alkaline pretreatment for sugar production.[8] | |
| Enzyme-Assisted Extraction (EAE) | Sweet Corn Cob | 1.69 ± 0.02 g/kg (ferulic acid) | Not Specified | Not Applicable (Enzymes) | A combination of feruloyl esterase and xylanase was effective.[9] |
| Coffee Pulp | 7.2% (p-coumaric acid), 19.8% (ferulic acid) | Not Specified | Not Applicable (Enzymes) | A mix of a commercial pectinase (B1165727) and a produced enzyme extract yielded the best results.[10] | |
| Brewer's Spent Grain | ~85% of available ferulic acid | 30-60 min | Not Applicable (Enzymes) | A synergistic combination of a specific endo-1,4-β-xylanase and a fungal ferulic acid esterase was highly effective.[11] | |
| Soxhlet Extraction | Durva Grass | Not Quantified | Not Specified | Methanol | Methanol was found to be a suitable solvent for extracting p-coumaric acid.[12] |
| Rice Bran | Not Quantified | 8 hours | Petroleum Ether | A conventional method often used as a benchmark, but with long extraction times.[13] | |
| Maceration | Anethum graveolens (Dill) Leaves | 103.75 µg/g (chlorogenic acid), 6.05 µg/g (ferulic acid) | 80 min | 50% Ethanol | A simple but often less efficient method compared to modern techniques.[14] |
| Supercritical Fluid Extraction (SFE) | Coffee Husks | Not Quantified | Not Specified | Supercritical CO₂ with Ethanol co-solvent | The main compounds identified were caffeine (B1668208) and chlorogenic acid.[15] |
Principles of Extraction Methods
Conventional Methods
Soxhlet Extraction: This is a classic solid-liquid extraction technique that uses a specialized apparatus to continuously wash the solid matrix with a fresh, distilled solvent. While exhaustive, it is time-consuming and the prolonged exposure to heat can degrade thermolabile compounds.
Maceration: This simple method involves soaking the plant material in a solvent for a period of time, with or without agitation. It is easy to perform but often results in lower extraction yields compared to more advanced techniques.[16]
Modern Methods
Alkaline Hydrolysis: This chemical method is highly effective for releasing p-HCAs that are ester-linked to cell wall components like lignin (B12514952) and polysaccharides.[4] Strong bases like sodium hydroxide (NaOH) are used to break these ester bonds, liberating the p-HCAs. This method can achieve high yields but may require downstream neutralization and purification steps.[1][16]
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the sample matrix directly and rapidly.[17] This localized heating creates pressure gradients within the plant cells, leading to cell wall rupture and enhanced release of the target compounds into the solvent. MAE is known for its speed, reduced solvent consumption, and often higher extraction yields compared to conventional methods.[5][6]
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, as well as micro-jets that disrupt the cell walls and enhance mass transfer of the target compounds.[18] UAE is generally considered a green and efficient extraction technique.
Enzyme-Assisted Extraction (EAE): This method utilizes specific enzymes, such as feruloyl esterases and xylanases, to selectively break the ester bonds linking p-HCAs to the plant cell wall polysaccharides.[11] EAE is highly specific, operates under mild conditions (temperature and pH), and is considered an environmentally friendly approach. However, the cost of enzymes can be a limiting factor.
Supercritical Fluid Extraction (SFE): SFE uses a fluid above its critical temperature and pressure (most commonly carbon dioxide) as the extraction solvent. Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the solid matrix and dissolution of the target compounds. The selectivity of SFE can be tuned by adjusting the pressure and temperature. The use of a co-solvent like ethanol is often necessary to enhance the extraction of more polar compounds like p-HCAs.[15][19]
Experimental Protocols
General Sample Preparation
Prior to extraction, the plant material is typically dried to a constant weight and ground into a fine powder to increase the surface area for solvent contact. The particle size can be a critical parameter influencing extraction efficiency.
Alkaline Hydrolysis Protocol
-
Sample Weighing: Weigh a known amount of the dried, ground plant material (e.g., 1 gram).
-
Solvent Addition: Add a specific volume of a sodium hydroxide (NaOH) solution (e.g., 40 mL of 2 M NaOH) to the sample.[5]
-
Hydrolysis: The mixture is typically stirred for a set period (e.g., 4 hours) at a controlled temperature (e.g., room temperature).[5]
-
Acidification: After hydrolysis, the mixture is acidified to a low pH (e.g., pH 2) using an acid like hydrochloric acid (HCl) to precipitate the p-HCAs.[5]
-
Extraction: The acidified mixture is then extracted with an organic solvent such as a mixture of diethyl ether and ethyl acetate.[5]
-
Solvent Evaporation: The organic solvent phase is collected and evaporated to obtain the crude p-HCA extract.
-
Analysis: The extract is redissolved in a suitable solvent for quantification by methods like High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Extraction (MAE) Protocol
-
Sample and Solvent Mixture: A precise amount of the powdered plant material (e.g., 0.5 g) is mixed with a specific volume of the chosen solvent (e.g., 20 mL of an ethanol/water mixture) in a microwave-safe vessel.[20]
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and subjected to a set microwave power (e.g., 420 W) for a specific duration (e.g., 120 seconds).[5][6] Temperature and pressure can be monitored and controlled.
-
Cooling and Filtration: After irradiation, the vessel is cooled to room temperature, and the extract is filtered to separate the solid residue.
-
Analysis: The filtrate is then analyzed for its p-HCA content, typically using HPLC.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample and Solvent Mixture: A known quantity of the powdered plant material is suspended in a specific volume of solvent in a flask.
-
Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 37 kHz) and power (e.g., 240 W) for a set time (e.g., 48 minutes) and temperature (e.g., 66°C).[5][6]
-
Separation: The mixture is then centrifuged or filtered to separate the extract from the solid residue.
-
Analysis: The supernatant is collected and analyzed for p-HCA content.
Enzyme-Assisted Extraction (EAE) Protocol
-
Sample Suspension: The powdered plant material is suspended in a buffer solution at a specific pH suitable for the enzymes to be used.
-
Enzyme Addition: A specific amount of the enzyme or enzyme cocktail (e.g., feruloyl esterase and xylanase) is added to the suspension.[9]
-
Incubation: The mixture is incubated at a controlled temperature with agitation for a defined period to allow for enzymatic hydrolysis.
-
Enzyme Inactivation: After incubation, the enzymes are typically inactivated by heating the mixture.
-
Separation and Analysis: The solid residue is separated by centrifugation or filtration, and the supernatant containing the released p-HCAs is analyzed.
Experimental Workflows
Caption: Workflow for Alkaline Hydrolysis of p-HCA.
Caption: Workflow for Microwave-Assisted Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Enzyme-Assisted Extraction.
Conclusion
The choice of an extraction method for this compound is a critical decision that impacts not only the yield and purity of the final product but also the overall efficiency and sustainability of the process.
-
For high-yield recovery from lignocellulosic biomass , Alkaline Hydrolysis is a robust and effective method, although it involves the use of harsh chemicals.
-
For rapid and efficient extraction with reduced solvent consumption , Microwave-Assisted Extraction and Ultrasound-Assisted Extraction are excellent choices, with MAE often being the faster of the two.[5][6]
-
For a highly selective and environmentally friendly approach , Enzyme-Assisted Extraction is unparalleled, though the cost of enzymes may be a consideration.
-
Conventional methods like Soxhlet and Maceration are simple and low-cost but are generally less efficient and more time- and solvent-consuming.
-
Supercritical Fluid Extraction offers a green alternative with tunable selectivity, but the requirement for high pressure and the potential need for co-solvents for polar compounds are key considerations.
Ultimately, the optimal method will depend on the specific research goals, the nature of the starting material, available equipment, and the desired scale of operation. This guide provides the foundational data and protocols to make an informed decision in the pursuit of isolating this compound for further scientific investigation and product development.
References
- 1. Comparison of alkali treatments for efficient release of p-coumaric acid and enzymatic saccharification of sorghum pith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran [ouci.dntb.gov.ua]
- 7. Evaluation of Process Parameters on Phenolic Recovery and Antioxidant Activity Using Ultrasonic and Microwave-Assisted Extraction from Pineapple Peel [mdpi.com]
- 8. Ultrasound-assisted alkaline pretreatment of sugarcane bagasse for fermentable sugar production: optimization through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of enzyme-assisted extraction of ferulic acid from sweet corn cob by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical fluid extraction from spent coffee grounds and coffee husks: antioxidant activity and effect of operational variables on extract composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
- 20. mdpi.com [mdpi.com]
p-Hydroxycinnamic Acid vs. Its Synthetic Derivatives: A Comparative Guide to Skin Protection Efficacy
Introduction
p-Hydroxycinnamic acid (p-HCA), also known as p-coumaric acid, is a phenolic compound naturally found in a variety of plants, fruits, and vegetables. It belongs to the family of hydroxycinnamic acids, which are recognized for their potent antioxidant properties. Key derivatives of p-HCA, including caffeic acid, ferulic acid, and sinapic acid, are biosynthesized in plants and have garnered significant attention in the field of dermatology and cosmetology for their skin-protective benefits. These compounds and their synthetic derivatives are increasingly investigated as active ingredients in skincare formulations for their ability to counteract the deleterious effects of ultraviolet (UV) radiation, a primary driver of premature skin aging (photoaging).
This guide provides a comparative analysis of the efficacy of p-HCA and its derivatives in skin protection, with a focus on their antioxidant, photoprotective, anti-aging, and skin-lightening properties. The information is intended for researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.
Comparative Efficacy Data
The following table summarizes the available data on the skin-protective efficacy of this compound and its prominent derivatives. Direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Chemical Structure | Antioxidant Activity (DPPH/ABTS Assay) | In Vitro Sun Protection Factor (SPF) | Matrix Metalloproteinase (MMP) Inhibition | Tyrosinase Inhibition (Skin Lightening) |
| This compound (p-Coumaric Acid) | A phenolic compound with a single hydroxyl group on the phenyl ring. | Possesses antioxidant properties, but generally lower than its di- and tri-hydroxylated derivatives. | Shows UV absorption, particularly in the UVB range. Creams containing 1.5% p-coumaric acid have been shown to mitigate UV-induced erythema. | Can inhibit MMP-1 activity in human dermal fibroblasts exposed to UVB radiation. | A known tyrosinase inhibitor due to its structural similarity to L-tyrosine. |
| Caffeic Acid | A derivative of cinnamic acid with two hydroxyl groups on the phenyl ring. | Exhibits strong antioxidant and radical scavenging activity. | Provides broad-spectrum UV absorption, covering both UVB and UVA II regions. | Significantly inhibits the expression and release of MMP-1 in UVB-irradiated human dermal fibroblasts. | Shows tyrosinase inhibitory activity. |
| Ferulic Acid | A derivative of hydroxycinnamic acid with a methoxy (B1213986) group and a hydroxyl group on the phenyl ring. | A potent antioxidant that can form a resonance-stabilized phenoxyl radical. | Absorbs efficiently in both UVB and UVA II ranges, making it a good candidate for broad-spectrum protection. | Suppresses UVA-induced MMP-1 activity. | Demonstrates tyrosinase inhibition. |
| Sinapic Acid | A derivative of hydroxycinnamic acid with two methoxy groups and a hydroxyl group on the phenyl ring. | Possesses strong antioxidant capabilities. | Offers excellent multiband absorption in the UVB/UVA II range. | Data on direct MMP inhibition is less prevalent in the provided results. | Shows tyrosinase inhibitory activity. |
| Synthetic Esters (e.g., Methyl p-coumarate) | Esters of p-HCA and its derivatives. | The antioxidant activity can be influenced by the esterification. | Octinoxate, a widely used UVB filter, is an alkylated derivative of p-coumaric acid. | The effect on MMPs can vary based on the specific derivative. | Methyl p-coumarate also possesses anti-melanogenic effects. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the skin-protective effects of p-HCA and its derivatives.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
-
Protocol:
-
A working solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).
-
Various concentrations of the test compound (p-HCA or its derivatives) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
-
In Vitro Sun Protection Factor (SPF) Determination
-
Principle: The in vitro SPF is determined by measuring the UV transmittance of a thin film of the sunscreen product applied to a substrate. The SPF is calculated from the transmittance values weighted by the erythemal action spectrum and the solar simulator spectrum.
-
Protocol (based on the Mansur Equation):
-
Solutions of the test compounds (e.g., p-HCA, its derivatives) are prepared in a suitable solvent like ethanol (B145695) at a defined concentration.
-
The absorbance of the solution is measured in the UV range (290-400 nm) at 5 nm intervals using a UV-Vis spectrophotometer.
-
The SPF is calculated using the Mansur equation: SPF = CF × Σ(EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm, where:
-
CF is a correction factor (e.g., 10).
-
EE(λ) is the erythemal effect spectrum.
-
I(λ) is the solar intensity spectrum.
-
Abs(λ) is the absorbance of the sunscreen solution at wavelength λ.
-
-
Cellular Photoprotection Assay
-
Principle: This assay evaluates the ability of a test compound to protect human skin cells (e.g., keratinocytes or fibroblasts) from UV-induced damage, such as cell death.
-
Protocol:
-
Human keratinocytes (e.g., HaCaT cells) or dermal fibroblasts are cultured in appropriate multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The culture medium is replaced with a buffer solution, and the cells are exposed to a controlled dose of UVA or UVB radiation.
-
After irradiation, the buffer is replaced with fresh culture medium (with or without the test compound), and the cells are incubated for a further period (e.g., 24-48 hours).
-
Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.
-
The photoprotective effect is determined by comparing the viability of cells treated with the compound and irradiated, to those that were only irradiated (control).
-
Matrix Metalloproteinase (MMP) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of specific MMPs, which are enzymes that degrade extracellular matrix proteins like collagen.
-
Protocol (Fluorometric Assay):
-
Recombinant human MMP enzyme (e.g., MMP-1) is activated according to the manufacturer's instructions, often using APMA (4-aminophenylmercuric acetate).
-
The activated MMP is incubated with various concentrations of the test compound in an assay buffer.
-
A fluorogenic MMP substrate is added to the mixture.
-
The enzymatic reaction is allowed to proceed at 37°C.
-
The fluorescence intensity is measured over time using a microplate reader. The cleavage of the substrate by MMP releases a fluorescent group, leading to an increase in fluorescence.
-
The rate of the reaction is calculated, and the percentage of MMP inhibition is determined for each concentration of the test compound.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate a key signaling pathway involved in photoaging and a typical workflow for evaluating the skin-protective efficacy of p-HCA and its derivatives.
Caption: UV-induced MAPK signaling pathway leading to photoaging.
Caption: Experimental workflow for evaluating photoprotective compounds.
Conclusion
This compound and its derivatives, notably caffeic acid, ferulic acid, and sinapic acid, are potent natural compounds with significant potential for skin protection. The available evidence suggests that the efficacy of these compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl and methoxy groups on the phenyl ring. While p-HCA itself demonstrates valuable antioxidant, photoprotective, and anti-aging properties, its di- and tri-hydroxylated derivatives often exhibit superior performance, especially in terms of antioxidant capacity and broad-spectrum UV absorption. The development of synthetic derivatives, such as esters, offers a promising avenue for enhancing stability, skin permeability, and overall efficacy. Further research involving standardized head-to-head comparative studies is warranted to fully elucidate the relative potencies of these compounds and to optimize their application in dermatological and cosmetic formulations for the prevention and treatment of skin photoaging.
Safety Operating Guide
Personal protective equipment for handling p-Hydroxycinnamic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like p-Hydroxycinnamic acid is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
This compound, also known as p-Coumaric acid, is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is crucial to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound, ensuring comprehensive protection.
| PPE Category | Item | Material/Specification | Use Case |
| Eye & Face Protection | Safety Goggles with Side Shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[5] | Mandatory for all handling procedures to protect against splashes and dust. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber.[6] Inspected prior to use. | Mandatory for all handling to prevent skin contact. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Mandatory to protect skin and personal clothing. |
| Respiratory Protection | Dust Respirator/Mask | NIOSH/MSHA approved or equivalent (e.g., N95).[6][7] | Recommended when handling large quantities or when dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation of dust.[8]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][9]
-
Before starting, inspect all PPE for integrity.
2. Handling the Chemical:
-
Wear all required PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Minimize dust generation during handling.[9]
-
When weighing or transferring the powder, do so carefully and away from drafts.
-
Keep the container tightly closed when not in use.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][10]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of this compound as hazardous waste.[1] All waste must be handled in accordance with local, state, and federal regulations.[11] Do not empty into drains.[1]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with this compound should be collected in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[11]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. store.sangon.com [store.sangon.com]
- 6. leelinework.com [leelinework.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. chemfaces.com [chemfaces.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
